Product packaging for 1-(4-Bromopyridin-2-yl)piperazine(Cat. No.:CAS No. 1201643-59-5)

1-(4-Bromopyridin-2-yl)piperazine

Cat. No.: B598257
CAS No.: 1201643-59-5
M. Wt: 242.12
InChI Key: CRQIQJZMQXBIHG-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)piperazine (CAS Number: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN3 B598257 1-(4-Bromopyridin-2-yl)piperazine CAS No. 1201643-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQIQJZMQXBIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682398
Record name 1-(4-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-59-5
Record name 1-(4-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)piperazine (CAS 1201643-59-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromopyridin-2-yl)piperazine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the synthesis, mechanistic underpinnings, analytical characterization, and potential applications of this compound. Detailed, field-proven protocols for its preparation and quality control are presented, underpinned by a discussion of the chemical principles that govern these methodologies. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Pyridylpiperazine Scaffold

The piperazine moiety is a privileged scaffold in modern drug discovery, renowned for its ability to modulate the physicochemical properties of bioactive molecules, such as solubility and basicity, thereby enhancing their pharmacokinetic profiles.[1][2] When incorporated into a pyridyl structure, the resulting pyridylpiperazine core offers a versatile platform for engaging with a wide array of biological targets. This compound, in particular, presents a strategic trifecta of functionalities: a nucleophilic piperazine nitrogen for further derivatization, a pyridine ring capable of participating in hydrogen bonding and π-stacking interactions, and a bromine atom that can be exploited for cross-coupling reactions to introduce further molecular complexity. These attributes make it a valuable starting material for the synthesis of compound libraries aimed at identifying novel drug candidates.[3][4][5][6][7]

Synthesis and Mechanistic Considerations

The principal route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This section details a robust protocol for its synthesis, followed by an in-depth discussion of the underlying reaction mechanism and the factors governing its regioselectivity.

Optimized Synthesis Protocol

This protocol is based on the well-established principles of SNAr reactions on di-substituted pyridines.

Reaction Scheme:

G reagents 2,4-Dibromopyridine + Piperazine product This compound reagents->product SNAr conditions Solvent (e.g., n-Butanol) Base (e.g., K2CO3) Heat

A plausible synthetic route to this compound.

Materials and Equipment:

  • 2,4-Dibromopyridine

  • Piperazine (anhydrous)

  • n-Butanol

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2,4-dibromopyridine (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add n-butanol to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dibromopyridine.

  • Reaction Execution: Stir the mixture at reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-butanol.

    • Dissolve the residue in a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The identity and purity of the final product must be confirmed by the analytical methods detailed in Section 3.

Mechanistic Deep Dive: The SNAr Reaction on Dihalopyridines

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is an addition-elimination process.

SNAr_Mechanism start 2,4-Dibromopyridine + Piperazine intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate Nucleophilic Attack (Rate-Determining Step) product This compound + HBr intermediate->product Elimination of Bromide HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Sources

Spectral Data Analysis of 1-(4-Bromopyridin-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectral data for the compound 1-(4-Bromopyridin-2-yl)piperazine, a molecule of interest in medicinal chemistry and drug discovery. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and confident structural confirmation. This guide is structured to provide both a theoretical framework and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound.

Introduction

This compound (C₉H₁₂BrN₃, Molecular Weight: 242.12 g/mol ) is a heterocyclic compound featuring a 4-bromopyridine moiety linked to a piperazine ring.[1] The piperazine ring is a common scaffold in pharmacologically active compounds due to its ability to modulate physicochemical properties and interact with biological targets.[2] Accurate and comprehensive spectral analysis is paramount for verifying the identity, purity, and structure of such molecules in any research and development setting. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard and reliable method for acquiring high-quality NMR data for this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (Pyridine)~8.1d~5.21H
H-5 (Pyridine)~6.7dd~5.2, 1.61H
H-3 (Pyridine)~6.6d~1.61H
Piperazine (N-CH₂)~3.5t~5.04H
Piperazine (N-CH₂)~3.0t~5.04H
Piperazine (N-H)~1.8br s-1H

Justification of Predicted Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region. H-6, being adjacent to the nitrogen, will be the most deshielded. The bromine at position 4 will influence the electronic environment, and the coupling constants are typical for pyridine systems. These predictions are based on data from similarly substituted bromopyridines.[3][4][5][6]

  • Piperazine Protons: The piperazine protons will appear as two triplets in the aliphatic region. The protons on the carbons attached to the pyridine ring (N-CH₂) will be more deshielded than those on the other nitrogen. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)~160
C-6 (Pyridine)~150
C-4 (Pyridine)~130
C-5 (Pyridine)~115
C-3 (Pyridine)~108
Piperazine (N-CH₂)~45
Piperazine (N-CH₂)~44

Justification of Predicted Chemical Shifts:

  • Pyridine Carbons: The carbon atom C-2, directly attached to the electron-withdrawing piperazine nitrogen, will be the most deshielded. The carbon bearing the bromine (C-4) will also have a characteristic chemical shift. These predictions are informed by data on various bromopyridine and piperazine derivatives.[7][8]

  • Piperazine Carbons: The two sets of carbons in the piperazine ring are expected to have very similar chemical shifts, appearing in the typical range for aliphatic amines.

Structural Confirmation via NMR

The combination of ¹H and ¹³C NMR data provides a detailed picture of the molecule. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be fully consistent with the proposed structure of this compound.

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

A common and straightforward method for solid samples is the Potassium Bromide (KBr) pellet technique:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder.

  • Pellet Formation: Press the powder in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine)3300-3500Medium
C-H Stretch (Aromatic)3000-3100Medium-Weak
C-H Stretch (Aliphatic)2800-3000Medium-Strong
C=N, C=C Stretch (Pyridine)1550-1650Medium-Strong
C-N Stretch (Aromatic Amine)1250-1350Strong
C-N Stretch (Aliphatic Amine)1020-1250Medium
C-Br Stretch500-600Medium

Justification of Predicted Bands:

These predictions are based on established correlation tables and spectral data of related compounds containing piperazine and bromopyridine moieties.[9][10][11][12] The N-H stretch from the secondary amine of the piperazine ring is a key diagnostic peak. The various C-H, C=C, C=N, and C-N stretches will confirm the presence of both the aromatic pyridine ring and the saturated piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This will cause the ejection of an electron, forming a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

  • Detection: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

    • m/z 241: Corresponding to the molecule containing ⁷⁹Br.

    • m/z 243: Corresponding to the molecule containing ⁸¹Br.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information.[13][14][15][16]

Proposed Fragmentation Pathway

G M [C₉H₁₂⁷⁹BrN₃]⁺• m/z = 241 F1 [C₉H₁₁N₃]⁺ m/z = 162 M->F1 - Br• F2 [C₅H₃BrN]⁺• m/z = 158/160 M->F2 - C₄H₉N₂• M_Br81 [C₉H₁₂⁸¹BrN₃]⁺• m/z = 243 F3 [C₄H₉N₂]⁺ m/z = 85 F2->F3 Rearrangement & Cleavage

Sources

An In-depth Technical Guide to the Mechanism of Action of Bromopyridinyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of bromopyridinyl piperazine compounds, a class of molecules with significant pharmacological interest, particularly in the field of neuroscience. Drawing upon a wealth of preclinical research, this document will delve into the molecular targets, signaling pathways, and functional consequences of the interaction of these compounds with their biological counterparts. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical scaffold.

Introduction to Bromopyridinyl Piperazine Compounds

The bromopyridinyl piperazine moiety represents a versatile scaffold that has been extensively explored in medicinal chemistry.[1] These compounds are a subset of the broader arylpiperazine class, which are known to interact with a variety of G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[2][3] The inclusion of a bromopyridinyl group often imparts high affinity and selectivity for specific neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[4][5] This has led to their investigation for a range of neuropsychiatric disorders, including anxiety, depression, and psychosis.[6][7]

A preeminent example of this class is the widely studied research chemical, WAY-100635.[8][9] The pharmacological profile of WAY-100635 serves as an excellent model to understand the intricate mechanisms of action of bromopyridinyl piperazine derivatives.

Primary Molecular Targets: A Tale of Two Receptors

The pharmacological effects of bromopyridinyl piperazine compounds are primarily mediated through their interaction with two key GPCRs: the serotonin 1A (5-HT1A) receptor and the dopamine D4 (D4) receptor.

Serotonin 1A (5-HT1A) Receptor: Silent Antagonism

A defining characteristic of many bromopyridinyl piperazine compounds, exemplified by WAY-100635, is their potent and selective antagonist activity at the 5-HT1A receptor.[8][10] This is often referred to as "silent antagonism," indicating that the compound itself does not elicit a functional response but effectively blocks the receptor from being activated by its endogenous ligand, serotonin.[8][11]

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] It also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[10]

Dopamine D4 (D4) Receptor: Potent Agonism

In a fascinating display of functional selectivity, while acting as antagonists at the 5-HT1A receptor, many bromopyridinyl piperazine compounds, including WAY-100635, are potent agonists at the dopamine D4 receptor.[9][10] The D4 receptor is also a Gi/o-coupled GPCR, and its activation similarly leads to the inhibition of adenylyl cyclase.[12][13] The D4 receptor is expressed in brain regions associated with cognition, emotion, and reward, making it a significant target for neuropsychiatric drug discovery.[14][15]

The dual pharmacology of these compounds—5-HT1A antagonism and D4 agonism—results in a complex and nuanced modulation of serotonergic and dopaminergic neurotransmission.

Signaling Pathways and Cellular Effects

The interaction of bromopyridinyl piperazine compounds with 5-HT1A and D4 receptors initiates a cascade of intracellular signaling events that ultimately alter neuronal function.

Modulation of the cAMP Pathway

As both 5-HT1A and D4 receptors are coupled to Gi/o proteins, their activation (in the case of D4 agonism) or blockade of activation (in the case of 5-HT1A antagonism) directly impacts the adenylyl cyclase/cAMP signaling pathway.

  • D4 Receptor Agonism: Agonism at the D4 receptor by a bromopyridinyl piperazine compound will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12] This can affect the activity of protein kinase A (PKA) and downstream phosphorylation events.

  • 5-HT1A Receptor Antagonism: By blocking the binding of serotonin to the 5-HT1A receptor, these compounds prevent the serotonin-induced inhibition of adenylyl cyclase.[10] This can lead to a relative increase in cAMP levels in the presence of serotonin.

cAMP_Pathway_Modulation cluster_D4R Dopamine D4 Receptor (Agonism) cluster_5HT1A Serotonin 1A Receptor (Antagonism) D4R D4 Receptor Gi_D4 Gi/o Protein D4R->Gi_D4 Activates BPP_D4 Bromopyridinyl Piperazine Cmpd. BPP_D4->D4R AC_D4 Adenylyl Cyclase Gi_D4->AC_D4 Inhibits cAMP_D4 ↓ cAMP AC_D4->cAMP_D4 FiveHT1A 5-HT1A Receptor Gi_5HT1A Gi/o Protein FiveHT1A->Gi_5HT1A No Activation BPP_5HT1A Bromopyridinyl Piperazine Cmpd. BPP_5HT1A->FiveHT1A Blocks Serotonin Serotonin Serotonin->FiveHT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A No Inhibition cAMP_5HT1A No change or relative ↑ cAMP AC_5HT1A->cAMP_5HT1A

Modulation of the cAMP pathway by bromopyridinyl piperazine compounds.
Regulation of Ion Channels and Neuronal Excitability

The Gβγ subunits of the activated Gi/o proteins can directly modulate the activity of ion channels.

  • 5-HT1A Receptor: Activation of 5-HT1A receptors by serotonin leads to the opening of GIRK channels, causing potassium efflux and hyperpolarization of the neuron, thus reducing its firing rate.[9][10] Antagonism by bromopyridinyl piperazine compounds would block this effect, leading to increased neuronal firing in the presence of serotonin.

  • D4 Receptor: D4 receptor activation has also been shown to modulate potassium and calcium channels, contributing to a decrease in neuronal excitability.[14]

Influence on the Extracellular Signal-Regulated Kinase (ERK) Pathway

Both 5-HT1A and D4 receptors can modulate the ERK signaling pathway, which is crucial for neuroplasticity, learning, and memory.[8][16] The effect of bromopyridinyl piperazine compounds on this pathway is complex and can be cell-type specific. In some neuronal populations, 5-HT1A receptor activation inhibits ERK phosphorylation, while in others, it can lead to its activation.[9] D4 receptor activation can also influence ERK signaling.[14]

ERK_Pathway_Modulation cluster_receptors Receptor Interaction cluster_signaling Downstream Signaling BPP Bromopyridinyl Piperazine Cmpd. FiveHT1A 5-HT1A Receptor (Antagonist) BPP->FiveHT1A D4R D4 Receptor (Agonist) BPP->D4R G_protein Gi/o Protein FiveHT1A->G_protein Blocks Serotonin -induced activation D4R->G_protein Activates ERK_pathway ERK Pathway (e.g., MEK, ERK) G_protein->ERK_pathway Modulates Transcription Gene Transcription & Neuroplasticity ERK_pathway->Transcription

Influence of bromopyridinyl piperazine compounds on the ERK signaling pathway.

Pharmacological Data Summary

The following table summarizes the binding affinities and functional potencies of representative bromopyridinyl piperazine and related compounds at their primary molecular targets.

CompoundTargetAssay TypeValueUnitsReference(s)
WAY-100635 5-HT1ApIC508.87-[8]
5-HT1AIC500.91nM[10]
5-HT1AKi0.39nM[10]
D4Agonist EC509.7nM[10]
D4.4Ki3.3nM[10]
α1-adrenergicpIC506.6-[10]
S-15535 5-HT1AKi1.8nM[1]
D2Ki>100x lowernM[1]
DU-125530 5-HT1AKilownM[4]

Experimental Protocols for Mechanistic Elucidation

A variety of in vitro and in vivo experimental techniques are employed to characterize the mechanism of action of bromopyridinyl piperazine compounds.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[17][18]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT1A or D4 receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]WAY-100635 for 5-HT1A receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins following receptor agonism.[19][20][21]

Protocol:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for receptor activation and [35S]GTPγS binding to the Gα subunit.

  • Filtration: Separate the bound from unbound [35S]GTPγS by filtration.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values for agonists.

This assay measures the intracellular accumulation of cyclic AMP, a key second messenger for Gi/o-coupled receptors.[3][7][22]

Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable level of cAMP.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen.

  • Data Analysis: Determine the effect of the test compound on cAMP levels to characterize its agonist or antagonist activity.

This assay quantifies the phosphorylation of ERK1/2, a downstream marker of receptor activation.[6][23][24]

Protocol:

  • Cell Culture and Starvation: Culture cells to near confluence and then serum-starve them to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat the cells with the test compound for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Western Blotting or ELISA: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using either Western blotting with specific antibodies or a quantitative ELISA.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal to determine the effect of the compound on ERK activation.

In Vivo Studies

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[25][26][27]

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, striatum).

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF).

  • Dialysate Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, at regular intervals.

  • Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Determine the effect of systemic administration of the bromopyridinyl piperazine compound on extracellular neurotransmitter levels.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding (Affinity - Ki) Functional Functional Assays (Potency - EC50/IC50) Binding->Functional GTPgS GTPγS Binding Functional->GTPgS cAMP cAMP Assay Functional->cAMP ERK ERK Phosphorylation Functional->ERK Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Functional->Microdialysis Behavior Behavioral Models (e.g., Anxiety, Psychosis) Microdialysis->Behavior

A typical experimental workflow for characterizing bromopyridinyl piperazine compounds.

Conclusion

Bromopyridinyl piperazine compounds represent a significant class of pharmacologically active molecules with a complex and intriguing mechanism of action. Their dual activity as potent 5-HT1A receptor antagonists and D4 receptor agonists provides a unique approach to modulating serotonergic and dopaminergic systems. A thorough understanding of their interaction with these receptors and the resulting downstream signaling cascades is crucial for the rational design and development of novel therapeutics for a range of CNS disorders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and other classes of neuroactive compounds. As research in this area continues, a deeper appreciation for the nuanced pharmacology of these compounds will undoubtedly emerge, paving the way for the development of more effective and safer treatments for neuropsychiatric illnesses.

References

  • Forster, E. A., Cliffe, I. A., Bill, D. J., Dover, G. M., Jones, D., Reilly, Y., & Fletcher, A. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. European journal of pharmacology, 281(1), 81–88. [Link]
  • WAY-100635. Wikipedia. [Link]
  • Gartside, S. E., Umbers, V., Hajós, M., & Sharp, T. (1995). WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135. European journal of pharmacology, 283(1-3), 177–185. [Link]
  • Fletcher, A., Bill, D. J., Bill, S. J., Cliffe, I. A., Dover, G. M., Jones, D., Reilly, Y., & Forster, E. A. (1996). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural brain research, 73(1-2), 307–310. [Link]
  • Van Craenenbroeck, K., de Noordhout, C. M., & Leysen, J. E. (2005). The dopamine D4 receptor: biochemical and signalling properties. International journal of developmental neuroscience, 23(1), 5–20. [Link]
  • Serotonin (5-HT1A) receptor signaling pathways.
  • Scorza, C., El-Aletr, S., Gatta, F., & Artigas, F. (2012). Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment. British journal of pharmacology, 167(5), 1021–1034. [Link]
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In-Depth Technical Guide: Unveiling the Biological Targets of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

1-(4-Bromopyridin-2-yl)piperazine is a heterocyclic compound featuring a bromopyridine moiety linked to a piperazine ring. This structural motif is prevalent in a variety of biologically active molecules, suggesting a high potential for interaction with multiple protein targets within the human proteome.[1][2] The inherent reactivity of the bromo-aromatic group, combined with the hydrogen bonding capacity of the piperazine nitrogen atoms, makes this scaffold a versatile starting point for fragment-based drug discovery and the development of novel therapeutics. This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological targets of this compound. We will delve into the strategic selection of experimental methodologies, from initial target identification to rigorous validation, while emphasizing the scientific rationale behind each step to ensure a self-validating and robust investigative workflow.

Introduction: The Scientific Rationale for Target Identification

The piperazine ring is a common feature in many approved drugs, often serving as a scaffold that can interact with a variety of receptors and enzymes.[1][2][3] The addition of a 4-bromopyridin-2-yl group introduces a specific electronic and steric profile that can significantly influence its binding affinity and selectivity for particular protein targets. The bromine atom, for instance, can act as a heavy atom for X-ray crystallography studies and also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The primary objective of this guide is to provide a systematic approach to deconvolute the polypharmacology of this compound. Understanding the full spectrum of its biological targets is paramount for predicting its therapeutic potential, anticipating off-target effects, and guiding lead optimization efforts. We will explore a multi-pronged strategy that combines state-of-the-art chemoproteomics with established biochemical and cellular assays.[4][5]

Potential Target Classes: A Hypothesis-Driven Approach

Based on the structural features of this compound, several protein classes emerge as high-probability targets. The piperazine moiety is a well-known pharmacophore for G-protein coupled receptors (GPCRs), particularly those in the aminergic family such as dopamine and serotonin receptors, and has been incorporated into various central nervous system (CNS) active agents.[1][3][6] Furthermore, the pyridine ring is a common feature in kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket. The potential for covalent modification through the bromo-aromatic group, although less common, should not be entirely dismissed and may warrant investigation into enzymes with reactive cysteine residues in their active sites.

Experimental Workflow: A Step-by-Step Guide to Target Identification and Validation

The following sections outline a logical and technically sound workflow for identifying and validating the biological targets of this compound.

Phase 1: Unbiased Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

The initial step in our investigation is to cast a wide net to capture potential interacting proteins from a complex biological sample, such as a cell lysate. AP-MS is a powerful technique for this purpose.[7][8]

Rationale: This method relies on immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to "fish" for its binding partners from a proteome.[9][10] The captured proteins are then identified by mass spectrometry.[7][8] This approach is unbiased as it does not require prior knowledge of the potential targets.

Detailed Protocol:

  • Synthesis of an Affinity Probe: A key prerequisite for a successful AP-MS experiment is the synthesis of a suitable affinity probe. This involves modifying this compound with a linker arm and a reactive group (e.g., an amine or a carboxyl group) for covalent attachment to the solid support. It is crucial that the modification does not significantly alter the compound's binding properties. A common strategy is to attach the linker to one of the piperazine nitrogen atoms.

  • Immobilization of the Affinity Probe: The synthesized probe is then covalently coupled to pre-activated agarose or magnetic beads.[9][11] The choice of beads and coupling chemistry will depend on the reactive group on the linker.

  • Preparation of Cell Lysate: A relevant cell line (e.g., a human cancer cell line or a neuronal cell line) is cultured and harvested. The cells are then lysed using a mild detergent-based buffer to solubilize proteins while maintaining their native conformation.

  • Affinity Purification: The cell lysate is incubated with the affinity probe-coupled beads to allow for the binding of target proteins. A parallel incubation is performed with control beads (without the immobilized compound) to identify non-specific binders.[9][11]

  • Washing and Elution: The beads are extensively washed with buffer to remove non-specifically bound proteins. The specifically bound proteins are then eluted, typically by using a high concentration of the free compound (competitive elution), changing the pH, or using a denaturing agent.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The acquired MS/MS spectra are searched against a protein database to identify the proteins that were specifically pulled down by the affinity probe.[7][9]

Data Analysis and Interpretation:

The primary output of the AP-MS experiment is a list of proteins identified in the experimental sample and the control sample. A successful experiment will show a significant enrichment of specific proteins in the experimental pulldown compared to the control. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be employed for more accurate quantification of protein enrichment.

Visualization of the AP-MS Workflow:

AP_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Probe Synthesize Affinity Probe Immobilize Immobilize Probe on Beads Probe->Immobilize Incubate Incubate Beads with Lysate Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS DB_Search Database Search & Protein ID MS->DB_Search Quant Quantification & Hit Selection DB_Search->Quant

Caption: A streamlined workflow for identifying protein targets using Affinity Purification-Mass Spectrometry (AP-MS).

Phase 2: Orthogonal Target Validation in a Cellular Context

While AP-MS provides a list of potential interactors, it is essential to validate these findings using orthogonal methods that assess target engagement in a more physiological setting. The Cellular Thermal Shift Assay (CETSA) is an excellent choice for this purpose.[12][13][14]

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein's structure, leading to an increase in its thermal stability.[12][13][15] This change in thermal stability can be monitored by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[12][16]

Detailed Protocol:

  • Cell Treatment: The chosen cell line is treated with this compound at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: The treated cells (or lysates) are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).[12]

  • Lysis and Centrifugation: The heated cells are lysed, and the aggregated proteins are removed by centrifugation.[12][16]

  • Protein Quantification: The amount of the putative target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry (in the case of MS-CETSA).[16]

  • Data Analysis: For each temperature, the amount of soluble protein in the drug-treated sample is compared to the vehicle-treated sample. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[15]

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound Heat Heat Aliquots to Various Temperatures Treat->Heat Control Vehicle Control Control->Heat Lysis Lysis & Centrifugation Heat->Lysis Quantify Quantify Soluble Protein Lysis->Quantify Plot Plot Melting Curves Quantify->Plot

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

Phase 3: Biochemical and Functional Characterization

Once a target has been validated by CETSA, the next step is to characterize the interaction biochemically and to understand its functional consequences.[4]

Biochemical Assays:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a ligand to its target protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics of a ligand to a target protein immobilized on a sensor chip. It provides real-time data on the association and dissociation rates, from which the binding affinity can be calculated.

Functional Assays:

The choice of functional assay will depend on the identity of the validated target.

  • If the target is a kinase: An in vitro kinase assay can be performed to determine if this compound inhibits its enzymatic activity. This is typically done by measuring the phosphorylation of a substrate peptide.[17][18]

  • If the target is a GPCR: A variety of cell-based assays can be used to assess the compound's effect on receptor signaling, such as measuring changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.[19][20][21]

  • If the target is an enzyme: A substrate conversion assay can be employed to measure the compound's effect on the enzyme's catalytic activity.[22]

Data Summary and Interpretation

To facilitate the interpretation of the experimental data, it is helpful to summarize the key findings in a structured table.

Target Protein AP-MS Enrichment (Fold Change) CETSA Thermal Shift (°C) Binding Affinity (Kd) Functional Effect (IC50/EC50)
Protein X15.2+5.3250 nM (ITC)500 nM (Kinase Assay)
Protein Y8.7+3.11.2 µM (SPR)2.5 µM (cAMP Assay)
Protein Z3.1No significant shiftNot determinedNot determined

Interpretation:

In this hypothetical example, Protein X is a high-confidence target. It shows strong enrichment in the AP-MS experiment, a significant thermal shift in the CETSA assay, and potent inhibition in a functional assay. Protein Y is a medium-confidence target, with moderate enrichment and a smaller thermal shift, suggesting a weaker or more transient interaction. Protein Z is likely a non-specific binder, as it shows weak enrichment in the AP-MS experiment and no thermal stabilization in the CETSA assay.

Conclusion and Future Directions

The systematic approach outlined in this guide, combining unbiased proteomics with rigorous biophysical and functional validation, provides a robust framework for elucidating the biological targets of this compound. The identification of high-confidence targets will pave the way for further studies, including structural biology (e.g., X-ray crystallography or cryo-electron microscopy) to understand the molecular basis of the interaction, and in vivo studies to assess the compound's therapeutic potential and potential liabilities. This comprehensive understanding of the compound's mechanism of action is crucial for its successful development as a novel therapeutic agent.

References

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  • Jarzab, A., Kurzawa, N., Hopf, T., Moerch, M., Kuster, B., & Savitski, M. M. (2020). Meltome atlas—thermal proteome stability across the human proteome.
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Structure-activity relationship (SAR) of pyridinylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridinylpiperazines

For the Attention Of: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Executive Summary

The pyridinylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs and biologically active molecules.[1][2] Its unique combination of a basic piperazine ring and an aromatic pyridine moiety confers favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making it an attractive starting point for drug design.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridinylpiperazine derivatives. We will dissect the core scaffold into its constituent pharmacophoric elements—the pyridine ring, the piperazine linker, and terminal substituents—to elucidate how targeted modifications influence binding affinity, selectivity, and functional activity across a diverse range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. This document moves beyond a mere catalog of compounds, offering insights into the causal relationships between structural changes and their pharmacological outcomes, supported by detailed experimental protocols and computational models.

The Pyridinylpiperazine Pharmacophore: A Blueprint for Versatility

The therapeutic versatility of pyridinylpiperazines stems from a well-defined three-part pharmacophore. Understanding the distinct role of each component is fundamental to rational drug design. Trivial alterations to any part of this scaffold can lead to significant shifts in pharmacological activity, underscoring the importance of a systematic SAR approach.[4]

G Pyridine Ring Pyridine Ring Piperazine Core Piperazine Core Pyridine Ring->Piperazine Core Modulates pKa, Target Recognition Terminal Moiety (R) Terminal Moiety (R) Piperazine Core->Terminal Moiety (R) Vector for Diversification

Caption: General Pharmacophore of Pyridinylpiperazine Derivatives.

SAR Analysis of the Pyridine Ring

The pyridine ring serves as a critical anchor, and its electronic properties and substitution pattern profoundly influence target engagement.

Position of the Piperazine Linkage

The point of attachment of the piperazine ring to the pyridine nucleus is a key determinant of activity. For instance, the 4-pyridylpiperazine moiety is considered a crucial element for achieving high affinity at the histamine H3 receptor.[5][6] In contrast, many potent α-adrenergic and serotonin receptor ligands feature a 2-pyridinyl linkage.[7][8] This highlights that the nitrogen atom's position within the pyridine ring dictates the vector and nature of interactions with the target protein's active site.

Ring Substituents

Modifying the pyridine ring with substituents is a primary strategy for fine-tuning electronic properties and potency.

  • Electron-Withdrawing Groups (EWGs): The introduction of an EWG, such as a nitro group at the 3-position, renders the 2-position more electrophilic. This facilitates the nucleophilic aromatic substitution reaction with piperazine during synthesis and can be critical for the biological activity of the final compound, as seen in a series of potent urease inhibitors.[9][10]

  • Halogenation: Fluorine substitution, particularly at the 3-position of a 2-pyridinylpiperazine, has been shown to yield potent and selective α2-adrenoceptor antagonists.[8][11] The fluorine atom can modulate the pKa of the pyridine nitrogen and engage in favorable interactions within the receptor binding pocket.[12]

Conversely, the introduction of bulky groups can lead to a decrease in antiproliferative activity, suggesting that steric hindrance can be detrimental to binding at certain targets.[13]

SAR Analysis of the Piperazine Core

The piperazine ring is more than a simple linker; its conformational rigidity and the basicity of its two nitrogen atoms are central to its function.[2] It often improves ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15]

N1 and N4 Nitrogens

The N1 nitrogen is typically attached to the pyridine ring, while the N4 nitrogen provides the primary vector for diversification. The basicity of these nitrogens is crucial for forming salt bridges with acidic residues (e.g., Aspartic acid in the D2 receptor) in many GPCRs. The pKa of the piperazine nitrogens can be modulated by substituents on the pyridine ring or the terminal moiety.[16]

Piperazine Ring Substitution

Direct substitution on the piperazine ring's carbon atoms can introduce chirality and create additional interaction points. In a series of CXCR3 chemokine antagonists, substitution at the 2'-position of the piperazine ring had a pronounced effect on receptor affinity, with a 2'(S)-ethyl moiety yielding a highly potent analog (IC50 = 0.2 nM).[17]

Bioisosteric Replacement

In some cases, the piperazine core can be a liability, contributing to off-target effects or unfavorable metabolic pathways. Bioisosteric replacement—substituting the piperazine with a structurally similar but electronically distinct scaffold—is a powerful strategy.[12] For example, replacing a piperazine with a spirodiamine analogue has been shown to beneficially affect activity and reduce cytotoxicity in certain drug candidates.[18][19]

SAR Analysis of the Terminal Moiety (R-group)

The terminal moiety attached to the piperazine N4 nitrogen is the most frequently modified component and is arguably the primary driver of target selectivity and potency.

Aryl and Heteroaryl Groups

Many of the most potent pyridinylpiperazines are classic "arylpiperazines," where the terminal group is a substituted phenyl or other aromatic ring.[20] The nature of this aryl group and its substituents dictates selectivity for various receptors.

  • For α1-Adrenoceptors: 2-alkoxyphenylpiperazine moieties are highly favored. Replacing the 2-methoxyphenyl group with a 2-furoyl or 2-pyridyl group significantly diminishes affinity.[21]

  • For 5-HT1A Receptors: A wide variety of terminal groups are tolerated, often linked by an alkyl chain. The terminal fragment can be an imide, amide, or another heteroaryl system, leading to ligands with affinities in the nanomolar and even sub-nanomolar range.[7][22][23]

  • For Dopamine D2/D3 Receptors: Dual D2 antagonism and 5-HT1A agonism, a profile sought for atypical antipsychotics, is often achieved with complex terminal moieties, such as (arylpyridinyl)methyl groups.[4][24]

The following table summarizes the impact of terminal aryl group modifications on receptor affinity for a representative series of compounds.

Compound IDTerminal Aryl MoietyTargetAffinity (Ki, nM)
A-1 2-Methoxyphenylα1-AR5.2
A-2 2-Furoylα1-AR>1000[21]
B-1 3-Bromophenyl (butoxy linker)5-HT1A0.78[23]
B-2 2-Chlorophenyl (butoxy linker)5-HT1A0.57[23]
C-1 (5-(4-fluorophenyl)-3-pyridinyl)methylD2Potent Antagonist[24]
Alkyl Chains and Linkers

When the terminal moiety is not directly attached to the piperazine, the length and nature of the alkyl linker are critical. A propyl or butyl chain is often optimal for bridging the piperazine core to a terminal pharmacophore to achieve high affinity at receptors like the histamine H3 and 5-HT1A receptors.[6][23]

Key Experimental Workflows & Protocols

The validation of SAR hypotheses relies on robust and reproducible experimental data. Below are outlines for a general synthetic scheme and a key biological assay.

General Synthetic Protocol

The synthesis of most pyridinylpiperazine derivatives follows a convergent strategy, often beginning with a nucleophilic aromatic substitution.

G 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_3 1-(3-nitropyridin-2-yl)piperazine 2-Chloro-3-nitropyridine->Intermediate_3 Piperazine Piperazine Piperazine->Intermediate_3 SNAr Acetonitrile, Reflux Final_Product Final Pyridinylpiperazine Derivative Intermediate_3->Final_Product Reagent_R R-X (e.g., 2-chloro-N-arylacetamide) Reagent_R->Final_Product Nucleophilic Substitution or other coupling reaction

Caption: General synthetic workflow for pyridinylpiperazine derivatives.

Step-by-Step Methodology (Example: Urease Inhibitor Synthesis)[9][10]:

  • Synthesis of Intermediate: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add an excess of piperazine (4.0 eq).

  • Reaction: Reflux the reaction mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and evaporate the solvent under reduced pressure. Add distilled water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to yield 1-(3-nitropyridin-2-yl)piperazine.

  • Final Coupling: React the purified intermediate with an appropriate electrophile (e.g., 2-chloro-N-arylacetamide) in a suitable solvent with a base to yield the final target molecule.

  • Final Purification: Purify the final compound using recrystallization or column chromatography. Characterize using NMR, Mass Spectrometry, and IR spectroscopy.

Radioligand Binding Assay Protocol (Example: 5-HT1A Receptor)

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[22]

Principle: The assay quantifies the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) for binding to the receptor, typically in a membrane preparation from cells expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT1A receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the membrane pellet in a fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Radioligand ([³H]-8-OH-DPAT) at a concentration near its Kd value.

    • Varying concentrations of the test pyridinylpiperazine derivative (or vehicle for total binding).

    • For non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Target Interaction and Signaling

The functional outcome of receptor binding (antagonism vs. agonism) is a critical aspect of SAR. For example, 1-(2-Pyrimidinyl)piperazine (a related arylpiperazine) acts as a potent antagonist at α₂-adrenergic receptors.[25]

G Pyridinylpiperazine (Antagonist) Pyridinylpiperazine (Antagonist) Alpha-2 Adrenoceptor (Gi-coupled) Alpha-2 Adrenoceptor (Gi-coupled) Pyridinylpiperazine (Antagonist)->Alpha-2 Adrenoceptor (Gi-coupled) Blocks Binding Site Gi_protein Gi Protein (Inactive) Alpha-2 Adrenoceptor (Gi-coupled)->Gi_protein No Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase No Inhibition cAMP cAMP levels (maintained) Adenylyl_Cyclase->cAMP Norepinephrine Norepinephrine Norepinephrine->Alpha-2 Adrenoceptor (Gi-coupled) Binding Blocked

Caption: Mechanism of α2-Adrenoceptor Antagonism.

As an antagonist, the pyridinylpiperazine derivative binds to the receptor but does not induce the conformational change necessary for G-protein activation. This blocks the endogenous ligand (e.g., norepinephrine) from binding and initiating the downstream signaling cascade, which for a Gi-coupled receptor like the α2-adrenoceptor, would normally be the inhibition of adenylyl cyclase and a reduction in cellular cAMP levels.[25]

Future Perspectives and Conclusion

The study of pyridinylpiperazines continues to be a fertile ground for drug discovery. The core challenge remains the design of ligands with exquisite subtype selectivity to maximize therapeutic efficacy while minimizing off-target side effects. Future research will likely focus on:

  • Computational Chemistry: Utilizing advanced 3D-QSAR, molecular docking, and molecular dynamics simulations to build more predictive models of ligand-receptor interactions, guiding the synthesis of more selective compounds.[26][27]

  • Fragment-Based Drug Design: Combining smaller, optimized fragments that bind to different sub-pockets of a target to construct novel, high-affinity pyridinylpiperazine derivatives.[14]

  • Multi-Target-Directed Ligands (MTDLs): Rationally designing single molecules that can modulate multiple targets simultaneously (e.g., D2/5-HT1A) to treat complex polygenic diseases like schizophrenia.[4][24]

References

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link][9][10][28]
  • Ji, J., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][17]
  • Wawrzyniak, P., et al. (2018). Structural modifications and pharmacological evaluation of 4-pyridylpiperazine derivatives as active and selective histamine H3 receptor ligands.
  • Akash, M., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry. [Link][29][30]
  • Pravetoni, M., et al. (2005). Arylpiperazine substituted heterocycles as selective alpha(1a) adrenergic antagonists. PubMed. [Link][31]
  • Obniska, J., et al. (2006).
  • Aftab, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Rana, S., et al. (2012). Pharmacophore modelling and docking studies of pyrrolidinyl pyridone and pyrazinone analogues as prolyl oligopeptidase(POP) inhi. Journal of Chemical and Pharmaceutical Research. [Link][32]
  • Sharma, P., et al. (2024). The medicinal chemistry of piperazines: A review.
  • Stark, H., et al. (2018). Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands.
  • Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. [Link][7]
  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin. [Link][24]
  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. [Link][2][3]
  • Bhandare, R. R., & Canney, D. J. (2014). Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. Medicinal Chemistry. [Link][33]
  • Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link][8][11]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link][12]
  • Cliffe, I. A., et al. (1994). 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles as Dopamine D2 Partial Agonists and Autoreceptor Agonists. Journal of Medicinal Chemistry. [Link][34]
  • Flores-Contreras, E. A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link][13]
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In silico modeling of 1-(4-Bromopyridin-2-yl)piperazine interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Bromopyridin-2-yl)piperazine Interactions

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of this compound, a versatile scaffold in modern medicinal chemistry. We will move beyond procedural checklists to explore the causal reasoning behind key methodological choices, ensuring that each step is not only performed correctly but is also understood in its scientific context. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow for predicting molecular interactions, assessing therapeutic potential, and guiding rational drug design.

Foundational Strategy: Deconstructing the Molecule and Its Potential

This compound is a privileged scaffold, meaning its structure is recurrently found in compounds with known biological activity. The pyridine ring offers aromaticity and a hydrogen bond acceptor (the nitrogen atom), while the piperazine ring provides a flexible, basic nitrogen center that is often crucial for salt formation and interaction with acidic residues in protein binding pockets. The bromine atom on the pyridine ring presents a site for further chemical modification (e.g., through cross-coupling reactions) and can participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in drug design.

Our in silico strategy, therefore, is not a generic protocol but a tailored approach designed to probe the specific chemical features of this molecule. The workflow is designed to first identify high-probability protein targets and then to meticulously characterize the nature, stability, and drug-like properties of the resulting ligand-protein complexes.

cluster_0 Phase 1: Target Identification & Preparation cluster_1 Phase 2: Interaction & Stability Analysis cluster_2 Phase 3: Drug-Likeness & Optimization Ligand 1. Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Target_ID 2. Target Identification - Similarity Searching (e.g., ChEMBL) - Reverse Pharmacophore Screening Ligand->Target_ID Input Scaffold Protein_Prep 3. Protein Structure Preparation - PDB Selection - Structure Cleaning & Optimization Target_ID->Protein_Prep Select High-Priority Target Docking 4. Molecular Docking - Binding Site Definition - Pose Generation & Scoring Protein_Prep->Docking Prepared Structures MD_Sim 5. Molecular Dynamics (MD) Simulation - System Solvation & Ionization - Simulation Production Run Docking->MD_Sim Select Best Pose Analysis 6. Trajectory Analysis - RMSD/RMSF - Binding Free Energy (MM/PBSA) MD_Sim->Analysis Generate Trajectory ADMET 7. ADMET Prediction - Physicochemical Properties - Pharmacokinetic Profile Analysis->ADMET Validated Complex Lead_Op 8. Lead Optimization - Identify Modification Sites - Propose Analogs ADMET->Lead_Op Guide Design

Figure 1: A comprehensive workflow for the in silico analysis of this compound.

Experimental Protocols & Methodologies

Ligand Preparation: From 2D Sketch to 3D Reality

The quality of the initial ligand structure is paramount; garbage in, garbage out. The goal is to generate a low-energy, three-dimensional conformation that is representative of the molecule's state in a biological system.

Protocol:

  • 2D Structure Generation: Draw the this compound structure using a chemical sketcher like MarvinSketch or ChemDraw.

  • Conversion to 3D: Use a tool like Open Babel or the Schrödinger Maestro interface to convert the 2D sketch into a 3D structure. This initial conversion uses standard bond lengths and angles.

  • Protonation State Determination: The piperazine moiety has two nitrogen atoms. At physiological pH (~7.4), the secondary amine is likely to be protonated. Tools like Epik (from Schrödinger Suite) or Marvin can predict pKa values and assign the most probable protonation states. This is a critical step, as the charge state dictates potential electrostatic and hydrogen bonding interactions.

  • Energy Minimization: The initial 3D structure is not at a stable energy minimum. A molecular mechanics force field (e.g., OPLS4, MMFF94) must be applied to relax the structure. This process adjusts bond lengths, angles, and dihedrals to find a low-energy conformation.

Causality: An unminimized or incorrectly protonated ligand will have strained geometries and an improper charge distribution. This leads to artificially high energy scores in docking calculations and can cause the ligand to bind in unrealistic poses or even be rejected by the docking algorithm.

Target Identification: A Data-Driven Approach

Assuming no primary target is known, we must identify potential protein partners. This is not guesswork; it is a hypothesis-generating step based on the principle of chemical similarity—molecules with similar structures often have similar biological activities.

Protocol:

  • Chemical Similarity Searching: Use the structure of this compound as a query against a large bioactivity database like ChEMBL. A Tanimoto similarity search will retrieve known compounds with similar structures.

  • Target Analysis: Analyze the protein targets associated with the retrieved similar compounds. Look for recurring target families (e.g., G-protein coupled receptors, kinases, ion channels). This provides a list of high-probability candidate proteins.

  • Protein Structure Retrieval: Once a primary target is hypothesized (e.g., Dopamine D2 Receptor), retrieve high-quality crystal structures from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å), bound to a ligand similar to our query, and with minimal missing residues.

Molecular Docking: Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, typically as a scoring value.

Protocol:

  • Protein Preparation (Receptor Grid Generation):

    • Using tools like Schrödinger's Protein Preparation Wizard, process the raw PDB file. This involves adding hydrogen atoms, assigning bond orders, removing water molecules not involved in binding, and optimizing the hydrogen-bonding network.

    • Define the binding site. This is typically done by creating a grid box centered on the co-crystallized ligand or on residues known from literature to be critical for binding. The size of the box should be sufficient to allow the ligand rotational and translational freedom.

  • Ligand Docking:

    • Use a docking program like Glide (Schrödinger), AutoDock Vina, or GOLD.

    • Configure the docking precision level. For initial screening, a standard precision (SP) mode is efficient. For final pose evaluation, a more computationally intensive extra precision (XP) mode is recommended. .

    • The algorithm will systematically sample different conformations of the ligand within the defined binding site and score them.

Data Presentation: Docking Results

Docking PoseDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5ASP 110, SER 193Hydrogen Bond, Salt Bridge
2-8.1PHE 389, TRP 386Pi-Pi Stacking
3-7.9CYS 114Halogen Bond (with Br)

Causality: The scoring function is a mathematical model that approximates the binding free energy. It rewards favorable interactions (hydrogen bonds, hydrophobic contacts) and penalizes unfavorable ones (steric clashes). The final score is a hypothesis of binding affinity, which must be validated by more rigorous methods.

cluster_0 Input Structures cluster_1 Docking Engine cluster_2 Output Analysis Ligand Prepared Ligand - Low Energy 3D Conf. - Correct Protonation Docking Docking Algorithm Pose Generation Scoring Function Ranking Ligand->Docking:f0 Protein Prepared Protein - Cleaned PDB - Defined Binding Site (Grid) Protein->Docking:f1 Output Ranked Poses - Docking Score - Interaction Map - Binding Hypothesis Docking:f2->Output

Figure 2: Logical flow of a molecular docking experiment.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

A significant limitation of docking is that it treats the protein as a rigid entity. MD simulations introduce flexibility and solvation, providing a much more realistic assessment of the stability of the predicted ligand-protein complex over time.

Protocol:

  • System Setup:

    • Take the top-ranked docking pose as the starting structure.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system to remove any steric clashes, particularly with the newly added solvent.

    • Gradually heat the system to physiological temperature (e.g., 300 K) while restraining the protein and ligand atoms.

    • Release the restraints in a stepwise manner and run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system density to stabilize.

  • Production Run:

    • Run the production simulation for a duration sufficient to observe the stability of the binding. A common timeframe for routine analysis is 100 nanoseconds (ns).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low, and converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify which parts of the protein become more or less flexible upon ligand binding.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the simulation trajectory, providing a more accurate metric than the initial docking score.

Causality: If a docked pose is unstable, the MD simulation will reveal this. The ligand may drift out of the binding pocket, or its key interactions may break, indicated by a rising RMSD. This process acts as a dynamic filter, weeding out false positives from docking and increasing confidence in the binding hypothesis.

ADMET Prediction: Profiling Drug-Likeness

A potent molecule is not a useful drug if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction provides an early warning system for potential liabilities.

Protocol:

  • Physicochemical Properties: Use tools like SwissADME or DataWarrior to calculate key descriptors.

  • Pharmacokinetic & Toxicity Prediction: Employ predictive models (often web-based servers like pkCSM or ADMETlab) to estimate properties such as:

    • Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight300.19 g/mol < 500Good (Lipinski's Rule)
LogP2.5< 5Good (Lipinski's Rule)
H-Bond Donors1< 5Good (Lipinski's Rule)
H-Bond Acceptors3< 10Good (Lipinski's Rule)
BBB Permeability+0.25 (LogBB)> 0Likely to cross BBB
hERG I InhibitionNoN/ALow risk of cardiotoxicity
AMES ToxicityNoN/ALow risk of mutagenicity

Causality: These predictions are based on quantitative structure-activity relationship (QSAR) models trained on large datasets of experimental results. While not definitive, they are highly effective at flagging molecules that are likely to fail later in development due to poor ADMET properties, allowing for their early redesign and optimization.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the molecular interactions of this compound. By integrating target identification, molecular docking, molecular dynamics, and ADMET prediction, we can build a comprehensive profile of this chemical scaffold. This data-rich approach moves beyond simple binding scores to provide a holistic view of a compound's therapeutic potential, including the stability of its interactions and its drug-like properties. The ultimate goal of this workflow is to generate high-confidence, testable hypotheses that can accelerate the experimental drug discovery process, reduce costs, and increase the probability of success in developing novel therapeutics. Future work should focus on leveraging machine learning and artificial intelligence to refine target prediction and to build more accurate, bespoke QSAR models for ADMET properties tailored to this specific chemical series.

References

  • Due to the nature of this exercise, real-time links cannot be generated. The following are representative, high-quality sources for the methodologies described.
  • ChEMBL Database : "ChEMBL: a large-scale bioactivity database for drug discovery". Nucleic Acids Research. [Link]

  • Protein Data Bank (PDB) : "The Protein Data Bank". Nucleic Acids Research. [Link]

  • AutoDock Vina : "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading". Journal of Computational Chemistry. [Link]

  • GROMACS User Manual : "GROMACS: High performance molecular simulations through developing parallel codes". Berendsen, H. J. C., van der Spoel, D., & van Drunen, R.[Link]

  • Schrödinger Suite : "Schrödinger Release 2023-4: Glide". Schrödinger, LLC, New York, NY, 2023. [Link]

  • SwissADME Web Tool : "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules". Scientific Reports. [Link]

  • MM/PBSA Method : "A review of the MM/PBSA and MM/GBSA methods". WIREs Computational Molecular Science. [Link]

  • Lipinski's Rule of Five : "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews. [Link]

Discovery and history of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)piperazine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Foreword: The Unseen Architect in Medicinal Chemistry

In the vast landscape of drug discovery, the final, elegant structure of a therapeutic agent often belies the intricate web of synthetic intermediates and strategic chemical building blocks that made its creation possible. This compound is one such pivotal architect. While not a therapeutic agent itself, this heterocyclic compound is a quintessential example of a "privileged scaffold" — a molecular framework that serves as a versatile and highly effective starting point for developing novel drugs.[1] Its structure, combining the aqueous solubility and pharmacokinetic benefits of a piperazine ring with the versatile reactivity of a bromopyridine moiety, offers chemists a powerful tool for molecular exploration.[2] This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its strategic application in the development of next-generation therapeutics, tailored for the discerning researcher and drug development professional.

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. These characteristics define its behavior in chemical reactions and its suitability as a scaffold for further elaboration.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 1201643-59-5[3]
Molecular Formula C₉H₁₂BrN₃[3]
Molecular Weight 242.12 g/mol [3]
Typical Purity ≥98%[3]
Appearance Off-white to yellow solid-

Historical Context & The Rise of Arylpiperazines

The story of this compound is intrinsically linked to the broader history of arylpiperazines in medicinal chemistry. The piperazine ring itself is a recurring motif in a multitude of approved drugs, valued for its ability to improve aqueous solubility and oral bioavailability.[2][4] The synthesis of N-aryl piperazines, particularly through the reaction of a halo-aromatic or halo-heteroaromatic compound with piperazine, has been a foundational strategy for decades.

An early patent from 1949 describes the preparation of 1-(2-pyridyl)piperazine by reacting piperazine with 2-bromopyridine, establishing a precedent for the nucleophilic substitution reaction that remains central to the synthesis of this class of compounds.[5] Over time, as synthetic methods evolved—most notably with the advent of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination—the toolkit for creating N-aryl piperazines expanded dramatically.[6] This evolution allowed for the synthesis of increasingly complex structures, where the aryl group could be densely functionalized.

This compound emerged within this context as a particularly useful intermediate. It provides two distinct and orthogonal points for chemical modification: the free secondary amine of the piperazine ring and the reactive bromine atom on the pyridine ring. This dual functionality makes it an ideal starting point for building diverse chemical libraries aimed at a wide array of biological targets.

Synthesis: A Protocol Grounded in Chemical Principles

The most common and efficient synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale behind this choice is rooted in the electronic properties of the starting material, 2,4-dibromopyridine.

Causality of the Reaction: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the electron-withdrawing inductive effect of the two bromine atoms. The nitrogen atom's proximity to the C2 position makes this position particularly activated and susceptible to attack by a nucleophile like piperazine. While the C4 position is also brominated, the C2 position is kinetically favored for substitution.

Detailed Experimental Protocol: SNAr Synthesis

This protocol represents a standard, validated method for the laboratory-scale synthesis of the title compound.

Materials:

  • 2,4-Dibromopyridine (1.0 eq)

  • Piperazine (anhydrous, 3.0-5.0 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Solvent: Dioxane, Acetonitrile, or N,N-Dimethylformamide (DMF)

  • Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert Atmosphere: Nitrogen or Argon

Procedure:

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq).

    • Expert Insight: Using an excess of piperazine serves a dual purpose: it acts as the primary nucleophile and as a base to scavenge the HBr byproduct, driving the reaction to completion. The addition of a stronger, inorganic base like K₂CO₃ ensures the piperazine remains predominantly in its free-base, nucleophilic form.

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Dioxane) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4-dibromopyridine.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4-dibromopyridine is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (piperazine hydrobromide and excess K₂CO₃). c. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: a. Dissolve the crude residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. b. Wash the organic layer with water and then with a saturated brine solution to remove residual piperazine and salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. d. The resulting crude product can be further purified by column chromatography on silica gel, typically using a gradient of methanol in DCM, to yield this compound as a solid.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Final Product R1 2,4-Dibromopyridine P1 Combine Reactants R1->P1 R2 Piperazine (Excess) R2->P1 R3 K₂CO₃ (Base) R3->P1 R4 Dioxane (Solvent) R4->P1 P2 Heat (80-100 °C) 12-24h P1->P2 P3 Reaction Workup (Filtration, Extraction) P2->P3 P4 Purification (Column Chromatography) P3->P4 FP This compound P4->FP

Caption: Synthetic workflow for this compound via SNAr.

Strategic Applications in Drug Discovery

The true value of this compound lies in its capacity as a dual-functionalized intermediate. The two reactive sites can be addressed sequentially to build molecular complexity, making it a cornerstone for library synthesis in lead discovery and optimization.

  • The Piperazine Moiety (Nucleophilic Nitrogen): The secondary amine is a versatile handle for introducing a wide range of substituents. Common transformations include:

    • N-Alkylation: Reaction with alkyl halides to introduce alkyl chains.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-alkyl groups.

    • N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

    • N-Arylation: Buchwald-Hartwig or Ullmann coupling to attach another aryl or heteroaryl ring.

  • The Bromo-Pyridine Moiety (Electrophilic Carbon): The C4-bromo group is a prime site for modern cross-coupling reactions, allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. Key reactions include:

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted 4-aminopyridines.

    • Heck Coupling: Reaction with alkenes.

Visualization of Downstream Synthetic Potential

G cluster_piperazine Piperazine N-H Reactivity cluster_pyridine Pyridine C-Br Reactivity Core This compound Alkylation N-Alkylation Core->Alkylation Acylation N-Acylation Core->Acylation ReductiveAmination Reductive Amination Core->ReductiveAmination Suzuki Suzuki Coupling Core->Suzuki Sonogashira Sonogashira Coupling Core->Sonogashira Buchwald Buchwald-Hartwig Core->Buchwald

Caption: Key downstream reactions of this compound.

Representative Derivatives and Therapeutic Targets

The strategic functionalization of this core has led to the exploration of compounds across numerous therapeutic areas. The piperazine often serves as a linker to a pharmacophore, while the pyridine ring can be decorated to optimize target binding and pharmacokinetic properties. The structural diversity of piperazine derivatives has resulted in compounds with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[7]

Derivative ClassR¹ Group (on Piperazine-N)R² Group (on Pyridine-C4)Potential Therapeutic AreaRationale
Kinase Inhibitors Acyl, Aryl, or complex alkyl groupsAryl or Heteroaryl (via Suzuki)OncologyThe core structure mimics hinge-binding motifs, while R¹ and R² groups explore different pockets of the ATP-binding site.[8]
GPCR Modulators Substituted benzyl or alkyl chainsH, Alkoxy, or other small groupsCNS Disorders, InflammationThe basic nitrogen of the piperazine often interacts with acidic residues (e.g., Aspartate) in GPCRs. R¹ explores hydrophobic pockets.
Antiviral Agents VariedAryl or Heteroaryl groupsInfectious DiseaseThe scaffold can be used to mimic natural substrates or block protein-protein interactions essential for viral replication.[9]
Enzyme Inhibitors Bioisosteres for functional groupsGroups targeting active siteMetabolic DiseasesThe core acts as a rigid scaffold to position functional groups (R¹, R²) for optimal interaction with an enzyme's active site.[10]

Conclusion

This compound is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Its synthesis is robust and well-understood, while its dual reactivity provides a reliable and versatile platform for innovation. For researchers and scientists in drug development, this compound represents a key entry point into the vast chemical space of N-arylpiperazines, a scaffold that continues to yield novel and impactful therapeutic agents. By understanding its history, synthesis, and strategic potential, the scientific community can continue to build upon this foundation to address the medical challenges of today and tomorrow.

References

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  • Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD.
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  • Saczewski, J., & Balewski, Ł. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543.
  • Bhavana, S. N., & Kumar, K. S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2600.
  • Kumar, A., Sharma, G., & Singh, U. P. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • US9199944B2 - N2,N4-bis(4-(piperazine-1-yl)phenyl)pirimidine-2,4-diamine derivative or pharmaceutically acceptable salt thereof, and composition containing same as active ingredient for preventing or treating cancer - Google Patents. Google Patents.
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  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30.
  • Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342.
  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984.
  • Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., Ohoka-Sugita, A., Io, F., & Koretsune, H. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580–1593.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(35), 25526–25545.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1-(4-Bromopyridin-2-yl)piperazine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive publicly available data for this specific molecule, this document serves as a procedural and theoretical manual for researchers. It outlines the fundamental physicochemical principles governing solubility and stability and provides detailed, field-proven protocols for their empirical determination. Methodologies for both thermodynamic and kinetic solubility assessment are presented, alongside a systematic approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method through forced degradation studies. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile for this compound and similarly structured molecules.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its intrinsic physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. These parameters profoundly influence a compound's behavior in both in vitro and in vivo systems, directly impacting bioavailability, manufacturability, and shelf-life.

This compound is a molecule featuring a bromopyridine ring linked to a piperazine moiety. This structure presents a unique combination of chemical features:

  • The Bromopyridine Moiety: The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 4-position makes the ring susceptible to nucleophilic substitution. This has implications for its stability in various media.

  • The Piperazine Moiety: As a diamine, piperazine has two nitrogen atoms with distinct pKa values, making the molecule's overall ionization state—and thus its solubility—highly dependent on pH.[1] Piperazine-containing drugs can be susceptible to degradation, necessitating careful stability assessment.[2]

This guide provides the necessary theoretical background and actionable experimental protocols to thoroughly characterize the solubility and stability of this compound, enabling informed decisions in a drug development pipeline.

Foundational Physicochemical Properties

A predictive understanding of solubility and stability begins with an analysis of the molecule's fundamental properties. While experimental data for this compound is limited, we can infer expected behavior from its structural components and predicted properties of analogous compounds.

PropertyPredicted Value / CommentImplication for Solubility & Stability
Molecular Weight 242.12 g/mol [3]Moderate molecular weight, generally favorable for solubility.
pKa (Predicted) The piperazine ring will have two pKa values. For 1-methylpiperazine, the pKa is ~8.34.[4] We can predict two pKa values for the subject molecule, one for each piperazine nitrogen, likely in the range of 4-8. The pyridine nitrogen will be weakly basic.The presence of ionizable nitrogens suggests that solubility will be highly pH-dependent. The compound will be most soluble at pH values where the piperazine moiety is protonated.
logP (Predicted) The predicted XLogP3-AA for a similar compound is 2.2, suggesting moderate lipophilicity.A positive logP indicates a preference for non-polar environments, which may translate to lower aqueous solubility. This highlights the importance of pH modification to enhance solubility by ionizing the molecule.

Determination of Aqueous Solubility

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature. In drug discovery, it is often assessed under two distinct conditions: thermodynamic and kinetic.[5][6][7]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium.[8][9] It is a critical parameter for understanding the developability of a compound for oral administration. The shake-flask method is the gold standard for this determination.[7]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Glass vials with screw caps

  • Orbital shaker or thermomixer

  • 0.22 µm syringe filters (e.g., PVDF)

  • Calibrated HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.[8] Longer incubation times (48-72 hours) may be necessary and should be evaluated.

  • Sample Filtration: After incubation, allow the vials to stand undisturbed for 1 hour to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO or ACN).

    • Create a calibration curve by diluting the stock solution to several known concentrations.

    • Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV method (see Section 5.0 for method development).

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the thermodynamic solubility in µg/mL or µM.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and mimics the conditions of many in vitro biological assays.[5][10] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[2][10][11]

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96- or 384-well microtiter plates

  • Laser nephelometer plate reader

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microtiter plate. Prepare serial dilutions directly in the plate if a range is desired.

  • Precipitation Induction: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentrations and a consistent final DMSO concentration (typically 1-2%).

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the light scattering using a laser nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in the light scattering signal is observed compared to a soluble control compound.[11]

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow T_Start Add Excess Solid to Buffer T_Equilibrate Equilibrate (24-48h Shake) T_Start->T_Equilibrate T_Filter Filter Supernatant (0.22 µm) T_Equilibrate->T_Filter T_Quantify Quantify by HPLC-UV T_Filter->T_Quantify T_End Equilibrium Solubility Value T_Quantify->T_End K_Start Add DMSO Stock to Buffer K_Incubate Incubate (e.g., 2h) K_Start->K_Incubate K_Measure Measure Precipitate (Nephelometry) K_Incubate->K_Measure K_End Kinetic Solubility Value K_Measure->K_End

Caption: Comparative workflows for solubility determination.

Chemical Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is essential for developing a stability-indicating analytical method.[12] By subjecting the compound to harsh conditions, potential degradation products are generated, which helps in identifying degradation pathways and ensuring the analytical method can resolve the parent compound from its degradants.

Forced Degradation Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution in diluent) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with acid before analysis.

    • Oxidation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal: Store the stock solution in an oven at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be stored alongside.

  • Sample Analysis: After the incubation period, dilute all samples to an appropriate concentration and analyze using the developed HPLC method. The goal is to achieve 5-20% degradation to effectively identify products.[2]

G cluster_stress Stress Conditions Compound This compound Stock Solution Acid Acidic (HCl, Heat) Compound->Acid Base Basic (NaOH, Heat) Compound->Base Oxidative Oxidative (H₂O₂) Compound->Oxidative Thermal Thermal (Heat) Compound->Thermal Photo Photolytic (Light) Compound->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[13][14]

General Protocol for Method Development

Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Starting Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for moderately polar compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan with PDA detector and select an optimal wavelength (e.g., 254 nm or λmax).

Method Optimization:

  • Injection of Stressed Samples: Inject the samples from the forced degradation study.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in both stressed and unstressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.

  • Resolution: Adjust the gradient slope, mobile phase composition (e.g., substitute acetonitrile with methanol), and pH to achieve a resolution (Rs) of >1.5 between the parent peak and the nearest eluting degradation product.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Best Practices

  • Solubility: A thermodynamic solubility of >60 µg/mL is often considered a good target for drug discovery compounds.[5] Low solubility may necessitate formulation strategies such as salt formation or the use of co-solvents.

  • Stability: The forced degradation results will reveal the compound's liabilities. For example, if significant degradation occurs under acidic conditions, formulation in a neutral or basic buffer system would be preferable. Photodegradation would require the use of light-resistant packaging.

  • Storage: Based on stability data, recommended storage conditions can be established. For many piperazine derivatives, storage at refrigerated or frozen temperatures in tightly sealed, light-resistant containers is advisable to minimize degradation over time.[15]

Conclusion

References

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (URL: )
  • In-vitro Thermodynamic Solubility - Protocols.io. (URL: [Link])
  • In vitro solubility assays in drug discovery - PubMed. (URL: [Link])
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: [Link])
  • Thermodynamic Solubility Assay - Evotec. (URL: [Link])
  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (URL: [Link])
  • High-Performance Liquid Chromatography (HPLC)
  • 1-(4-Bromophenyl)piperazine - ChemBK. (URL: [Link])
  • Stability Indicating HPLC Method Development: A Review. (URL: [Link])
  • Stability-indicating HPLC method development: A review - IRJPMS. (URL: [Link])
  • 1-(3-Bromopyridin-2-yl)piperazine | C9H12BrN3 | CID 13298529 - PubChem. (URL: [Link])
  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (URL: [Link])
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (URL: [Link])

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The N-Arylpiperazine Scaffold: A Privileged Motif in Modern Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The N-arylpiperazine motif is a cornerstone of modern medicinal chemistry, particularly in the discovery of agents targeting the central nervous system (CNS).[1] Its remarkable versatility stems from a structurally simple yet highly adaptable framework that allows for precise tuning of pharmacological activity.[1] This scaffold is a key component in a multitude of clinically successful drugs, including atypical antipsychotics, anxiolytics, and antidepressants.[1][2] The ability of N-arylpiperazine derivatives to interact with a wide array of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors, has cemented its status as a "privileged scaffold" in neuropharmacology.[2] This guide provides a detailed exploration of the pharmacological profile of N-arylpiperazine derivatives, delving into their structure-activity relationships, primary molecular targets, and the critical experimental workflows used for their characterization.

The Core Scaffold: A Blueprint for Polypharmacology

The pharmacological promiscuity and tunability of N-arylpiperazine derivatives are rooted in their fundamental chemical architecture. The core structure consists of an aryl group (Ar) linked to a piperazine ring, which is in turn connected via a flexible or rigid linker to a terminal moiety. Each of these components represents a point of diversification, allowing medicinal chemists to systematically alter the compound's properties to achieve a desired receptor interaction profile.

  • The Aryl Group (Ar): Modifications on this ring are critical for modulating affinity and selectivity, particularly for serotonin and dopamine receptors. The nature and position of substituents (e.g., methoxy, chloro, phenyl) dictate key interactions within the receptor binding pocket.[3] For instance, ortho-substitution on the phenyl ring can favor high-affinity binding at the D2 receptor.[3]

  • The Piperazine Ring: This basic nitrogen-containing heterocycle is a crucial pharmacophoric element. Its protonated form establishes a key ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of many aminergic GPCRs, anchoring the ligand in the orthosteric binding site.[4][5]

  • The Linker: The length and flexibility of the linker (often a butyl chain) that connects the piperazine to the terminal group are paramount for achieving the correct orientation within the binding pocket to interact with multiple subsites.[6]

  • The Terminal Group: This part of the molecule often determines the compound's ultimate functional activity (e.g., agonist, antagonist, partial agonist) and can provide additional points of interaction that fine-tune selectivity and efficacy.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: "Modular components of the N-arylpiperazine scaffold."

Primary Pharmacological Targets and Mechanisms of Action

N-arylpiperazine derivatives owe their therapeutic effects to their complex interactions with multiple neurotransmitter systems. Their polypharmacological nature, often engaging several receptor subtypes simultaneously, is a hallmark of this class and central to the efficacy of many modern psychiatric medications.

Serotonin (5-HT) Receptors

This class of compounds exhibits a particularly strong and varied relationship with serotonin receptors.[8]

  • 5-HT1A Receptors: Many anxiolytic and antidepressant N-arylpiperazines act as partial agonists at the 5-HT1A receptor.[9][10] Buspirone, for example, functions as a full agonist at presynaptic 5-HT1A autoreceptors, which reduces the firing rate of serotonergic neurons, while acting as a partial agonist at postsynaptic receptors.[9][11] This dual action is thought to contribute to its anxiolytic effects without the sedation associated with benzodiazepines.[10][11] Agonism at these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[12][13]

  • 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of many atypical antipsychotics and some antidepressants.[1] Trazodone, for instance, is a potent 5-HT2A antagonist, which contributes to its antidepressant and hypnotic effects.[14][15][16] This action is thought to mitigate some of the side effects associated with pure serotonin reuptake inhibition, such as insomnia and sexual dysfunction.[16]

  • Other 5-HT Receptors: Various derivatives also show affinity for other subtypes like 5-HT2C, 5-HT3, and 5-HT7, further complicating their pharmacological profiles and contributing to their diverse therapeutic applications.[1][8][9]

Dopamine (D) Receptors

Interaction with dopamine receptors, particularly the D2 subtype, is fundamental to the antipsychotic action of many N-arylpiperazine drugs.[4]

  • D2 Receptors: The mechanism at the D2 receptor is often more nuanced than simple antagonism. Aripiprazole is the archetypal example of a D2 partial agonist.[17][18] This "dopamine system stabilization" allows it to act as a functional antagonist in a hyperdopaminergic state (like the mesolimbic pathway in schizophrenia), reducing positive symptoms, while acting as a functional agonist in a hypodopaminergic state (like the mesocortical pathway), potentially improving negative and cognitive symptoms.[17][18] This partial agonism explains why aripiprazole requires very high receptor occupancy (~90%) for clinical effect, yet has a low incidence of extrapyramidal side effects (EPS) compared to full D2 antagonists.[17][19]

Structure-Activity Relationships (SAR): Case Studies in Drug Design

The clinical success of N-arylpiperazine derivatives is a testament to decades of SAR studies that have refined the scaffold for specific therapeutic targets.

DrugPrimary Target(s) & MechanismKey Structural FeaturesTherapeutic Class
Aripiprazole D2 (Partial Agonist), 5-HT1A (Partial Agonist), 5-HT2A (Antagonist)[17][18][19]Dichlorophenylpiperazine moiety, long butyl-quinolinone side chain.[20]Atypical Antipsychotic
Buspirone 5-HT1A (Partial/Full Agonist), D2 (Antagonist)[9][10][21]Pyrimidinylpiperazine group, azaspirodecanedione terminal moiety.[21]Anxiolytic
Trazodone 5-HT2A (Antagonist), SERT (Inhibitor), α1-adrenergic (Antagonist)[14][15][16]Triazolopyridine terminal group, chlorophenylpiperazine core.[22]Antidepressant (SARI)
Ziprasidone D2 (Antagonist), 5-HT2A (Antagonist), 5-HT1A (Agonist)Benzisothiazolylpiperazine scaffold.[23]Atypical Antipsychotic

Data compiled from multiple sources.[9][10][14][15][16][17][18][19][20][21][22][23]

The design of aripiprazole, for example, involved extensive modification of the terminal moiety to achieve the precise level of intrinsic activity at the D2 receptor that defines its partial agonism.[7] Similarly, the SAR for 5-HT1A ligands shows that voluminous substituents on the aryl ring can enhance affinity and selectivity over adrenergic receptors.[24]

Essential Experimental Workflows for Characterization

Evaluating the pharmacological profile of a novel N-arylpiperazine derivative requires a multi-tiered approach, moving from in vitro binding and functional assays to in vivo behavioral models.

Workflow 1: Receptor Binding Affinity Determination

The first step is to determine the compound's affinity (Ki) for a panel of relevant GPCRs. The competitive radioligand binding assay remains the gold standard for this purpose.[25][26]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for determining receptor binding affinity (Ki)."

Detailed Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 cells for 5-HT1A) or from homogenized brain tissue (e.g., rat striatum for D2).[27] Determine protein concentration using a standard method like the BCA assay.[27]

  • Assay Setup: In a 96-well plate, add assay buffer, the prepared membranes (e.g., 10-20 µg protein/well), a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) near its Kd value, and serial dilutions of the unlabeled test compound.[27][28]

  • Control Wells:

    • Total Binding: Include wells with membranes and radioligand only (no test compound).

    • Non-specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of a known, potent unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.[27]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[27] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter (e.g., MicroBeta counter).[27]

  • Data Analysis: Subtract the NSB counts from all other wells to determine specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]

Workflow 2: Functional Activity Characterization

Once affinity is known, the functional effect of the compound (antagonism, full agonism, or partial agonism) must be determined. For Gi/o-coupled receptors like 5-HT1A, this is often done by measuring the inhibition of cAMP production.[12][29]

dot graph G { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Gi-coupled signaling pathway for 5-HT1A receptor agonists."

Detailed Protocol: cAMP Inhibition Assay

  • Cell Culture: Use a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-5-HT1A).[30] Culture cells to an appropriate confluency and then seed them into 96- or 384-well assay plates.

  • Assay Setup: Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise basal cAMP levels.[30]

  • Compound Addition: Immediately add serial dilutions of the test compound (to determine agonist activity) or a fixed concentration of a known agonist plus serial dilutions of the test compound (to determine antagonist activity).

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or an enzyme fragment complementation (EFC) assay.[30][31]

  • Data Analysis:

    • For Agonists: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the EC50 (potency) and the Emax (efficacy) relative to a known full agonist. Partial agonists will have an Emax lower than the full agonist.

    • For Antagonists: Plot the cAMP signal against the log concentration of the antagonist in the presence of the agonist. Determine the IC50 and calculate the Kb (antagonist dissociation constant).

Workflow 3: In Vivo Behavioral Assessment

To assess potential therapeutic efficacy, promising compounds are tested in animal models. The Forced Swim Test (FST) is a classical screening tool for detecting antidepressant-like activity.[32][33]

Detailed Protocol: Rodent Forced Swim Test (FST)

  • Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 30 cm).[32][34]

  • Habituation (for rats): On day 1, place each rat in the cylinder for a 15-minute pre-test session.[35] This increases immobility on the test day. This step is often omitted for mice.[34]

  • Drug Administration: On day 2, typically 30-60 minutes before the test, administer the test compound, a positive control (e.g., a known antidepressant like imipramine), or a vehicle control to different groups of animals via an appropriate route (e.g., intraperitoneal injection).[35]

  • Test Session: Place each animal individually into the swim cylinder for a 5- or 6-minute test session.[34][35] Record the session with a video camera for later analysis.

  • Behavioral Scoring: An observer, blinded to the treatment conditions, scores the animal's behavior during the final 4 minutes of the test. The primary measure is immobility time —the duration for which the animal ceases struggling and makes only the minimal movements necessary to keep its head above water.[32][33] Active behaviors include swimming and climbing.

  • Data Analysis: Compare the mean immobility time across the different treatment groups using statistical analysis (e.g., ANOVA). A significant reduction in immobility time by the test compound, compared to the vehicle control, is interpreted as an antidepressant-like effect.[33][35] It is crucial to run a separate locomotor activity test to ensure the compound is not simply causing hyperactivity, which could be a confounding factor.[35]

Future Directions and Emerging Concepts

The field of N-arylpiperazine pharmacology continues to evolve. Current research is focused on designing multi-target ligands with precisely tailored activity profiles to treat complex neuropsychiatric disorders.[1][36] Concepts like biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, are opening new avenues for designing drugs with improved efficacy and fewer side effects. Furthermore, the N-arylpiperazine scaffold is being explored for applications beyond the CNS, including as potential anticancer agents.[6][37] The continued exploration of this remarkable pharmacophore promises to yield the next generation of therapeutics for a wide range of human diseases.

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Theoretical studies on 1-(4-Bromopyridin-2-yl)piperazine conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-(4-Bromopyridin-2-yl)piperazine

Abstract

The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug candidates, understanding the accessible conformations is paramount for designing potent and selective therapeutics. This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a heterocyclic compound featuring the privileged piperazine scaffold common in medicinal chemistry.[1][2][3] We will detail a multi-tiered computational approach, beginning with broad conformational sampling using molecular mechanics, followed by high-accuracy refinement with Density Functional Theory (DFT), and culminating in an analysis of the molecule's dynamic behavior in solution via Molecular Dynamics (MD) simulations. This workflow provides a robust, self-validating system for elucidating the structural dynamics that govern molecular recognition.

Introduction: The Significance of Conformational Analysis in Drug Design

The piperazine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to improve aqueous solubility and oral bioavailability.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, and antimicrobial effects.[3][4][5] The specific geometry, or conformation, of the this compound molecule dictates how it presents its pharmacophoric features—hydrogen bond donors/acceptors and hydrophobic regions—to a biological target. A thorough understanding of its preferred shapes is therefore essential for rational drug design.[6][7]

Computational chemistry offers a powerful suite of tools to explore this conformational space with high fidelity, predicting molecular behavior and properties before costly synthesis and experimentation.[8][9] This guide outlines a rigorous in-silico protocol to define the conformational preferences of this compound, providing actionable insights for researchers in drug development.

Part 1: Initial Exploration of Conformational Space via Molecular Mechanics

Rationale: The first step in any conformational analysis is to cast a wide net to identify all plausible low-energy structures. Molecular Mechanics (MM) is the ideal tool for this phase. It employs classical physics-based force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. This speed allows for the exhaustive exploration of the rotational possibilities around single bonds, identifying a set of candidate conformers for further, more accurate analysis.

Experimental Protocol: Molecular Mechanics Conformational Search
  • Structure Preparation: Build the 3D structure of this compound using a molecular editor. Ensure correct atom types and bond orders.

  • Force Field Selection: Choose a robust and well-validated force field, such as MMFF94 or OPLS3e, which are parameterized for a wide range of organic molecules.

  • Search Algorithm: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo or Low-Mode search) to rotate all acyclic single bonds. The key rotatable bonds in this molecule are the C2-N1 (pyridine-piperazine) bond and the bonds within the piperazine ring, which can adopt chair, boat, or twist-boat conformations.

  • Energy Minimization: Each generated conformer must be subjected to energy minimization to relax it to the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers are filtered based on a defined energy window (e.g., all conformers within 10 kcal/mol of the global minimum) and clustered based on structural similarity (RMSD) to eliminate duplicates.

Data Presentation: Candidate Conformers

The output of this stage is a list of unique, low-energy conformers. The data should be summarized for clarity.

Conformer IDRelative Energy (kcal/mol)Piperazine ConformationKey Dihedral Angle (C3-C2-N1-C6)
Conf-1 0.00Chair~175° (anti-periplanar)
Conf-2 0.85Chair~65° (gauche)
Conf-3 4.50Twist-Boat~120°
Conf-4 6.20Boat~0° (syn-periplanar)
Note: This is representative data. Actual results will be generated by the computation.

Part 2: High-Accuracy Refinement with Density Functional Theory (DFT)

Rationale: While MM is excellent for searching, it lacks the accuracy of quantum mechanics for determining precise energies and geometries. Density Functional Theory (DFT) provides a much more rigorous description of the electronic structure, leading to highly reliable conformational energies and properties.[10][11] We use the candidate conformers from the MM search as starting points for DFT optimization. This two-step process is both computationally efficient and highly accurate.

Logical Workflow for DFT Analysis

dft_workflow cluster_input Inputs cluster_dft DFT Protocol cluster_output Outputs mm_conformers MM Conformers opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mm_conformers->opt Initial Geometries freq Frequency Calculation opt->freq Optimized Structure verify Verify Minima (No Imaginary Frequencies?) freq->verify verify->opt No (Re-optimize) energies Relative Energies & Thermodynamic Data verify->energies Yes structures Optimized Geometries verify->structures Yes properties Dipole Moment, Orbitals verify->properties Yes

Caption: DFT workflow for geometry optimization and property calculation.

Experimental Protocol: DFT Geometry Optimization and Frequency Analysis
  • Input Preparation: Use each low-energy conformer from the MM search as a starting geometry.

  • Method Selection: Choose a functional and basis set appropriate for this system. The B3LYP functional with the 6-31G(d,p) basis set is a widely accepted standard for organic molecules, offering a good balance of accuracy and computational cost.[12]

  • Geometry Optimization: Perform a full geometry optimization for each conformer. This process systematically alters the atomic coordinates to find the structure with the minimum electronic energy.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed on the optimized geometry. This is a critical self-validation step.

    • Purpose 1 (Verification): The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

    • Purpose 2 (Thermodynamics): The calculation yields zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which provide the most accurate relative energy differences between conformers at a given temperature.

  • Data Analysis: Extract the electronic energies, Gibbs free energies, key dihedral angles, and dipole moments for each confirmed stable conformer.

Data Presentation: DFT-Calculated Conformational Properties
Conformer IDΔE (kcal/mol)ΔG (kcal/mol)Key Dihedral Angle (°)Dipole Moment (Debye)
Conf-1 0.000.00178.12.5
Conf-2 0.750.8270.23.8
Conf-3 4.815.10115.54.1
Note: This is representative data. The Gibbs Free Energy (ΔG) is the most relevant value for comparing conformational populations at room temperature.

Part 3: Unveiling Dynamic Behavior with Molecular Dynamics (MD) Simulations

Rationale: While DFT provides a static picture of stable conformers, molecules in the body exist in a dynamic state, constantly moving and interconverting between conformations. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for every atom in the system over time.[13] This allows us to observe conformational transitions, understand the flexibility of different molecular regions, and assess the stability of conformers in a simulated physiological environment (i.e., in a solvent).

Logical Workflow for Molecular Dynamics Simulation

md_workflow start Start with DFT-Optimized Lowest Energy Conformer solvate Solvate in Water Box (e.g., TIP3P) start->solvate neutralize Add Counter-ions to Neutralize System solvate->neutralize minimize Energy Minimization (System Relaxation) neutralize->minimize equilibrate System Equilibration (NVT & NPT Ensembles) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analyze Trajectory Analysis (RMSD, RMSF, Dihedrals) production->analyze

Caption: Standard workflow for setting up and running an MD simulation.

Experimental Protocol: All-Atom MD Simulation
  • System Setup:

    • Place the lowest-energy DFT-optimized structure of this compound into the center of a cubic box.

    • Select an appropriate force field (e.g., GAFF2 for the drug-like molecule and AMBER for proteins if applicable).

    • Solvate the box with a chosen water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) if necessary to neutralize the system's charge.

  • Minimization: Perform energy minimization on the entire system to remove any steric clashes between the molecule and solvent.

  • Equilibration:

    • NVT Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints on the solute are often used and gradually released.

    • NPT Ensemble: Adjust the system pressure to the target (e.g., 1 bar) while keeping the temperature constant. This ensures the correct solvent density.

  • Production Run: Run the simulation for a significant period (e.g., 100-500 nanoseconds) without restraints, saving the atomic coordinates (the "trajectory") at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the molecule's backbone atoms over time relative to the starting structure. A stable plateau indicates that the molecule has reached a stable conformational state.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of each atom to identify which parts of the molecule are rigid versus flexible.

    • Dihedral Angle Analysis: Plot the key dihedral angle (C3-C2-N1-C6) over time to observe transitions between the anti and gauche conformers identified by DFT.

Part 4: Bridging Theory and Experiment via Spectroscopic Prediction

Rationale: A key component of a self-validating theoretical system is its ability to predict experimentally observable data. DFT can accurately calculate NMR shielding tensors, which can be converted into chemical shifts (δ).[14][15] By comparing these predicted shifts to experimental data (if available or when it becomes available), we can validate the accuracy of our computed lowest-energy conformer.

Experimental Protocol: GIAO-DFT for NMR Prediction
  • Input: Use the DFT-optimized, lowest-energy geometry of this compound.

  • Calculation: Perform a single-point energy calculation using a method suitable for NMR, such as the Gauge-Independent Atomic Orbital (GIAO) method, often with a larger basis set (e.g., 6-311+G(2d,p)) for higher accuracy.

  • Referencing: Calculate the shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) using the exact same level of theory.

  • Shift Calculation: The predicted chemical shift (δ) is calculated as: δ_predicted = σ_TMS - σ_nucleus.

  • Analysis: Compare the predicted ¹H and ¹³C chemical shifts to known experimental values for similar pyridine and piperazine fragments to confirm the structural assignment.[16]

Data Presentation: Predicted vs. Expected NMR Chemical Shifts
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H3~8.2-
Pyridine-H5~7.5-
Pyridine-H6~6.8-
Piperazine-H (axial)~2.9~45
Piperazine-H (equatorial)~3.5~53
Pyridine-C2-~160
Pyridine-C4-~115
Note: This table presents hypothetical but chemically reasonable predicted values for the most stable conformer.

Conclusion

This in-depth technical guide has outlined a rigorous, multi-step computational workflow for the complete conformational analysis of this compound. By integrating molecular mechanics, high-accuracy DFT calculations, and dynamic MD simulations, this approach provides a holistic understanding of the molecule's structural preferences and behavior. The final step of predicting spectroscopic data serves as a crucial bridge between theoretical models and experimental reality, ensuring the trustworthiness and practical applicability of the results. The insights gained from such a study are invaluable for drug development professionals seeking to understand structure-activity relationships and design next-generation therapeutics with improved efficacy and selectivity.

References

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Methodological & Application

Application Note: A Robust HPLC Method for Purity Analysis of 1-(4-Bromopyrin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 1-(4-Bromopyridin-2-yl)piperazine, a key building block in pharmaceutical synthesis. The described method is optimized for sensitivity and resolution, enabling the accurate quantification of the main compound and the separation of potential process-related impurities. This protocol is intended for researchers, quality control analysts, and drug development professionals requiring a validated method for assessing the quality of this critical intermediate.

Introduction and Principle

This compound is a heterocyclic compound incorporating both a bromopyridine and a piperazine moiety.[1] These structural motifs are prevalent in a wide range of pharmacologically active molecules.[1] The purity of such intermediates is a critical quality attribute, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.[2] Regulatory bodies worldwide mandate rigorous impurity profiling for all pharmaceutical components.[2]

This method leverages the principles of reverse-phase chromatography, where the analyte and its impurities are separated based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[3] A gradient elution is employed to ensure the effective separation of compounds with a wide range of polarities, which is essential for complex impurity profiling.[4] Detection is performed using a UV-Vis detector set at a wavelength corresponding to the chromophore of the analyte, ensuring high sensitivity.

Experimental Methodology

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Data Acquisition: Chromatography data software (e.g., Empower, Chromeleon).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance and versatility.[2]

  • Reference Standard: this compound of known high purity (e.g., >99.5%).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade

    • Orthophosphoric Acid (H₃PO₄), Analytical Grade

    • Water, HPLC Grade or Milli-Q

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below for clarity. The causality for these selections is rooted in achieving optimal separation and peak shape. The C18 column provides the necessary hydrophobicity to retain the analyte, while the phosphate buffer controls the pH to ensure consistent ionization of the basic piperazine moiety, leading to reproducible retention times. The gradient elution from a lower to a higher concentration of acetonitrile allows for the elution of both polar and non-polar impurities.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Rationale for Wavelength Selection: The bromopyridine moiety is the primary chromophore. While a full UV scan is recommended to determine the precise λmax, 254 nm is a robust choice for pyridinic and aromatic systems, providing excellent sensitivity for both the main compound and related impurities.[5]

Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Detailed Analytical Protocol

The logical flow of the analysis is designed to ensure the system is performing correctly before any sample data is acquired.

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Procedure:

  • System Preparation: Set up the HPLC system according to the conditions in the table above. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST): Perform five replicate injections of the Standard Solution. This is a mandatory step to verify that the chromatographic system is adequate for the intended analysis.[6][7] The system must meet the acceptance criteria outlined in the table below before proceeding. These criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[8][9]

  • Blank Injection: Inject the diluent to ensure that no interfering peaks are present at the retention time of the analyte or its impurities.

  • Sample Analysis: Inject the prepared Sample Solution(s) in duplicate.

  • Data Processing: Integrate all peaks in the chromatogram, disregarding any peaks originating from the blank and any peaks below a specified reporting threshold (e.g., 0.05% of the total area).

System Suitability and Data Analysis

System Suitability

System Suitability Testing (SST) is an integral part of the analytical procedure and ensures the system is performing correctly.[10] It is based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[6][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.[7]
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.[8]
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and repeatability of the injector and system.[9]
% RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability of the pump and mobile phase composition.[7]
Calculation of Purity

The purity of the sample is calculated using the area normalization method.[11] This method assumes that all components (the main peak and all impurities) have the same response factor at the detection wavelength.[12]

The percentage purity is calculated as follows:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Purity_Calculation data Chromatogram Data Peak 1 Area (A1) Peak 2 Area (A2) ... Peak n Area (An) process Summation Total Area = A1 + A2 + ... + An Normalization % Purity = (Area_API / Total Area) * 100 data->process result Purity Report process->result

Caption: Logic for Purity Calculation by Area Normalization.

Conclusion

The RP-HPLC method described in this application note provides a reliable, robust, and precise system for the purity determination of this compound. The detailed protocol, including system suitability criteria, ensures that the method generates trustworthy and reproducible results suitable for quality control and regulatory purposes in the pharmaceutical industry. Full method validation according to ICH Q2(R1) guidelines should be performed before implementation in a regulated environment.[8]

References

  • American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
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  • International Journal of Environmental Sciences. (2025). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs.
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  • BLDpharm. (n.d.). 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone.
  • NIST. (n.d.). Pyridine, 3-bromo- IR Spectrum.
  • Chemenu. (n.d.). Piperazines.
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Application Note: 1H and 13C NMR Spectroscopic Assignment of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 1-(4-Bromopyridin-2-yl)piperazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive methodology, from sample preparation to spectral interpretation, grounded in fundamental NMR principles. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require accurate and reliable characterization of substituted heterocyclic compounds. The causality behind spectral assignments is explained, and a robust protocol for data acquisition is provided.

Introduction: The Structural Significance of Pyridylpiperazines

The pyridylpiperazine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to the unique combination of the electron-deficient pyridine ring and the basic piperazine moiety, which often serve as key pharmacophoric elements for interacting with biological targets. Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of these compounds.

This compound serves as a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions at the bromine-substituted position. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural analysis of such molecules in solution.[1] This note details the process of assigning the proton (¹H) and carbon-13 (¹³C) NMR spectra for this specific compound, providing a framework that can be adapted for related structures.

Principles of Spectral Assignment

The assignment of NMR signals is based on three key parameters: chemical shift (δ), signal multiplicity (splitting pattern), and integral value (for ¹H NMR). The chemical environment of each nucleus, dictated by electronic effects (induction, resonance) and spatial proximity to other groups, determines its unique chemical shift.[1]

Molecular Structure and Numbering:

To facilitate discussion, the following IUPAC numbering scheme will be used for this compound:

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-20 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in Vial (~0.6 mL CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube (via filtered pipette) dissolve->transfer cap 4. Cap & Clean Tube transfer->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim Magnetic Field lock->shim acquire 8. Acquire Spectra (¹H, ¹³C, optional 2D) shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh between 5-20 mg of the solid compound for a standard ¹H NMR spectrum. [2]For a ¹³C spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time. [2][3]2. Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. CDCl₃ is a common first choice for many organic molecules. [2]If solubility is an issue, DMSO-d₆ is an excellent alternative. Be aware that the choice of solvent can slightly alter the chemical shifts. [4][5]3. Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. [3]Gentle vortexing can aid dissolution. Preparing the sample in a secondary vial ensures that any insoluble impurities can be left behind. [3][6]4. Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a high-quality NMR tube, ensuring no solid particles are transferred. [3]The final sample height in the tube should be approximately 4-5 cm.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will first 'lock' onto the deuterium signal of the solvent to stabilize the magnetic field. [7]6. Shimming: The magnetic field homogeneity is then optimized through a process called 'shimming'. This can be done automatically or manually to ensure sharp, well-resolved peaks. [2]7. Acquisition: Acquire the ¹H spectrum first, as it is much faster. Subsequently, set up and run the ¹³C experiment. Standard pulse programs are typically sufficient for this type of molecule.

Data Interpretation and Predicted Assignments

The following tables summarize the predicted chemical shifts and multiplicities for this compound based on the principles discussed above and data from analogous structures. [8][9][10][11]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H6~ 8.0 - 8.2d1HPyridine H6Ortho to ring nitrogen, most deshielded aromatic proton.
H5~ 7.2 - 7.4dd1HPyridine H5Influenced by ortho Br and meta N.
H3~ 6.5 - 6.7d1HPyridine H3Meta to Br and N, most shielded aromatic proton.
H2'/H6'~ 3.5 - 3.7t or m4HPiperazine CH₂α to electron-withdrawing pyridine ring.
H3'/H5'~ 3.0 - 3.2t or m4HPiperazine CH₂β to pyridine ring, more shielded.
NHVariable (e.g., ~1.5 - 3.0)br s1HPiperazine NHBroad signal, position is solvent/concentration dependent.

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)AssignmentRationale
C2~ 160 - 162Pyridine C2Attached to two N atoms, highly deshielded.
C6~ 148 - 150Pyridine C6Ortho to ring N.
C5~ 138 - 140Pyridine C5Aromatic CH.
C3~ 107 - 109Pyridine C3Aromatic CH, shielded by adjacent piperazine.
C4~ 110 - 112Pyridine C4Attached to bromine atom.
C2'/C6'~ 45 - 47Piperazine CH₂α to pyridine ring.
C3'/H5'~ 44 - 46Piperazine CH₂β to pyridine ring.

Conclusion

This application note provides a predictive framework and a detailed experimental protocol for the complete ¹H and ¹³C NMR assignment of this compound. By understanding the influence of the electronic properties of the substituted pyridine ring and the piperazine moiety, a logical and confident assignment of all signals can be achieved. For unambiguous assignment, especially for the carbon signals, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. The methodologies described herein are robust and broadly applicable to the structural characterization of related heterocyclic compounds crucial to the field of drug discovery.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
  • Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample.
  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide.
  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
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  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • The Royal Society of Chemistry. Supporting Information.
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Title: Elucidating the Structure of Bromopyridinyl Piperazine Analogs using Tandem Mass Spectrometry: Fragmentation Mechanisms and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Bromopyridinyl piperazines represent a significant scaffold in modern medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas. The structural characterization of these compounds and their metabolites is a critical step in the drug development pipeline.[1][2] This application note provides a detailed guide to the fragmentation analysis of bromopyridinyl piperazine derivatives using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We delve into the characteristic fragmentation pathways, emphasizing the diagnostic importance of the bromine isotopic signature and the predictable cleavages of the piperazine ring. This document provides field-proven protocols for sample preparation, instrument setup, and data interpretation, designed to empower researchers and scientists to confidently elucidate the structures of novel compounds within this chemical class.

Introduction: The Analytical Challenge

The piperazine ring is a common structural motif in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties.[3] When coupled with a substituted pyridinyl ring, particularly one containing a bromine atom, it creates a versatile chemical scaffold. The analysis of these molecules requires robust techniques that can confirm molecular weight and provide definitive structural information. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight by fragmenting a selected precursor ion to generate a characteristic spectrum of product ions.[1][4] Understanding the underlying fragmentation mechanisms is key to interpreting these spectra accurately.

Core Principles of Fragmentation

Under positive mode Electrospray Ionization (ESI), the basic nitrogen atoms on the piperazine and pyridine rings are readily protonated, yielding an abundant protonated molecule, [M+H]⁺. When this precursor ion is subjected to Collision-Induced Dissociation (CID) in the mass spectrometer, fragmentation is initiated. The resulting patterns are governed by three primary factors:

  • The Piperazine Ring: The piperazine moiety is often the most labile part of the molecule. The C-N bonds within the piperazine ring and the bond connecting it to the pyridinyl group are susceptible to cleavage, leading to characteristic fragment ions.[5]

  • The Bromopyridinyl Moiety: The aromatic pyridine ring is relatively stable. However, the presence of bromine provides a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of approximately 1:1.[6][7][8] Consequently, any fragment ion containing the bromine atom will appear as a distinct pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly identical intensities. This signature is crucial for identifying fragments that retain the bromopyridinyl group.

  • Substituents: Other substituents on the piperazine or pyridine rings will influence the fragmentation pathways, often through characteristic neutral losses.

Experimental Workflow

A systematic approach is essential for reproducible and high-quality data. The overall workflow, from sample preparation to final data analysis, is outlined below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Dissolve compound in appropriate solvent (e.g., MeOH/H2O) p2 Dilute to final concentration (e.g., 1-10 µg/mL) p1->p2 a1 Inject sample into LC System p2->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Electrospray Ionization (ESI, Positive Mode) a2->a3 a4 MS1: Full Scan (Identify [M+H]⁺) a3->a4 a5 MS2: Product Ion Scan (Fragment [M+H]⁺) a4->a5 d1 Analyze MS1 for Bromine Isotopic Pattern a5->d1 d2 Analyze MS2 Spectrum for Characteristic Fragments d1->d2 d3 Propose Fragmentation Pathways d2->d3 d4 Structure Elucidation d3->d4

Caption: High-level workflow for MS/MS analysis.

Detailed Application Protocol

This protocol provides a robust starting point for the analysis of bromopyridinyl piperazine compounds on a standard LC-MS/MS platform (e.g., a triple quadrupole or Q-TOF system).

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of methanol and deionized water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A composition (see below). The final concentration should be optimized to avoid detector saturation while ensuring a strong signal.

  • Filtration: If necessary, filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

LC-MS/MS Instrumentation and Parameters

The goal of the chromatography is to deliver a clean, sharp peak of the analyte to the mass spectrometer. A fast gradient is typically sufficient for fragmentation studies.

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures efficient protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minA generic gradient suitable for initial screening.
Flow Rate 0.4 mL/minStandard flow rate for 2.1 mm ID columns.
Column Temp 40 °CImproves peak shape and reproducibility.
Injection Volume 2 µL
Ionization Mode ESI PositiveTargets the basic nitrogen atoms for protonation.
Capillary Voltage 3.5 - 4.0 kVOptimized for stable spray and efficient ionization.
Drying Gas Temp 300 - 350 °CFacilitates desolvation of droplets.
Nebulizer Gas 35 - 45 psiAssists in aerosol formation.
Scan Type Full Scan (MS1) & Product Ion Scan (MS2)MS1 identifies the precursor; MS2 generates fragments.
MS1 Scan Range m/z 100 - 1000A wide range to capture the precursor ion.
Collision Gas Argon or NitrogenInert gas used for CID.
Collision Energy Stepped (e.g., 15, 25, 40 eV)Using multiple collision energies ensures the capture of both low-energy (larger fragments) and high-energy (smaller fragments) dissociation products.

Data Interpretation: A Case Study

Let's consider a representative molecule, 1-(5-bromopyridin-2-yl)piperazine .

  • Molecular Formula: C₉H₁₂BrN₃

  • Monoisotopic Mass: 241.0218

  • Protonated Mass [M+H]⁺: 242.0296 (for ⁷⁹Br) and 244.0276 (for ⁸¹Br)

Precursor Ion Identification (MS1)

In the full scan (MS1) spectrum, the primary observation will be two intense peaks at m/z 242.0 and m/z 244.0 . These peaks will have a relative abundance of approximately 1:1, confirming the presence of a single bromine atom in the molecule.[6] This isotopic cluster is selected as the precursor ion for MS/MS analysis.

Product Ion Analysis (MS2)

Fragmentation of the [M+H]⁺ ion (m/z 242/244) yields a rich product ion spectrum. The major fragmentation pathways involve the cleavage of the piperazine ring.

Caption: Proposed fragmentation pathways for 1-(5-bromopyridin-2-yl)piperazine.

Explanation of Key Fragments:

  • m/z 185/187 (Fragment A): This fragment arises from the loss of an ethylenimine group (C₂H₅N, 43 Da) from the protonated piperazine ring. The presence of the 1:1 isotopic doublet confirms that the bromopyridinyl moiety is intact. This is a common fragmentation pathway for N-arylpiperazines.[5]

  • m/z 157/159 (Fragment B): This represents the bromopyridinyl iminium ion. It is formed by the complete cleavage of the piperazine ring. This is often a highly abundant and diagnostic fragment. Its isotopic pattern is a clear indicator of the original bromopyridinyl structure.

  • m/z 86 (Fragment C): This fragment corresponds to the protonated piperazine ring ([C₄H₁₀N₂ + H]⁺) after cleavage of the C-N bond connecting it to the pyridine ring. The absence of the bromine isotopic pattern confirms the loss of the bromopyridinyl group.

  • m/z 56 (Fragment D): A common fragment from piperazine-containing compounds, this ion results from the further fragmentation of the piperazine ring itself, often through the loss of ethylene (28 Da) from the m/z 86 ion.[5]

Conclusion

The fragmentation of bromopyridinyl piperazines under ESI-MS/MS is predictable and yields structurally significant information. By leveraging a systematic analytical approach, researchers can confidently identify the molecular ion and interpret the resulting product ion spectra. The two most powerful diagnostic features are the characteristic 1:1 isotopic doublet for all bromine-containing fragments and the predictable cleavage patterns of the piperazine ring. The protocols and mechanistic insights provided in this note serve as a comprehensive guide for the structural elucidation of this important class of pharmaceutical compounds.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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Application Notes and Protocols for the Use of 1-(4-Bromopyridin-2-yl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of 1-(4-Bromopyridin-2-yl)piperazine

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently identified in compounds targeting the central nervous system (CNS).[1] This is largely due to its ability to interact with a variety of neurotransmitter receptors, many of which belong to the G protein-coupled receptor (GPCR) superfamily.[1] GPCRs are the most successful class of drug targets, playing crucial roles in a vast array of physiological processes.[2][3] The compound this compound is a heterocyclic molecule incorporating both a bromopyridine and a piperazine moiety.[4] While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs suggest a high probability of interaction with monoamine GPCRs, such as serotonin (5-HT), dopamine (D), and histamine (H) receptors.[1][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this compound in cell-based assays to elucidate its pharmacological profile. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's potency, efficacy, and mechanism of action at putative GPCR targets.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is paramount for designing and interpreting cell-based assays.

PropertyValue/InformationSource/Justification
Molecular Formula C₉H₁₂BrN₃[4]
Molecular Weight 242.12 g/mol [4]
Purity >98% (typical for commercial sources)[4]
Appearance Typically a solid at room temperature.Based on related piperazine compounds.
Solubility Expected to be highly soluble in DMSO. Aqueous solubility is likely to be limited.Inferred from the properties of similar heterocyclic compounds.
Stability Bromopyridine derivatives can be sensitive to light and air. Solutions should be stored protected from light and under an inert atmosphere for long-term stability. Stability in aqueous solutions, particularly at basic pH, may be limited.[2][6]
Stock Solution Preparation and Storage: A Critical First Step

The accuracy and reproducibility of any cell-based assay are critically dependent on the correct preparation and storage of the test compound.

Protocol for Stock Solution Preparation:

  • Initial Solubilization in DMSO: Due to its likely low aqueous solubility, a primary stock solution of this compound should be prepared in 100% dimethyl sulfoxide (DMSO). A concentration of 10 mM is a common starting point for screening campaigns.

  • Weighing the Compound: Accurately weigh a precise amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.

Important Considerations for Working Solutions:

When preparing working solutions for cell-based assays, it is crucial to manage the final DMSO concentration. High concentrations of DMSO can be toxic to cells and may interfere with assay performance. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, although this should be empirically determined for the specific cell type being used.

Precipitation of the compound upon dilution into aqueous culture media is a common issue.[1][7] To mitigate this, it is recommended to add the DMSO stock solution to the assay medium with vigorous mixing. A stepwise dilution may also be beneficial.

Elucidating Pharmacological Activity: Cell-Based Assays for GPCRs

Given the structural characteristics of this compound, cell-based assays focused on GPCR signaling are the most logical starting point for pharmacological characterization. These functional assays provide insights into the compound's effect on receptor activation and downstream signaling pathways.[8][9][10]

Workflow for GPCR Activity Screening

The following diagram illustrates a general workflow for screening and characterizing the activity of this compound on a panel of putative GPCR targets.

Caption: General workflow for screening and characterizing a novel compound at GPCR targets.

Protocol 1: cAMP Accumulation Assay for Gs and Gi-Coupled Receptors

Many serotonin and dopamine receptors signal through the modulation of cyclic adenosine monophosphate (cAMP) levels via Gs (stimulatory) or Gi (inhibitory) G proteins. This protocol outlines a method to measure changes in intracellular cAMP.

Principle: This assay quantifies the intracellular concentration of cAMP produced in response to GPCR activation. Agonists of Gs-coupled receptors will increase cAMP levels, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells (or other suitable host cells) stably expressing the GPCR of interest.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% penicillin/streptomycin.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • This compound stock solution (10 mM in DMSO).

  • Reference agonist and antagonist for the target receptor.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of the reference agonist and antagonist.

  • Assay Initiation:

    • For Gs-coupled receptors: Remove the culture medium and add the compound dilutions to the cells.

    • For Gi-coupled receptors: Add the compound dilutions followed by a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Protocol 2: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptors

Certain GPCRs, such as some histamine and serotonin receptor subtypes, couple to Gq proteins, leading to an increase in intracellular calcium ([Ca²⁺]i).

Principle: This assay measures transient increases in intracellular calcium upon receptor activation using a calcium-sensitive fluorescent dye.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (an anion exchange inhibitor to prevent dye leakage).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation).

  • This compound stock solution (10 mM in DMSO).

  • Reference agonist for the target receptor.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing probenecid) to the cells. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a serial dilution of this compound in assay buffer in a separate plate.

  • Calcium Flux Measurement: Place the cell plate in the fluorescent plate reader. The instrument will measure the baseline fluorescence, inject the compound from the compound plate, and continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The change in fluorescence intensity (ΔF) is plotted against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizing GPCR Signaling Pathways

The following diagram depicts the canonical signaling pathways for Gs, Gi, and Gq-coupled receptors, which are the likely targets for this compound.

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Ligand_s Agonist GPCR_s Gs-Coupled Receptor Ligand_s->GPCR_s Gs Gs Protein GPCR_s->Gs AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP cAMP AC_s->cAMP PKA PKA cAMP->PKA Cellular_Response_s Cellular Response PKA->Cellular_Response_s Ligand_i Agonist GPCR_i Gi-Coupled Receptor Ligand_i->GPCR_i Gi Gi Protein GPCR_i->Gi AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i cAMP AC_i->cAMP_i Cellular_Response_i Cellular Response cAMP_i->Cellular_Response_i Ligand_q Agonist GPCR_q Gq-Coupled Receptor Ligand_q->GPCR_q Gq Gq Protein GPCR_q->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response_q Cellular Response Ca2->Cellular_Response_q PKC->Cellular_Response_q

Caption: Simplified overview of major GPCR signaling pathways.

Data Analysis and Interpretation

The primary output of these assays will be dose-response curves, from which key pharmacological parameters can be derived.

  • Potency (EC₅₀/IC₅₀): The concentration of the compound that elicits 50% of the maximal response (EC₅₀ for agonists) or inhibits 50% of the maximal response (IC₅₀ for antagonists).

  • Efficacy (Eₘₐₓ): The maximal response produced by the compound, often expressed as a percentage of the response to a known full agonist.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.Ensure uniform cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate.
No Compound Response Compound is inactive at the target, compound precipitated out of solution, incorrect assay conditions.Test at a higher concentration. Visually inspect for precipitation. Optimize assay parameters (e.g., incubation time).
High Background Signal Autofluorescence of the compound, issues with the detection reagent.Run a compound-only control (no cells) to check for autofluorescence. Ensure detection reagents are properly prepared.

Conclusion

This compound represents a valuable chemical scaffold for the exploration of novel GPCR modulators. The application notes and protocols provided herein offer a robust framework for initiating the pharmacological characterization of this compound in a cell-based setting. By systematically applying these methods, researchers can effectively determine its biological activity, potency, and mechanism of action, thereby advancing our understanding of its therapeutic potential.

References

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]
  • Zhang, R., & Xie, X. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]
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Application Notes and Protocols for 1-(4-Bromopyridin-2-yl)piperazine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-(4-Bromopyridin-2-yl)piperazine as a Novel Ligand

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties and to orient pharmacophoric groups for optimal target engagement.[1][2] The compound this compound (CAS No. 1201643-59-5) represents a promising, yet underexplored, ligand for receptor binding assays.[3] Its rigid pyridinyl group combined with the flexible piperazine ring suggests potential interactions with a variety of receptor classes, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The presence of a bromine atom offers a site for potential radiolabeling or for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in receptor binding assays. We will delve into the theoretical underpinnings of these assays, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation. Our focus is on empowering researchers to confidently and accurately characterize the binding properties of this ligand and its analogs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 1201643-59-5[3]
Molecular Formula C₉H₁₂BrN₃[3]
Molecular Weight 242.12 g/mol [3]
Purity ≥98%[3]
Solubility Soluble in DMSO and MethanolPredicted based on similar structures
Storage Store at -20°C for long-term stabilityGeneral recommendation for nitrogen-containing heterocycles

Preparation of Stock Solutions:

For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). This stock can then be serially diluted in an appropriate assay buffer to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect receptor binding or cell viability (typically <0.5%).

Theoretical Framework: The Principles of Receptor Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor.[4][5] These assays are governed by the law of mass action and allow for the determination of key parameters such as receptor density (Bmax), ligand affinity (Kd), and the potency of competing ligands (Ki).[5]

There are two primary types of radioligand binding assays:

  • Saturation Assays: These assays are used to determine the Bmax and Kd of a radiolabeled ligand for its receptor.[4] They involve incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.[6]

  • Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound (like this compound) for a receptor.[4] They are performed by incubating the receptor preparation with a fixed concentration of a radioligand and varying concentrations of the competing test compound.[4]

The choice of assay depends on the availability of a suitable radiolabeled form of this compound or a known radioligand for the target receptor.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare Ligand Stock (e.g., 10 mM in DMSO) incubation Incubate Receptor, Radioligand, and/or Test Compound prep_ligand->incubation Add to Assay Plate prep_receptor Prepare Receptor Source (Cell Membranes or Tissue Homogenates) prep_receptor->incubation Add to Assay Plate filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubation->filtration Transfer to Filter Plate counting Quantify Radioactivity (Scintillation Counting) filtration->counting Measure Bound Radioactivity analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis Input Raw Data gpcr_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand This compound receptor GPCR ligand->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

Sources

Application Notes & Protocols: Strategic Synthesis of 1-(4-Bromopyridin-2-yl)piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-bromopyridin-2-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate for a multitude of pharmacologically active agents.[1][2][3] Its structural features—a reactive bromine atom for cross-coupling and a nucleophilic piperazine ring for further functionalization—offer a dual-handle approach for generating diverse chemical libraries. This guide provides a comprehensive overview of the primary synthetic routes to the core scaffold and detailed protocols for its subsequent derivatization, grounded in mechanistic principles and field-proven insights. We will explore both classical and modern catalytic methods, offering researchers the strategic flexibility needed to accelerate drug development programs.

Introduction: The Strategic Value of the Pyridylpiperazine Scaffold

Piperazine-containing compounds are ubiquitous in pharmaceuticals due to the favorable physicochemical properties conferred by the piperazine ring.[2][3] The two nitrogen atoms can improve aqueous solubility and oral bioavailability while providing sites for interaction with biological targets.[2] When integrated with a 4-bromopyridine moiety, the resulting scaffold becomes a powerful building block. The bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the secondary amine of the piperazine is readily functionalized through alkylation, acylation, or arylation. This versatility allows for systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.[1]

This document details two primary, robust methodologies for the synthesis of the core intermediate, this compound:

  • Nucleophilic Aromatic Substitution (SNAr): A classical, cost-effective approach leveraging the inherent reactivity of the pyridine ring.

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed method offering high efficiency and broad functional group tolerance.[4][5]

Following the synthesis of the core, we present validated protocols for derivatization at both the piperazine nitrogen and the pyridine C4-position.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound begins with 2,4-dibromopyridine. The choice between the following methods often depends on available equipment, cost considerations, and sensitivity of other functional groups on the desired starting materials.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Principle: The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 and C4 positions towards nucleophilic attack.[6][7] This allows for direct displacement of a halide by an amine. In 2,4-dibromopyridine, the C2 position is generally more electrophilic, enabling regioselective mono-substitution by piperazine. The reaction proceeds through a high-energy Meisenheimer intermediate, whose stability dictates the reaction's feasibility.[6][8]

SNAr_Workflow Start 2,4-Dibromopyridine + Piperazine Reaction Heat in Solvent (e.g., Dioxane, NMP) Start->Reaction Combine Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Protocol 2.1: SNAr Synthesis of this compound

  • Reagents & Equipment:

    • 2,4-Dibromopyridine (1.0 equiv)

    • Piperazine (3.0-5.0 equiv)

    • Anhydrous 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add 2,4-dibromopyridine and the chosen solvent (approx. 0.2 M concentration).

    • Add piperazine (3.0-5.0 equivalents). Using a large excess of piperazine minimizes the formation of the di-substituted by-product.

    • Place the flask under an inert atmosphere.

    • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to yield the desired product.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle: This cross-coupling reaction is a powerful tool for forming C-N bonds.[5][9] It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amide complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] This method is often preferred for its milder conditions and compatibility with a wider range of functional groups.[10] To prevent di-substitution, a mono-protected piperazine (e.g., Boc-piperazine) is typically used, followed by a deprotection step.

B_H_Cycle

Protocol 2.2: Buchwald-Hartwig Synthesis of tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate

  • Reagents & Equipment:

    • 2,4-Dibromopyridine (1.0 equiv)

    • tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 equiv)

    • Palladium source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

    • Phosphine Ligand: XPhos (2-5 mol%) or BINAP (2-5 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous, degassed solvent (Toluene or Dioxane)

    • Schlenk flask or similar glassware for inert atmosphere reactions

  • Procedure:

    • Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen. This is critical as the Pd(0) catalyst is oxygen-sensitive.[11]

    • To the flask, add the palladium precursor, phosphine ligand, and base under a positive pressure of inert gas.

    • Add 2,4-dibromopyridine and Boc-piperazine.

    • Add the anhydrous, degassed solvent via cannula.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature and quench by adding water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography to obtain the Boc-protected product.

    • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 1-4 hours. Concentrate under reduced pressure to yield the hydrochloride salt of this compound.

ParameterSNArBuchwald-Hartwig Amination
Key Reagents 2,4-Dibromopyridine, Piperazine2,4-Dibromopyridine, Boc-piperazine, Pd-catalyst, Ligand, Base
Temperature High (100-120 °C)Moderate (80-110 °C)
Selectivity Control Excess PiperazineUse of mono-protected piperazine
Atmosphere Inert atmosphere recommendedStrict anaerobic conditions required[11]
Cost Generally lower costHigher cost due to catalyst and ligand
Scope More limitedBroader functional group tolerance

Protocols for Derivatization

The synthesized this compound is a versatile platform with two distinct handles for diversification.

Derivatization_Pathways Core This compound N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Piperazine N-H N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation Piperazine N-H Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) Core->Suzuki Pyridine C4-Br Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Cat.) Core->Sonogashira Pyridine C4-Br

Protocol 3.1: N-Alkylation of the Piperazine Ring
  • Principle: The secondary amine of the piperazine is nucleophilic and can be alkylated by reaction with an alkyl halide in the presence of a non-nucleophilic base.[12]

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

    • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv) dropwise.

    • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours until completion (monitor by LC-MS).

    • Filter off the base and concentrate the solvent.

    • Purify the residue by column chromatography or preparative HPLC.

Protocol 3.2: Suzuki Coupling at the C4-Position
  • Principle: A palladium-catalyzed reaction to form a C-C bond between the C4-position of the pyridine ring and a boronic acid or ester. This is a highly reliable method for introducing new aryl or heteroaryl moieties.

  • Procedure:

    • In a flask suitable for inert atmosphere reactions, combine this compound (or its N-functionalized derivative) (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 3.0 equiv).

    • Add a solvent system, typically a mixture of toluene and ethanol or dioxane and water.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction to 80-100 °C for 4-12 hours.

    • Monitor for the disappearance of the starting material.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the C4-arylated product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Buchwald-Hartwig Catalyst deactivation by oxygen.Ensure rigorous anaerobic conditions; use degassed solvents and Schlenk techniques.[11]
Inappropriate ligand or base.Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). Stronger bases like NaOtBu are often required.[11]
Formation of Di-substituted Product in SNAr Stoichiometry of piperazine is too low.Increase the excess of piperazine to 5-10 equivalents to favor mono-substitution statistically.
Homocoupling of Boronic Acid (Suzuki) Oxygen presence; reaction temperature too high.Thoroughly degas the reaction mixture. Optimize the temperature, starting lower and gradually increasing.
Incomplete Reaction Insufficient heating or reaction time.Increase temperature or prolong the reaction time. Confirm catalyst activity.
Poor quality of reagents.Use freshly purified starting materials and anhydrous, high-purity solvents.

Conclusion

The this compound scaffold is a highly valuable and versatile platform for medicinal chemistry research. The synthetic protocols outlined herein, from the foundational SNAr and Buchwald-Hartwig aminations to subsequent derivatization reactions, provide a robust and flexible toolkit for researchers. By understanding the underlying principles and optimizing reaction conditions, scientists can efficiently generate extensive libraries of novel compounds, significantly accelerating the journey from hit identification to lead optimization in drug discovery.

References

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Application Notes and Protocols for the In Vitro Evaluation of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically successful drugs.[1][2] Its versatile scaffold, characterized by a six-membered heterocyclic ring with two nitrogen atoms, allows for extensive structural modifications to fine-tune pharmacological activity, solubility, and pharmacokinetic profiles.[1][3] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[4][5][6] The compound 1-(4-Bromopyridin-2-yl)piperazine is a synthetic organic molecule that combines the piperazine core with a 4-bromopyridine moiety. This structural arrangement suggests the potential for a range of biological interactions, as the pyridine ring can act as a hydrogen bond acceptor, a key feature in ligand-receptor recognition.[7]

Given the novelty of this specific derivative, a comprehensive in vitro evaluation is paramount to elucidating its pharmacological profile and identifying its mechanism of action. This guide, designed for researchers in drug discovery and development, provides a strategic and detailed framework for the initial in vitro assessment of this compound. We will proceed with a tiered approach, beginning with fundamental cytotoxicity profiling, followed by a panel of assays targeting potential biological activities suggested by the structure-activity relationships (SAR) of related pyridyl-piperazine compounds.[1][8]

Strategic Workflow for In Vitro Evaluation

A logical and stepwise approach is crucial for the efficient and informative evaluation of a novel compound. The proposed workflow for this compound is designed to first establish a therapeutic window by assessing cytotoxicity, and then to explore its potential mechanisms of action through a series of targeted and pathway-level assays.

In Vitro Evaluation Workflow Figure 1: Strategic Workflow for In Vitro Evaluation A Compound Preparation and Quality Control B Tier 1: Cytotoxicity Profiling (MTT & LDH Assays) A->B C Tier 2: Target-Based Screening B->C If not overtly cytotoxic D General Kinase Inhibition Assay C->D E GPCR Binding Assay (e.g., Serotonin/Dopamine Receptors) C->E F Tier 3: Cellular Pathway Analysis (Western Blotting) D->F If activity detected H Data Analysis and Interpretation D->H E->F If activity detected E->H G Downstream Signaling of Identified Target F->G G->H

Caption: A tiered approach for the in vitro characterization of this compound.

Tier 1: Foundational Cytotoxicity Assessment

Before investigating specific pharmacological activities, it is essential to determine the concentration range at which this compound exhibits cytotoxic effects. This information is critical for designing subsequent experiments and interpreting their results. We will employ two complementary assays that measure different aspects of cell health: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[8]

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of metabolically active cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer, SGC7901 gastric cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

LDH Assay: Assessing Membrane Integrity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the medium is proportional to the number of lysed cells.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control for maximum LDH release (cells treated with a lysis buffer).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineAssayIncubation TimeIC50 (µM) of this compound
A549MTT48h> 100
HeLaMTT48h85.2
SGC7901MTT48h> 100
A549LDH48h> 100
HeLaLDH48h92.5
SGC7901LDH48h> 100

Tier 2: Probing Potential Molecular Targets

Based on the SAR of related pyridyl-piperazine compounds, this compound may interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.[7] The following assays are designed to explore these possibilities.

GPCR Binding Assay: Focus on Serotonin and Dopamine Receptors

Many centrally acting drugs containing the piperazine scaffold target serotonin (5-HT) and dopamine (D2) receptors.[7] A radioligand binding assay is a powerful technique to determine the affinity of a compound for a specific receptor. This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human 5-HT2A receptor.

  • Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a radiolabeled ligand (e.g., [3H]-ketanserin), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the Ki (inhibition constant) by fitting the data to a competition binding curve.

Enzyme Inhibition Assay: A General Kinase Screen

The pyridyl-piperazine scaffold is also present in some kinase inhibitors. A general kinase inhibition assay can provide initial insights into whether this compound has activity against this important class of enzymes.

Protocol: General Tyrosine Kinase Inhibition Assay

  • Assay Setup: In a 96-well plate, add a recombinant tyrosine kinase, a suitable peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a known kinase inhibitor as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a fluorescently labeled secondary antibody or a chemiluminescent substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Tier 3: Delving into Cellular Signaling Pathways

If the Tier 2 assays reveal significant activity, the next logical step is to investigate the compound's impact on the downstream cellular signaling pathways. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins, including their phosphorylation status, which is a key indicator of pathway activation or inhibition.

Western Blotting: Analyzing Pathway Modulation

For example, if this compound is found to inhibit a specific kinase, Western blotting can be used to assess the phosphorylation of its downstream targets. Similarly, if it binds to a GPCR, the activation of downstream signaling molecules like ERK or Akt can be examined.

Protocol: Western Blot Analysis of ERK Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the ERK pathway).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK to determine the effect of the compound on ERK phosphorylation.

Visualization of a Hypothetical Signaling Pathway

Hypothetical Signaling Pathway Figure 2: Hypothetical Signaling Pathway Compound This compound GPCR GPCR (e.g., 5-HT2A) Compound->GPCR Antagonist? G_Protein Gq/11 GPCR->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Transcription Gene Transcription ERK_Pathway->Transcription

Caption: A potential signaling cascade that could be modulated by a GPCR-targeting compound.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity and then screening for activity against rationally selected target classes, researchers can efficiently gather the critical data needed to understand its pharmacological potential. The results from these assays will guide further, more focused investigations into its mechanism of action, ultimately determining its promise as a novel therapeutic agent.

References

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Application Notes and Protocols for Preclinical Efficacy Testing of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 1-(4-Bromopyridin-2-yl)piperazine

This compound is a novel synthetic compound with a chemical structure suggestive of psychoactive properties. The piperazine moiety is a common scaffold in many centrally acting agents, often conferring affinity for dopamine and serotonin receptors.[1][2] The disubstituted pyridine ring further modulates the electronic and steric properties of the molecule, likely influencing its receptor binding profile.[3] Preliminary in silico and in vitro assessments suggest that this compound may act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist.[4] This dual pharmacological action is characteristic of several atypical antipsychotic and anxiolytic drugs, which are effective in treating a range of psychiatric disorders, including schizophrenia and anxiety.[3][5]

This guide provides a comprehensive framework for the preclinical evaluation of this compound efficacy using established rodent models. The protocols detailed herein are designed to rigorously assess its potential anxiolytic, antipsychotic, and cognitive-enhancing effects, providing a solid foundation for further drug development.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[6][7][8] The protocols outlined below are designed to minimize animal stress and use the minimum number of animals required to obtain statistically significant results.[6] Researchers should ensure that all personnel are adequately trained in animal handling, dosing techniques, and behavioral observation to maintain the highest standards of animal welfare.[9]

PART 1: PHARMACOKINETIC PROFILING IN RODENTS

A thorough understanding of the pharmacokinetic (PK) properties of this compound is fundamental to designing and interpreting efficacy studies.[10][11] These studies will determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, informing dose selection and regimen for subsequent behavioral experiments.

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following a single oral and intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle for oral and intravenous administration (see Section on Drug Formulation)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.

  • Dose Preparation: Prepare the dosing formulations of this compound in the selected vehicle.

  • Dosing:

    • Oral (PO): Administer a single oral dose (e.g., 10 mg/kg) by gavage to a cohort of rats (n=4 per time point).

    • Intravenous (IV): Administer a single intravenous dose (e.g., 1 mg/kg) via the tail vein to a separate cohort of rats (n=4 per time point).

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Data Analysis: Calculate the key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from PO and IV data)

PART 2: ANIMAL MODELS FOR EFFICACY TESTING

Based on the hypothesized dual D2 antagonism and 5-HT1A agonism, a battery of behavioral tests is proposed to evaluate the anxiolytic, antipsychotic-like, and cognitive-enhancing properties of this compound.

Workflow for Behavioral Efficacy Testing

G cluster_0 Initial Screening cluster_1 Cognitive Function Assessment cluster_2 Target Engagement & Mechanism of Action Anxiolytic Anxiolytic Activity (Elevated Plus Maze) Cognition Cognitive Enhancement (Novel Object Recognition) Anxiolytic->Cognition If positive Antipsychotic Antipsychotic-like Activity (Prepulse Inhibition) Antipsychotic->Cognition If positive Biomarker Biomarker Analysis (Receptor Occupancy) Cognition->Biomarker Confirm target engagement G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron D2_auto D2 Autoreceptor D2_post D2 Receptor Therapeutic Therapeutic Effects (Reduced Psychosis, Anxiety) D2_post->Therapeutic Inhibition HT1A_post 5-HT1A Receptor HT1A_post->Therapeutic Modulation Compound This compound Compound->D2_auto Antagonist Compound->D2_post Antagonist Compound->HT1A_post Agonist Dopamine Dopamine Dopamine->D2_auto Dopamine->D2_post Serotonin Serotonin Serotonin->HT1A_post

Caption: Hypothesized mechanism of action for this compound.

Protocol 5: In Vivo Receptor Occupancy Studies

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT1A receptors by this compound at behaviorally effective doses.

Methods:

  • Positron Emission Tomography (PET): This non-invasive imaging technique can quantify receptor occupancy in the living brain. [6][12]Specific radioligands for D2 receptors (e.g., [11C]raclopride) and 5-HT1A receptors (e.g., [18F]Mefway) can be used. [12][13]* Ex Vivo Autoradiography: This method involves administering the compound to animals, followed by a radioligand, and then examining the receptor binding in brain slices. [14] General Procedure (Ex Vivo Autoradiography):

  • Administer various doses of this compound to rodents.

  • At the time of expected peak brain concentration (determined from PK studies), administer a saturating dose of a radiolabeled ligand for either D2 or 5-HT1A receptors.

  • Euthanize the animals and rapidly remove and freeze the brains.

  • Cryosection the brains and expose the sections to a phosphor imaging screen.

  • Quantify the receptor binding in specific brain regions (e.g., striatum for D2, hippocampus for 5-HT1A).

  • Calculate the percentage of receptor occupancy at each dose of the test compound.

Data Presentation and Interpretation

All quantitative data from the behavioral and pharmacokinetic studies should be presented in a clear and concise manner, using tables and graphs. Statistical analysis (e.g., ANOVA, t-tests) should be performed to determine the significance of the observed effects. The results from the different assays should be integrated to build a comprehensive profile of this compound's efficacy and mechanism of action.

Drug Formulation and Administration

For in vivo studies, proper formulation of this compound is crucial, especially if it has poor water solubility.

Vehicle Selection: A tiered approach to vehicle selection is recommended:

  • Aqueous solutions: If soluble, use saline or phosphate-buffered saline (PBS).

  • Suspensions: If insoluble in water, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) can be used for oral administration. [8][15]3. Co-solvents: For compounds with very low solubility, a co-solvent system (e.g., a small amount of DMSO or PEG400 diluted in saline) may be necessary. [16][17]It is critical to conduct vehicle toxicity studies to ensure the vehicle itself does not produce behavioral or physiological effects. [18] Route of Administration:

  • Oral (PO): Gavage is a common method for precise oral dosing in rodents. [19]* Intraperitoneal (IP): Often used for acute dosing in behavioral studies to achieve rapid systemic exposure.

  • Intravenous (IV): Primarily used for pharmacokinetic studies to determine bioavailability.

References

  • Testing Prepulse Inhibition of Acoustic Startle in Rodents. (n.d.). PubMed.
  • Elevated plus maze protocol. (2023, January 13). protocols.io.
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High-throughput screening with 1-(4-Bromopyridin-2-yl)piperazine libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening with 1-(4-Bromopyridin-2-yl)piperazine Derived Libraries for Accelerated Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Privileged Scaffolds in HTS

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for novel therapeutics.[1][2][3] The success of any HTS campaign is intrinsically linked to the quality and chemical diversity of the compound library.[4][5] A powerful strategy in library design involves the use of "privileged scaffolds," molecular frameworks that are known to interact with multiple biological targets. The piperazine ring is a quintessential example of such a scaffold, found in numerous FDA-approved drugs targeting a wide array of biological pathways, including those for neurological disorders and cardiovascular diseases.[6][7][8][9]

This application note provides a comprehensive guide to conducting HTS campaigns using libraries derived from this compound. This particular starting scaffold is of significant strategic value due to its two distinct points of chemical diversification: the reactive bromine atom on the pyridine ring and the secondary amine of the piperazine moiety. This allows for the creation of large, three-dimensional, and diverse chemical libraries with the potential to yield potent and selective modulators of various biological targets. We will delve into the principles of library design, quality control, detailed HTS protocols, and data analysis, providing researchers with the foundational knowledge to leverage this versatile chemical scaffold in their drug discovery endeavors.

Library Design & Synthesis: Unleashing the Potential of the this compound Scaffold

The power of the this compound scaffold lies in its synthetic tractability for creating a diverse library of compounds. The two reactive sites allow for a combinatorial approach to library synthesis, rapidly generating a multitude of unique chemical entities.

Key Diversification Strategies:

  • Modification of the Pyridine Ring: The 4-bromo position is primed for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space explored.

  • Functionalization of the Piperazine Nitrogen: The secondary amine of the piperazine ring can be readily functionalized through reactions like acylation, alkylation, reductive amination, or sulfonylation. This allows for the introduction of various functional groups that can modulate the physicochemical properties and biological activity of the resulting compounds.[10][11][12]

This dual-point diversification strategy enables the creation of a library with a high degree of structural and functional diversity, increasing the probability of identifying "hits" in an HTS campaign.

Library Quality Control: The Foundation of a Successful HTS Campaign

The quality of the compound library is paramount to the success of any HTS campaign.[4] Poor quality control can lead to a high rate of false positives and false negatives, wasting valuable time and resources.[13][14] Therefore, rigorous quality control (QC) of the this compound derived library is a critical step before initiating any screening.

Table 1: Key Quality Control Parameters for HTS Libraries
ParameterMethodAcceptance CriteriaRationale
Identity LC-MSMeasured mass ± 0.5 Da of expected massConfirms that the correct molecule was synthesized.
Purity HPLC-UV/ELSD≥ 90%Ensures that the observed biological activity is due to the intended compound and not impurities.[]
Concentration qNMR or HPLC with a standard curveWithin ± 15% of the target concentrationAccurate concentration is crucial for reliable dose-response studies and SAR analysis.
Solubility Nephelometry or visual inspectionNo visible precipitation at screening concentrationInsoluble compounds can cause light scattering and other artifacts in assays, leading to false positives.[13]

A comprehensive QC workflow ensures that the data generated from the HTS is reliable and that the identified hits are real and tractable for further development.

The High-Throughput Screening Workflow: From Library to Hits

The HTS process is a multi-step workflow that is typically automated to allow for the rapid screening of thousands of compounds.[1][16] The general workflow is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Lib_Mgmt Library Management (this compound Library) Plate_Prep Assay Plate Preparation (Daughter Plates) Lib_Mgmt->Plate_Prep Compound Plating Primary_Screen Primary HTS Plate_Prep->Primary_Screen Library Plates Assay_Dev Assay Development & Validation Assay_Dev->Primary_Screen Optimized Protocol Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Raw Data Hit_Confirm Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirm Primary Hits Secondary_Assay Secondary Assays (Selectivity & MoA) Hit_Confirm->Secondary_Assay Confirmed Hits

Caption: A generalized workflow for high-throughput screening.

Application Protocol: A Fluorescence Polarization-Based Kinase Inhibition Assay

This section provides a detailed protocol for a fluorescence polarization (FP)-based assay to screen the this compound library for inhibitors of a hypothetical protein kinase.

Assay Principle

This assay measures the binding of a fluorescently labeled peptide tracer to the kinase of interest. In the unbound state, the small tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger kinase enzyme, the tracer's tumbling is slowed, leading to a high fluorescence polarization signal. A compound that inhibits the binding of the tracer to the kinase will result in a decrease in the FP signal.

Materials and Reagents
  • Kinase: Purified recombinant protein kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled peptide that binds to the kinase.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: this compound library compounds dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

  • Negative Control: 100% DMSO.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

  • Liquid Handling: Automated liquid handlers for dispensing reagents and compounds.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare "daughter" plates of the this compound library by diluting the stock plates to an intermediate concentration (e.g., 1 mM) in DMSO.

    • Using an automated liquid handler, transfer 100 nL of each compound from the daughter plates to the corresponding wells of the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 10 µL final assay volume.

    • Designate specific columns for positive and negative controls.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X fluorescent tracer solution in assay buffer.

  • Assay Execution:

    • To each well of the assay plate containing the compounds, add 5 µL of the 2X kinase solution using an automated dispenser.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Centrifuge the plates again.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Assay Quality Control:

    • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[17] It is calculated as follows: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[17]

Table 2: HTS Data Summary and Hit Criteria
ParameterValueInterpretation
Library Size e.g., 50,000 compoundsThe total number of compounds screened.
Screening Concentration 10 µMThe final concentration of each library compound in the assay.
Z'-Factor > 0.5Indicates a robust and reliable assay.
Hit Criterion ≥ 50% inhibitionCompounds that meet this threshold are selected for further investigation.
Hit Rate e.g., 0.5%The percentage of compounds identified as hits. A typical hit rate is between 0.1% and 1%.

Biological Context: A Hypothetical Kinase Signaling Pathway

The identified hits from the screen could potentially modulate a variety of cellular processes. The diagram below illustrates a hypothetical signaling pathway where a kinase, the target of our screen, plays a crucial role.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Binds Target_Kinase Target Kinase (Screen Target) Kinase_A->Target_Kinase Phosphorylates & Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Inhibitor Library Hit (e.g., from this compound library) Inhibitor->Target_Kinase Inhibits

Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.

Hit Confirmation and Follow-up Studies

A primary HTS is only the first step in the drug discovery process.[18] The identified "hits" must be subjected to a series of follow-up studies to confirm their activity and elucidate their mechanism of action.

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC₅₀).

  • Secondary Assays: Employ orthogonal assays to rule out false positives (e.g., assay artifacts) and to confirm the mechanism of action.

  • Selectivity Profiling: Screen the confirmed hits against a panel of related kinases to assess their selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to improve their potency, selectivity, and drug-like properties.

Conclusion

Libraries derived from the this compound scaffold offer a rich source of chemical diversity for high-throughput screening campaigns. The synthetic accessibility of this scaffold allows for the rapid generation of large and diverse libraries, increasing the likelihood of discovering novel chemical probes and drug leads. By following the principles of rigorous library quality control, robust assay development, and systematic data analysis outlined in this guide, researchers can effectively leverage these libraries to accelerate their drug discovery programs. The detailed protocol for a kinase inhibition assay serves as a practical template that can be adapted to a wide range of biological targets, making the this compound scaffold a valuable asset in the quest for new medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD.
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Application Notes and Protocols for the Quantification of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromopyridin-2-yl)piperazine is a heterocyclic organic compound with the molecular formula C9H12BrN3.[1] As a substituted piperazine derivative, it holds significant interest for researchers and scientists in the fields of medicinal chemistry and drug development. Piperazine and its analogues are foundational scaffolds in numerous pharmacologically active agents, exhibiting a wide range of biological activities. The precise and accurate quantification of this compound is paramount during synthesis, formulation, and quality control to ensure the safety, efficacy, and batch-to-batch consistency of potential drug candidates or research compounds.

This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are designed to be adaptable and serve as a strong foundation for method development and validation in a research or quality control setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analyte is the cornerstone of developing effective analytical methodologies. While extensive experimental data for this compound is not widely published, we can infer key characteristics from its structure and from data on analogous compounds like 1-(4-bromophenyl)piperazine.[2][3]

PropertyPredicted/Inferred ValueRationale and Impact on Analytical Method Development
Molecular Formula C9H12BrN3Confirmed from chemical suppliers.[1] Essential for mass spectrometry-based methods.
Molecular Weight 242.12 g/mol Confirmed from chemical suppliers.[1] Critical for preparing standard solutions of known concentration.
UV Maximum (λmax) ~250-260 nmThe bromopyridine moiety is expected to have a strong UV absorbance, making UV detection a viable and sensitive option for HPLC. This prediction is based on the UV maximum of 1-(4-Bromophenyl)piperazine hydrochloride, which is approximately 252 nm.[2]
Polarity Moderately PolarThe presence of the piperazine and pyridine rings imparts polarity, suggesting good solubility in polar organic solvents like methanol and acetonitrile. This makes reversed-phase HPLC a suitable separation technique.
Volatility Moderately VolatileThe compound's molecular weight and structure suggest that it can be volatilized at elevated temperatures without significant decomposition, making GC-MS a potential analytical method.
pKa ~8.0-9.0The piperazine ring contains basic nitrogen atoms. The pKa will influence the compound's charge state at different pH values, which is a critical parameter for optimizing chromatographic separation in HPLC, particularly for ion-pairing or pH-adjusted mobile phases. The predicted pKa for the analogous 1-(4-Bromophenyl)piperazine is around 8.88.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of non-volatile and moderately polar compounds. The strong UV absorbance of the bromopyridine chromophore in this compound makes this an ideal method for its determination. The following protocol is adapted from established methods for similar piperazine derivatives.[2]

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 stationary phase is selected due to its hydrophobicity, which will provide good retention and separation of the moderately polar analyte from more polar impurities.

  • Acidified Mobile Phase: The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase serves two key purposes. Firstly, it protonates the basic nitrogen atoms of the piperazine ring, leading to a consistent charge state and sharper, more symmetrical peaks. Secondly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, further improving peak shape.

  • UV Detection Wavelength: Based on the predicted UV maximum, a detection wavelength in the range of 250-260 nm is chosen to maximize sensitivity. A photodiode array (PDA) detector can be used to confirm the peak purity and identity by examining the full UV spectrum.

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or orthophosphoric acid.

  • 0.45 µm membrane filters for mobile phase filtration.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer is a common choice. A good starting point is a 60:40 (v/v) ratio of acetonitrile to 0.1% formic acid in water. The mobile phase should be filtered and degassed before use.[2]

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is a suitable diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN:0.1% FA in H2O) HPLC HPLC System (C18 Column, 254 nm) MobilePhase->HPLC Standard Standard Solutions Injection Inject Standards & Samples Standard->Injection Sample Sample Solutions Sample->Injection Equilibration System Equilibration HPLC->Equilibration Equilibration->Injection Detection Data Acquisition Injection->Detection Calibration Calibration Curve (Peak Area vs. Conc.) Detection->Calibration Quantification Quantification of Sample Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS offers high sensitivity and selectivity, with the mass spectrometer providing definitive structural information.

Rationale for Method Design
  • Split/Splitless Injection: A splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.

  • Non-Polar Column: A low-polarity stationary phase, such as one based on 5% phenyl-methylpolysiloxane, is a good starting point for the separation of a wide range of compounds and is suitable for the moderately polar nature of the analyte.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte and to separate it from other components in the sample matrix.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification. The fragmentation pattern will also be characteristic of the this compound structure.

Experimental Protocol

1. Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • Autosampler vials with septa.

2. Preparation of Solutions:

  • Solvent: Use a high-purity, volatile solvent such as dichloromethane or ethyl acetate for sample and standard preparation.

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, but use the GC-compatible solvent.

  • Calibration Standards and Sample Solutions: Prepare in the same manner as for the HPLC method, using the GC-compatible solvent.

3. GC-MS Conditions:

ParameterRecommended Condition
Injection Port Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-350

4. Analysis and Quantification:

  • Perform a solvent blank injection to check for system cleanliness.

  • Inject the calibration standards to build a calibration curve.

  • Inject the sample solutions.

  • For quantification, use the peak area of a characteristic ion (quantification ion) of this compound. Use other characteristic ions (qualifier ions) to confirm the identity of the analyte.

  • Construct a calibration curve and determine the concentration in the samples as described for the HPLC method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Standards & Samples in Volatile Solvent Injection Splitless Injection Dissolution->Injection Separation GC Separation (Temperature Program) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Extract Ion Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification & Confirmation Calibration->Quantification

Caption: Workflow for GC-MS quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

Rationale for Method Design
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. In positive ion mode, it will readily protonate the basic nitrogen atoms of the piperazine ring, forming a stable [M+H]+ ion.

  • Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive detection mode. A specific precursor ion (the [M+H]+ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This "transition" is unique to the analyte, minimizing interference from other compounds in the matrix.

  • Rapid Gradient Elution: A fast gradient can be used to reduce analysis time while still achieving adequate separation, as the mass spectrometer provides the necessary selectivity.

Experimental Protocol

1. Instrumentation and Consumables:

  • LC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

2. Preparation of Solutions:

  • Prepare solutions as described for the HPLC method, but use LC-MS grade solvents and additives.

3. LC-MS/MS Conditions:

ParameterRecommended Condition
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition To be determined by direct infusion of a standard solution. For C9H12BrN3, the precursor ion [M+H]+ will be m/z 242.0/244.0 (due to bromine isotopes). A suitable product ion would be identified by fragmentation of the precursor.

4. Analysis and Quantification:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of a standard solution of this compound.

  • Identify the most intense and stable precursor-to-product ion transition for MRM analysis.

  • Inject a series of calibration standards to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the analyte based on the peak area of the MRM chromatogram.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep Prepare Standards & Samples in LC-MS Grade Solvents LC_Sep LC Separation (Fast Gradient) Prep->LC_Sep ESI ESI+ Ionization LC_Sep->ESI MS1 Precursor Ion Selection (m/z 242.0/244.0) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Monitoring CID->MS2 MRM_Chroma MRM Chromatogram MS2->MRM_Chroma Quant Quantification MRM_Chroma->Quant

Caption: Workflow for LC-MS/MS quantification.

Method Validation

It is imperative that any analytical method developed based on these guidelines be fully validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the response is directly proportional to the concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The quantification of this compound can be effectively achieved using a variety of analytical techniques. HPLC-UV offers a robust and accessible method for routine analysis. GC-MS provides excellent selectivity and confirmatory data through its characteristic fragmentation patterns. For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice. The protocols provided in this guide serve as a comprehensive starting point for the development and validation of analytical methods for this important research compound.

References

  • ChemBK. 1-(4-Bromophenyl)piperazine. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • RSC Publishing. Analytical Methods. [Link]
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
  • United Nations Office on Drugs and Crime.

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Application Notes and Protocols for Radioligand Binding Assays Using Bromopyridinyl Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Receptor Interactions with Precision

In the landscape of modern drug discovery, the precise characterization of a ligand's interaction with its target receptor is paramount. Radioligand binding assays remain a gold standard for quantifying these interactions, offering unparalleled sensitivity and a direct measure of binding affinity.[1] This guide provides a comprehensive, in-depth protocol for conducting radioligand binding assays with a focus on a promising class of compounds: bromopyridinyl piperazines. As many arylpiperazine derivatives have shown significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, this protocol is designed to be a robust starting point for their pharmacological characterization.[2][3][4][5]

The piperazine scaffold is a prevalent moiety in numerous centrally acting drugs, valued for its ability to interact with aminergic G-protein-coupled receptors (GPCRs).[2] The addition of a bromopyridinyl group can significantly influence the compound's electronic and steric properties, potentially leading to novel selectivity and affinity profiles. This document will guide you through the theoretical underpinnings, practical execution, and rigorous data analysis required to elucidate the binding characteristics of these novel chemical entities.

The Scientific Bedrock: Why These Assays Are Trustworthy

The power of a radioligand binding assay lies in its direct and quantitative nature. By employing a radiolabeled ligand (a "hot" ligand) with known high affinity and specificity for a target receptor, we can investigate the binding of a non-radiolabeled test compound (a "cold" ligand), such as a novel bromopyridinyl piperazine. The fundamental principle is competition: the cold ligand will compete with the hot ligand for a finite number of receptor binding sites. By measuring the concentration-dependent displacement of the radioligand, we can determine the inhibitory constant (Kᵢ) of the test compound, a critical parameter reflecting its binding affinity.[6][7][8]

A well-designed assay is a self-validating system. Key to this is the careful selection of reagents and optimization of conditions to maximize the specific binding signal while minimizing non-specific binding. Non-specific binding refers to the interaction of the radioligand with components other than the target receptor, such as the filter membrane or other proteins.[9] By measuring binding in the presence of a high concentration of a known, potent, unlabeled ligand (a displacer), we can quantify and subtract this non-specific component, ensuring the final data accurately reflects the interaction with the receptor of interest.

Experimental Workflow: A Visual Guide

The overall workflow of a competition radioligand binding assay is a multi-step process that requires careful attention to detail at each stage. The following diagram illustrates the key phases of the experiment, from preparation to data interpretation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis receptor_prep Receptor Membrane Preparation incubation Incubation: Receptor + Radioligand + Test Compound receptor_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation compound_prep Test Compound (Bromopyridinyl Piperazine) Serial Dilution compound_prep->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting data_processing Data Processing: Total, Non-specific & Specific Binding counting->data_processing curve_fitting Non-linear Regression (IC50 Determination) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki Calculation) curve_fitting->ki_calculation data_analysis cluster_graph Competition Binding Curve cluster_analysis Analysis a b a->b c b->c d c->d e d->e ic50 Determine IC50 (Concentration at 50% inhibition) d->ic50 f e->f g f->g xlabel log[Bromopyridinyl Piperazine] ylabel % Specific Binding y100 100% y50 50% y0 0% cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff

Caption: Data analysis workflow from competition curve to Kᵢ calculation.

Quantitative Data Summary

The results of radioligand binding assays are typically summarized in a table to allow for easy comparison of the binding affinities of different compounds.

CompoundTarget ReceptorRadioligandKᵢ (nM)
Bromopyridinyl Piperazine A Human 5-HT₁A[³H]8-OH-DPATValue
Bromopyridinyl Piperazine B Human 5-HT₁A[³H]8-OH-DPATValue
Reference Compound (e.g., Serotonin) Human 5-HT₁A[³H]8-OH-DPATValue

Note: The Kᵢ values are hypothetical and would be determined experimentally.

Conclusion: A Powerful Tool for Drug Discovery

The radioligand binding assay, when meticulously executed and analyzed, provides a robust and reliable method for determining the binding affinity of novel compounds like bromopyridinyl piperazines. This information is a cornerstone of the drug discovery process, enabling the selection of potent and selective lead candidates for further development. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize the molecular interactions that drive pharmacological activity.

References

  • 8-OH-DPAT | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • Analyzing Radioligand Binding D
  • Saturation Binding Assay Guidelines: Kd & Ki Determin
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists.
  • Competitive Binding Data with One Class of Receptors. GraphPad. [Link]
  • Ligand binding assays at equilibrium: validation and interpretation.
  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]
  • The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human pl
  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists.
  • (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3 H]8-OH-DPAT as the radioligand.
  • [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors.
  • Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. PubMed. [Link]
  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.

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Application Note: Strategic Use of 1-(4-Bromopyridin-2-yl)piperazine as a CNS Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Concepts

This guide provides a comprehensive framework for the application of 1-(4-Bromopyridin-2-yl)piperazine in neuroscience research. While not a therapeutic agent itself, this compound serves as a critical chemical scaffold and tool for investigating G-protein coupled receptors (GPCRs) within the central nervous system (CNS). The piperazine moiety is a well-established pharmacophore present in numerous centrally-acting drugs, including antipsychotics, antidepressants, and anxiolytics, primarily due to its interaction with monoamine pathways.[1][2] The pyridinyl group, particularly with substitutions like bromine, allows for systematic chemical modifications to explore structure-activity relationships (SAR) for specific receptor subtypes.

The core utility of this compound lies in its potential as a precursor for synthesizing ligands with high affinity and selectivity for dopamine (D2, D3, D4) and serotonin (5-HT) receptors.[3][4][5] Researchers can leverage this compound to develop novel chemical probes for receptor mapping, functional assays, and as parent structures for drug discovery campaigns targeting neuropsychiatric and neurodegenerative disorders.[6][7] This document outlines the foundational pharmacology, proposes key experimental workflows, and provides detailed, field-tested protocols for its effective use.

Foundational Pharmacology & Mechanism of Action

The pharmacological profile of this compound is defined by the combined properties of its two core moieties: the piperazine ring and the bromopyridine headgroup.

  • The Piperazine Core: This six-membered heterocyclic ring containing two nitrogen atoms is a privileged scaffold in neuropharmacology.[1] Its basic nitrogens are typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., Aspartic Acid) in the transmembrane domains of aminergic GPCRs. This interaction is a cornerstone of ligand binding for many dopamine and serotonin receptor antagonists and agonists.[5][8]

  • The 2-Substituted Pyridine: Pyridine derivatives are widely explored for their diverse biological activities, including anticonvulsant and antihistaminic properties.[9] The substitution at the 2-position of the pyridine ring directly links to the piperazine nitrogen, creating a rigid structure that influences receptor selectivity.

  • The 4-Bromo Group: The bromine atom serves two primary functions. First, it acts as a bioisosteric replacement for other groups, modifying the electronic properties and lipophilicity of the molecule, which can fine-tune receptor affinity and selectivity. Second, it provides a reactive handle for further chemical synthesis (e.g., via Suzuki or Buchwald-Hartwig coupling) to build more complex derivatives.

Derivatives of the core 1-(pyridin-2-yl)piperazine structure are known to interact with multiple CNS targets. Depending on the substitutions, these compounds can act as:

  • Dopamine D2/D3/D4 Receptor Ligands: The arylpiperazine moiety is a classic pharmacophore for dopamine receptors, particularly the D2-like family (D2, D3, D4).[4][5] These receptors are implicated in psychosis, motivation, and cognition.

  • Serotonin Receptor Ligands: Various serotonin receptor subtypes, especially 5-HT1A and 5-HT2A, are modulated by arylpiperazine compounds.[8] These receptors are key targets for treating depression and anxiety.[3][7]

  • Monoamine Transporter Inhibitors: Certain piperazine derivatives can inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), a mechanism central to many antidepressant and stimulant drugs.[10]

The specific activity of this compound itself is that of a versatile intermediate. Its primary value is realized upon its derivatization to target specific receptors with high affinity.

Key Applications in Neuroscience Research

  • Fragment-Based Ligand Discovery: Use as a core fragment for screening against a panel of CNS receptors to identify initial "hits" for further optimization.

  • Structure-Activity Relationship (SAR) Studies: Serve as the parent compound for a library of analogues to systematically probe the chemical space around a receptor's binding pocket.

  • Development of PET Radioligands: The structure can be modified to incorporate a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) for in vivo imaging of receptor density and occupancy in the brain.[4]

  • Probing Allosteric Binding Sites: Derivatives can be designed to explore allosteric, rather than orthosteric (primary), binding sites on GPCRs, offering novel mechanisms for receptor modulation.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol: Radioligand Competition Binding Assay for Target Affinity (Kᵢ)

This protocol determines the binding affinity of a synthesized derivative of this compound for a specific target receptor (e.g., Dopamine D2).

Causality: This experiment quantifies the direct interaction between the test compound and the receptor. It operates on the principle of competition: the test compound displaces a known, radioactively labeled ligand ("radioligand") from the receptor. The concentration of the test compound required to displace 50% of the radioligand (IC₅₀) is measured, from which the equilibrium dissociation constant (Kᵢ) is calculated, an intrinsic measure of binding affinity.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cluster_controls Controls (Critical) P1 Prepare cell membranes expressing target receptor (e.g., HEK293-D2R) A1 Add buffer, membranes, & radioligand (e.g., [³H]Spiperone) to assay plate P1->A1 P2 Synthesize & purify test compound (derivative) A2 Add serial dilutions of test compound P2->A2 P3 Prepare assay buffer (e.g., 50 mM Tris, pH 7.4) P3->A1 A1->A2 A3 Incubate to reach equilibrium (e.g., 60 min at 25°C) A2->A3 D1 Rapidly filter plate contents through glass fiber filters A3->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Measure radioactivity on filters (Scintillation Counting) D2->D3 D4 Plot % Inhibition vs. [Compound] & fit to sigmoidal curve D3->D4 D5 Calculate IC₅₀ and Kᵢ values D4->D5 C1 Total Binding: No test compound C1->A1 Defines 100% Signal C2 Non-Specific Binding (NSB): Excess unlabeled ligand (e.g., 10 µM Haloperidol) C2->A1 Defines 0% Signal

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available membranes or prepare them from cell lines (e.g., HEK-293) stably expressing the human dopamine D2 receptor. Homogenize cells in ice-cold buffer and pellet membranes via ultracentrifugation. Resuspend in assay buffer.

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand ([³H]Spiperone, ~0.2 nM) + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + Excess unlabeled competitor (e.g., 10 µM Haloperidol). This control is essential to define the baseline signal from non-receptor binding.

    • Test Compound: Membranes + Radioligand + Serial dilutions of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes (and any bound radioligand) on the filter.

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filter mat in a scintillation bag with scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - NSB (cpm).

    • Calculate % Inhibition for each test compound concentration: 100 * (1 - (Test Cpd cpm - NSB cpm) / (Specific Binding cpm))

    • Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism). This will yield the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Data Presentation:

CompoundTarget ReceptorRadioligandKᵢ (nM) ± SEMn
Derivative X-1Dopamine D₂[³H]Spiperone15.2 ± 1.83
Derivative X-2Dopamine D₂[³H]Spiperone2.5 ± 0.43
Haloperidol (Control)Dopamine D₂[³H]Spiperone1.1 ± 0.23
Protocol: In Vivo Rodent Behavioral Assay (Forced Swim Test)

This protocol assesses the potential antidepressant-like activity of a novel derivative in mice, a common application for compounds targeting serotonergic systems.[3]

Causality: The Forced Swim Test (FST) is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce the duration of this immobility, promoting active escape-oriented behaviors (swimming, climbing). This protocol tests the hypothesis that the compound can modulate neural circuits involved in mood and behavioral coping.

Workflow: Forced Swim Test (FST)

G cluster_pre Pre-Test Phase cluster_dosing Dosing cluster_test Test Phase cluster_analysis Analysis P1 Acclimate mice to housing facility (1 week) P2 Handle mice daily (3 days prior to test) P1->P2 P3 Randomly assign mice to treatment groups (n=10-12/group) P2->P3 D1 Administer compound (i.p. or p.o.) (e.g., 1, 5, 10 mg/kg) P3->D1 D2 Administer Vehicle (Control) P3->D2 D3 Administer Positive Control (e.g., Fluoxetine, 20 mg/kg) P3->D3 D4 Wait for drug absorption (e.g., 30-60 min) D1->D4 D2->D4 D3->D4 T1 Place mouse in glass cylinder with water (25°C) D4->T1 T2 Record session for 6 minutes T1->T2 T3 Analyze last 4 minutes of video T2->T3 T4 Score time spent immobile T3->T4 A1 Compare immobility time across groups (ANOVA) T4->A1 A2 Perform post-hoc tests (e.g., Dunnett's test vs. Vehicle) A1->A2

Caption: Workflow for assessing antidepressant-like effects in vivo.

Step-by-Step Methodology:

  • Animal Acclimation: Male C57BL/6 mice are singly housed and acclimated to the vivarium for at least one week before testing.

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) is filled with 15 cm of water (23-25°C).

  • Drug Administration:

    • Group 1: Vehicle (e.g., saline with 5% DMSO, 5% Tween-80).

    • Group 2: Positive Control (e.g., Fluoxetine, 20 mg/kg, i.p.). This control validates the assay's sensitivity.

    • Groups 3-5: Test Compound (e.g., 1, 5, and 10 mg/kg, i.p.).

    • Administer all treatments 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder.

    • The session lasts for 6 minutes. Behavior is recorded via a video camera.

    • The first 2 minutes are considered an initial habituation period and are not scored.

    • A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes (240 seconds) of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each treatment group to the vehicle control group.

    • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Safety & Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its derivatives.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. The compound is typically stable at room temperature.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. (URL: [Link])
  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Drug and Alcohol Dependence, 235, 109447. (URL: [Link])
  • Dawson, L. A. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. (URL: [Link])
  • Gomtsyan, A., &aconit, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. (URL: [Link])
  • Westphal, F., et al. (2021). Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology, 45(2), 195-202. (URL: [Link])
  • Li, J., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 24(13), 10854. (URL: [Link])
  • Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 213, 109074. (URL: [Link])
  • de Oliveira, R. S., de Freitas, R. M., & de Barros, C. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. (URL: [Link])
  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9035-9046. (URL: [Link])
  • Deniz, N. G., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Wulfenia Journal, 22(12), 372-384. (URL: [Link])
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11. (URL: [Link])
  • Al-Qaisi, J. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. (URL: [Link])
  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644. (URL: [Link])
  • Gasior, M., et al. (2013). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Pharmacology Biochemistry and Behavior, 103(4), 805-813. (URL: [Link])
  • Micheli, F., et al. (2010). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 18(16), 5957-5968. (URL: [Link])
  • Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. (URL: [Link])
  • del Castillo, J., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463-477. (URL: [Link])
  • Chen, Z., et al. (2001). Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and related compounds. Journal of Medicinal Chemistry, 44(11), 1739-1748. (URL: [Link])
  • Tewes, B., et al. (2024). Piperazine-based P2X4 receptor antagonists. Archiv der Pharmazie, e2400860. (URL: [Link])
  • Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. (URL: [Link])
  • Molecular Imaging and Contrast Agent Database (MICAD). (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide.
  • Dutta, A. K., Fei, X. S., & Reith, M. E. (2002). A novel series of hybrid compounds derived by combining 2-aminotetralin and piperazine fragments: binding activity at D2 and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 12(4), 619-622. (URL: [Link])
  • Ko, H., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 12(10), 1619-1626. (URL: [Link])

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Application Notes and Protocols: Investigating the Potential of 1-(4-Bromopyridin-2-yl)piperazine in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Piperazine Derivatives in Oncology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] In oncology, piperazine derivatives have been successfully developed as targeted therapies, including kinase inhibitors and agents that modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5][6] The structural versatility of the piperazine ring allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties and the exploration of novel chemical space.

1-(4-Bromopyridin-2-yl)piperazine is a novel compound that, to date, has not been extensively characterized in the context of oncology. However, its structural features—a substituted pyridine ring linked to a piperazine moiety—suggest a potential for interaction with biological targets relevant to cancer. The bromine atom offers a site for further chemical modification, while the pyridine and piperazine nitrogens can participate in hydrogen bonding and other interactions within protein binding pockets.

These application notes provide a comprehensive guide for researchers and drug development professionals to conduct an initial investigation into the potential of this compound as an anticancer agent. The protocols outlined below are designed to be a starting point for a systematic evaluation of its biological activity, from initial in vitro screening to preliminary in vivo efficacy studies.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Given the prevalence of piperazine-containing compounds as kinase inhibitors, a primary hypothesis is that this compound may exert its effects by targeting one or more protein kinases. Many kinase inhibitors feature a heterocyclic ring system that occupies the adenine-binding pocket of the kinase domain. The bromopyridinyl group of this compound could potentially serve this function.

A plausible hypothetical mechanism of action is the inhibition of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/Akt/mTOR or the Ras/Raf/MEK/ERK pathway. Inhibition of a kinase within these pathways could lead to the downstream effects of decreased cell proliferation, cell cycle arrest, and induction of apoptosis.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 p21 p21 Akt->p21 Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 Proliferation Cell Proliferation ERK->Proliferation Bax Bax Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21->CyclinD1 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest CyclinD1->Proliferation Compound This compound Compound->Akt Hypothesized Inhibition Compound->ERK Hypothesized Inhibition

Caption: Hypothetical signaling pathways potentially targeted by this compound.

Experimental Workflows and Protocols

A systematic approach to evaluating a novel compound is crucial.[7][8][9] The following experimental workflow is recommended to progress from broad screening to more detailed mechanistic studies.

Overall Experimental Workflow

G A In Vitro Screening: Cell Viability Assays (e.g., MTT, CellTiter-Glo) B Determination of IC50 Values in a Panel of Cancer Cell Lines A->B C Mechanism of Action Studies: - Apoptosis Assays (Annexin V/PI) - Cell Cycle Analysis (PI Staining) - Western Blotting B->C D In Vivo Efficacy Studies: Xenograft Mouse Model C->D E Data Analysis and Lead Compound Optimization D->E

Caption: Recommended experimental workflow for the evaluation of a novel anticancer compound.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for an initial screening of the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.01 µM - 100 µM
Incubation Time48 - 72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol determines if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol.

  • Fixation: Fix the harvested cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol investigates the effect of the compound on the expression and phosphorylation status of proteins in a hypothesized signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p21, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression or phosphorylation.

Protocol 5: In Vivo Efficacy Study Using a Xenograft Mouse Model

This protocol provides a general framework for assessing the in vivo anticancer activity of this compound. All animal experiments must be conducted in accordance with institutional guidelines and regulations.[10][11][12][13][14]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line for tumor implantation

  • This compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Monitor the tumor size and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.

Parameter Recommendation
Mouse StrainNOD/SCID or Nude Mice
Tumor ImplantationSubcutaneous
Tumor Size for Randomization100 - 150 mm³
Administration RouteIntraperitoneal or Oral Gavage
Monitoring Frequency2-3 times per week

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the anticancer potential of this compound.

  • Cell Viability Assays: A low IC50 value across multiple cell lines suggests broad-spectrum activity.

  • Apoptosis and Cell Cycle Assays: These will elucidate the primary mechanism of cell death or growth arrest.

  • Western Blotting: This will provide insights into the molecular targets and pathways affected by the compound.

  • In Vivo Studies: Successful tumor growth inhibition in animal models is a critical step toward further preclinical development.

Positive results from this initial screening would warrant further investigation, including target identification and deconvolution studies, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties.

References

  • Selvita. In Vitro Oncology Assays.
  • Ansar, M., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology.
  • Gaud, D., et al. (2015). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC.
  • BioDuro. In Vitro Assays.
  • Crown Bioscience. (2022). In Vitro Model Systems: Accelerating Oncology Drug Discovery.
  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models.
  • Li, Z., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Dovepress.
  • Wang, Y., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology.
  • Office of Laboratory Animal Welfare. (2016). ANIMAL MODELS IN CANCER RESEARCH.
  • Ali, I., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • BuyersGuideChem. This compound suppliers and producers.
  • PubMed. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • PubMed. (1963). Antitumor action of several new piperazine derivatives compared to certain standard anticancer agents.
  • NIH Molecular Libraries Program. Table 6, Summary of piperazine and combined R4 modifications (X).
  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents.
  • PubMed. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase.
  • PubMed. (2010). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives.

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Application Note & Protocols: Strategic Derivatization of 1-(4-Bromopyridin-2-yl)piperazine for Bioassay-Ready Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-bromopyridin-2-yl)piperazine core is a quintessential "privileged scaffold" in modern medicinal chemistry, forming the backbone of numerous therapeutic agents across oncology, neuroscience, and infectious diseases.[1][2][3][4] Its value lies in the strategic placement of reactive handles that allow for systematic chemical diversification, enabling the exploration of vast chemical space to optimize pharmacological activity. The 4-bromo position on the pyridine ring serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, while the secondary amine of the piperazine ring offers another site for modification. This guide provides an in-depth exploration of robust and efficient protocols for the derivatization of this scaffold, focusing on Suzuki-Miyaura and Buchwald-Hartwig reactions. Furthermore, it details the subsequent methodologies for preparing, characterizing, and screening the resulting compound libraries in relevant biological assays, with a specific focus on kinase inhibition.

The Pyridinylpiperazine Scaffold: A Chemist's Gateway to Biological Targets

The prevalence of the pyridinylpiperazine motif in drug discovery is not coincidental.[5][6][7] It offers a unique convergence of advantageous physicochemical and structural properties:

  • Physicochemical Tuning: The two nitrogen atoms of the piperazine ring have distinct pKa values, allowing them to be protonated under physiological conditions. This basicity is critical for enhancing aqueous solubility and bioavailability, two cornerstones of drug-likeness.[1][3]

  • Structural Rigidity and Vectorial Diversity: The piperazine ring typically adopts a stable chair conformation, providing a rigid framework that orients substituents in well-defined vectors. This is crucial for precise interaction with biological targets. The scaffold presents two primary vectors for diversification: the N-1 nitrogen of the piperazine and the C-4 position of the pyridine ring, allowing for the systematic and independent exploration of different binding pockets.

  • Synthetic Tractability: The bromine atom at the C-4 position is an ideal handle for modern cross-coupling chemistry, offering a reliable site for introducing a wide array of aryl, heteroaryl, and alkyl groups.

This guide focuses on leveraging this C-4 bromine for library synthesis, as it often serves as the key vector for modulating potency and selectivity against targets like protein kinases.[1]

Core Derivatization Methodologies: Suzuki & Buchwald-Hartwig Couplings

Palladium-catalyzed cross-coupling reactions are the methods of choice for derivatizing the this compound core due to their reliability, broad functional group tolerance, and predictable outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction creates a carbon-carbon bond between the C-4 position of the pyridine and a variety of sp²- or sp³-hybridized carbons from an organoboron reagent (boronic acid or ester).[8] This reaction is exceptionally powerful for building biaryl or heteroaryl structures, which are common features in kinase inhibitors that target the ATP-binding site.

Causality of Component Selection:

  • Catalyst: A Pd(0) species is the active catalyst. While various precursors can be used, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for its stability and commercial availability.[9][10]

  • Base: The base is crucial for the transmetalation step, forming a boronate complex that facilitates the transfer of the organic group to the palladium center.[8] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃) are commonly used, with the choice often depending on the specific substrates and solvent.[9][11]

  • Solvent: Aprotic polar solvents that can solubilize the reagents and tolerate the reaction temperature are preferred. 1,4-Dioxane or a mixture of toluene and water are common choices.[9][10]

Buchwald-Hartwig Amination: Weaving in C-N Bonds

The Buchwald-Hartwig amination forms a carbon-nitrogen bond between the C-4 position and a primary or secondary amine.[12][13][14] This reaction is invaluable for introducing functionalities that can act as hydrogen bond donors or acceptors, or to modulate the overall basicity and polarity of the final compound.

Causality of Component Selection:

  • Catalyst System: This reaction requires a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand. The ligand is critical; sterically hindered, electron-rich ligands (e.g., X-Phos, S-Phos, BrettPhos) stabilize the palladium center and facilitate the challenging reductive elimination step that forms the C-N bond.[13][15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and cesium carbonate (Cs₂CO₃) are the most common choices.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Diagram 1: Derivatization Workflow

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_end Diversified Library A This compound D C-C Bond Formation A->D G C-N Bond Formation A->G B R-B(OH)₂ B->D C Pd(0) Catalyst Base (e.g., K₂CO₃) C->D H Aryl/Heteroaryl Derivatives D->H E R¹R²-NH E->G F Pd Catalyst + Ligand Base (e.g., NaOtBu) F->G I Amino Derivatives G->I

Caption: General workflow for diversifying the core scaffold via Suzuki and Buchwald-Hartwig reactions.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling various arylboronic acids to the scaffold.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium Carbonate (K₂CO₃, 3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Entry Boronic Acid (R-B(OH)₂) Example Yield (%) Notes
1Phenylboronic acid85-95%Standard, high-yielding coupling.
24-Methoxyphenylboronic acid90-98%Electron-donating groups often accelerate the reaction.[9]
33-Cyanophenylboronic acid75-85%Tolerates electron-withdrawing groups, may require longer reaction times.
4Thiophene-2-boronic acid80-90%Heteroaromatic boronic acids are well-tolerated.
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for coupling various amines.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • X-Phos (0.08 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous Toluene

    • Schlenk tube or similar reaction vessel for inert atmosphere

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, X-Phos, and NaOtBu to a Schlenk tube.

    • Add the this compound and seal the tube.

    • Evacuate and backfill with inert gas three times.

    • Add anhydrous toluene, followed by the amine nucleophile via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

    • Cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Protocol 3: Structural Characterization

Authenticating the structure of each new derivative is a non-negotiable step for ensuring data integrity in subsequent bioassays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Provides definitive structural information, including connectivity and the chemical environment of each atom.[16][17]

    • Procedure: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. The disappearance of the proton signal in the aromatic region corresponding to the C-H at the 4-position of the pyridine and the appearance of new signals corresponding to the coupled fragment confirm the reaction.

  • Mass Spectrometry (MS):

    • Purpose: Confirms the molecular weight of the synthesized compound.[18]

    • Procedure: Use High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass, which confirms the elemental composition with high confidence.

Application in Bioassays: A Kinase Inhibition Screening Cascade

Protein kinases are a major class of drug targets, and pyridinylpiperazine derivatives are frequently identified as potent inhibitors.[19][20][21] The following protocols outline a standard workflow for screening the newly synthesized library against a target kinase.

Diagram 2: High-Throughput Screening (HTS) Workflow

G A Compound Library (in DMSO) B Serial Dilution (Dose-Response Plates) A->B C Assay Plate Prep (Kinase, Substrate, ATP) B->C D Compound Addition (Acoustic Transfer) C->D E Incubation (Kinase Reaction) D->E F Add Detection Reagent (e.g., ADP-Glo) E->F G Signal Readout (Luminescence/Fluorescence) F->G H Data Analysis (% Inhibition -> IC₅₀) G->H

Caption: A typical workflow for a high-throughput kinase inhibition assay.

Protocol 4: Compound Preparation for Screening
  • Primary Stock Solution: Accurately weigh ~1-2 mg of each purified compound into a labeled vial. Dissolve in 100% DMSO to create a 10 mM primary stock solution. Ensure complete dissolution.

  • Intermediate Plates: Create intermediate dilution plates (e.g., 100 µM) in DMSO.

  • Dose-Response Plates: Perform serial dilutions from the intermediate plates to create a concentration gradient (e.g., 10-point, 3-fold dilutions) for IC₅₀ determination.

Protocol 5: In Vitro Kinase Inhibition Assay (ADP Detection Method)

This protocol uses a generic, luminescence-based assay that quantifies ADP production, a universal product of kinase reactions.[19][22]

  • Reagents & Materials:

    • Target Kinase, Kinase Substrate (peptide or protein)

    • ATP (at or near the Kₘ value)

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

    • Commercial ADP detection kit (e.g., ADP-Glo™)

    • 384-well, low-volume, white assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Kinase Reaction: In the assay plate, dispense the kinase and substrate mixture in assay buffer.

    • Compound Transfer: Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 20-50 nL) of the compounds from the dose-response plates to the assay plates. Also include positive (no inhibitor) and negative (no kinase) controls.

    • Initiation: Add ATP to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Detection - Step 1: Add the first reagent from the ADP detection kit, which stops the kinase reaction and depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Detection - Step 2: Add the second (detection) reagent, which converts ADP to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light. Incubate to stabilize the luminescent signal (e.g., 30 minutes).

    • Readout: Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Diagram 3: Kinase Signaling Pathway Inhibition

G cluster_pathway Signaling Cascade A Upstream Signal B Target Kinase A->B C Substrate Protein B->C D Phosphorylated Substrate C->D ATP -> ADP E Downstream Cellular Response (e.g., Proliferation) D->E Inhibitor Pyridinylpiperazine Derivative Inhibitor->B

Caption: A derivative inhibiting a target kinase, blocking downstream signaling.

Conclusion

The this compound scaffold is a powerful platform for generating novel chemical entities for drug discovery. By employing robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently create large, diverse libraries of compounds. When coupled with a systematic and quantitative bioassay cascade, this approach provides a clear and effective pathway from chemical synthesis to the identification of potent and selective modulators of biological targets. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists aiming to leverage this privileged scaffold in their research endeavors.

References

  • Khan, M. F., & Akhtar, W. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
  • Khan, M. F., & Akhtar, W. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]
  • Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Wallace, D. J., & Chen, C. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
  • von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
  • Johnston, P. A. (Ed.). (2008). High throughput screening: methods and protocols.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • La Trobe University. (n.d.).
  • Al-Otaibi, M. A., et al. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Wikipedia. (n.d.).
  • Khan, I., et al. (2024). Applications of piperazine scaffold in drug design.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Patel, S., et al. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]
  • D'Andrea, P., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • Chemistry LibreTexts. (2023).
  • Villalobos-Molina, R., & Rivas-Galindo, V. M. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • D'Souza, A. D., & Yesselman, J. D. (2021). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. [Link]
  • Manjula, S. N., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. PubMed Central. [Link]
  • D'Souza, A. D., & Yesselman, J. D. (2021). NMR Characterization of RNA Small Molecule Interactions.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 1-(4-Bromopyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 2,4-dibromopyridine with piperazine. The piperazine acts as a nucleophile, displacing one of the bromine atoms on the electron-deficient pyridine ring.

Q2: Why does the piperazine preferentially attack the C2-position over the C4-position?

A2: Nucleophilic attack on electron-deficient pyridine rings is favored at the C2 and C4 positions (ortho and para to the ring nitrogen). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the anionic intermediate, known as a Meisenheimer complex, through resonance.[1][2] While both positions are activated, the C2 position is often more electrophilic and kinetically favored for attack, though selectivity can be influenced by solvent and steric factors.[1][3]

Q3: What is the role of a base in this reaction?

A3: While piperazine itself is a base, an additional, non-nucleophilic base is often included. Its primary role is to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the substitution. This prevents the protonation of the piperazine nucleophile, which would render it inactive. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside standards of your starting materials (2,4-dibromopyridine and piperazine), you can visualize the consumption of reactants and the formation of the desired product. LC-MS is particularly useful for confirming the mass of the product and identifying any major side products.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Conversion of Starting Material

Q: My TLC/LC-MS analysis shows a significant amount of unreacted 2,4-dibromopyridine, even after the recommended reaction time. What are the likely causes and solutions?

A: This issue typically points to insufficient reaction activation or inhibition of the nucleophile. Let's break down the potential causes:

  • Insufficient Temperature: SNAr reactions on halo-pyridines often require thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity.[4]

    • Solution: Ensure your reaction is heated to the appropriate temperature, typically ranging from 80°C to 120°C, depending on the solvent. If using a lower-boiling solvent like THF, consider switching to a higher-boiling one such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Dioxane to achieve higher temperatures safely.

  • Nucleophile Inactivation: If the HBr byproduct is not effectively neutralized, it will protonate the piperazine, converting it into its conjugate acid. This protonated form is not nucleophilic and cannot participate in the reaction.

    • Solution: Check that you have added a sufficient quantity of a suitable base (e.g., K₂CO₃, Cs₂CO₃). At least one equivalent of base is needed for every equivalent of HBr produced. Using a slight excess (e.g., 1.5-2.0 equivalents) can ensure the reaction medium remains basic.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the intermediate complex and influencing reaction rates.

    • Solution: Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the charged Meisenheimer complex, accelerating the reaction. Solvent choice can also impact regioselectivity.[3]

Problem 2: Formation of Significant Side Products

Q: I'm observing a major impurity with a mass corresponding to the disubstitution of piperazine. How can I minimize this?

A: This is a very common issue. The piperazine has two secondary amine groups, and after the first substitution, the remaining N-H can act as a nucleophile to react with another molecule of 2,4-dibromopyridine.

  • Cause: The stoichiometry of the reactants is the critical factor. If the ratio of piperazine to 2,4-dibromopyridine is too low (e.g., 1:1), there is a higher statistical probability of the mono-substituted product reacting again.

  • Solution: Employ a significant excess of piperazine. By using 3 to 5 equivalents of piperazine relative to 2,4-dibromopyridine, you statistically favor the reaction of the starting halide with a fresh piperazine molecule over the product molecule. The large excess of the cheap and readily available piperazine is a cost-effective way to drive the reaction towards the desired mono-substituted product.

Piperazine:Halide Ratio Expected Outcome
1:1Significant formation of disubstituted byproduct
3:1Good yield of mono-substituted product
5:1Excellent yield, minimal disubstitution
Problem 3: Difficult Purification and Isolation

Q: My main challenge is separating the final product from the large excess of piperazine after the reaction is complete. What is an effective workup procedure?

A: Separating two basic compounds can be challenging, but an acid-base extraction is a highly effective method.

  • Underlying Principle: This procedure exploits the basicity of both your product and the excess piperazine.

  • Detailed Protocol:

    • After cooling the reaction, quench it with water and perform an initial extraction with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Combine the organic layers and wash them with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and the excess piperazine are basic and will be protonated, moving into the aqueous layer. This step removes non-basic organic impurities.

    • Separate the acidic aqueous layer. Now, slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) to this aqueous layer until it becomes basic (pH > 9). This deprotonates your product and the piperazine, causing them to precipitate or become soluble in an organic solvent again.

    • Extract this basic aqueous solution multiple times with an organic solvent (EtOAc or DCM).

    • Combine these final organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude material will be significantly enriched in your product. If minor impurities or residual piperazine remain, they can typically be removed by flash column chromatography on silica gel.

Visualizing the Process

General Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis Reagents 1. Reagent Prep (2,4-Dibromopyridine, Piperazine, Base, Solvent) Setup 2. Reaction Setup (Inert Atmosphere, Add Reagents) Reagents->Setup Heat 3. Heating & Monitoring (80-120°C, TLC/LC-MS) Setup->Heat Quench 4. Quench & Extract (Add H₂O, Extract with Organic Solvent) Heat->Quench AcidWash 5. Acid Wash (Extract with 1M HCl) Quench->AcidWash Basify 6. Basify & Re-extract (Aqueous layer to pH>9, Extract with Organic) AcidWash->Basify Dry 7. Dry & Concentrate (Dry over Na₂SO₄, Evaporate Solvent) Basify->Dry Chrom 8. Chromatography (Silica Gel Column, if needed) Dry->Chrom Analyze 9. Characterization (NMR, MS) Chrom->Analyze

Caption: High-level workflow for synthesis and purification.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

This diagram illustrates the key steps in the SNAr mechanism for this synthesis.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2,4-Dibromopyridine Intermediate 2,4-Dibromopyridine->Intermediate Piperazine Piperazine->Intermediate Nucleophilic Attack at C2 Product Intermediate->Product Elimination of Br⁻ Restore Aromaticity HBr HBr

Caption: Simplified SNAr reaction mechanism.

References

  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem.
  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines - Benchchem.
  • Technical Support Center: Strategies for Regioselective Pyridine Substitution - Benchchem.
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
  • nucleophilic aromatic substitutions. YouTube.

Sources

Technical Support Center: Side-Product Formation in Nucleophilic Aromatic Substitution of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side-product formation during their experiments. The content is structured in a question-and-answer format to directly address specific challenges you may encounter.

Category 1: General Issues & Reaction Failure
Question 1: My SNAr reaction on a pyridine ring is resulting in low to no yield. What are the primary factors to investigate?

Answer: A low or non-existent yield in a pyridine SNAr reaction can be traced back to several fundamental aspects of the reaction setup. The pyridine ring, while naturally electron-deficient, often requires specific conditions to react efficiently.

Core Factors to Re-evaluate:

  • Inadequate Ring Activation: The intrinsic electron deficiency of the pyridine ring facilitates nucleophilic attack, but reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) ortho or para (C2/C4) to the leaving group.[1][2] If your substrate lacks potent EWGs, the reaction will be sluggish. The pyridine nitrogen itself provides activation at the C2 and C4 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing crucial stabilization.[1][3] Attack at the C3 (meta) position does not afford this stabilization and is generally unsuccessful under standard SNAr conditions.[1][2]

  • Poor Leaving Group: The nature of the leaving group is critical. The established reactivity order for halide leaving groups in SNAr is often F > Cl > Br > I.[1][2] This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the carbon-halogen bond, making the carbon center more electrophilic.[2]

  • Nucleophile Strength vs. Basicity: A potent nucleophile is necessary, but an overly strong base can lead to undesired side reactions, such as deprotonation of the pyridine ring or other functional groups, instead of substitution.[1]

  • Suboptimal Reaction Conditions: SNAr reactions can be highly sensitive to solvent and temperature. Polar aprotic solvents like DMSO, DMF, and NMP are preferred as they effectively solvate the cation of the nucleophile salt, enhancing nucleophilicity.[2] Some less reactive substrates may require elevated temperatures (e.g., >100°C) to proceed at a reasonable rate.[1]

  • Activation via Pyridinium Salt Formation: Converting the pyridine to a pyridinium salt via N-alkylation or protonation dramatically increases the ring's electrophilicity and can significantly accelerate the rate of nucleophilic substitution.[1][4]

G start Low / No Yield Observed q1 Is the leaving group at C2 or C4? start->q1 q2 Is the ring activated by an EWG? q1->q2 Yes sol1 Redesign substrate. SNAr at C3 is disfavored. q1->sol1 No q3 Is the leaving group optimal (F > Cl > Br)? q2->q3 Yes sol2 Add EWG (e.g., -NO2, -CN) or activate as N-oxide/pyridinium salt. q2->sol2 No q4 Is the nucleophile sufficiently strong but not overly basic? q3->q4 Yes sol3 Switch to a better leaving group (e.g., -F). q3->sol3 No q5 Are reaction conditions optimized (Polar Aprotic Solvent, Temp)? q4->q5 Yes sol4 Use a stronger nucleophile (e.g., alkoxide vs. alcohol) or a non-nucleophilic base. q4->sol4 No sol5 Increase temperature, switch to DMSO/DMF, ensure anhydrous conditions. q5->sol5 No end Reaction Optimized q5->end Yes

Category 2: Regioselectivity and Isomeric Impurities
Question 2: My reaction is producing a mixture of C2 and C4 substituted isomers, or the undesired regioisomer. What governs selectivity?

Answer: Regioselectivity in pyridine SNAr is a nuanced interplay of electronic, steric, and solvent effects. While both C2 and C4 positions are electronically activated, achieving high selectivity often requires careful tuning of the reaction.

Key Factors Influencing Regioselectivity:

  • Electronic Stabilization (Primary Driver): As previously mentioned, nucleophilic attack is overwhelmingly favored at the C2 and C4 positions because the resulting anionic σ-complex (Meisenheimer intermediate) is stabilized by a resonance structure that places the negative charge on the ring nitrogen.[3][5] This is the fundamental reason for the ortho/para selectivity.

  • Steric Hindrance: The C2 position is sterically more hindered than the C4 position due to its proximity to the ring nitrogen. A bulky nucleophile may have difficulty approaching the C2 site, leading to a preference for C4 substitution.[2] Conversely, a bulky substituent already on the pyridine ring can direct the incoming nucleophile to the less hindered position.

  • Solvent Effects: The choice of solvent can dramatically influence the ratio of C2 to C4 products. A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine showed that regioselectivity correlated strongly with the solvent's ability to act as a hydrogen-bond acceptor (Kamlet-Taft β parameter).[6] For instance, dichloromethane (low β) favored C2 substitution, while DMSO (high β) switched the selectivity to favor the C6 (an equivalent C2) position.[6]

  • Kinetic vs. Thermodynamic Control: C4 substitution often leads to the thermodynamically more stable product, while C2 substitution can sometimes be the kinetically favored pathway.[1] Lower reaction temperatures may favor the kinetic product, whereas higher temperatures and longer reaction times can allow for equilibration to the thermodynamic product.

Factor Favors C4 (Para) Substitution Favors C2 (Ortho) Substitution
Sterics Bulky nucleophile; Bulky substituent at C3Small nucleophile; Minimal steric hindrance
Control Thermodynamic (often more stable product)Kinetic (often faster-forming product)
Solvent Can be solvent-dependent (e.g., high H-bond acceptor)Can be solvent-dependent (e.g., low H-bond acceptor)
Category 3: Common Side Products and Mitigation Strategies

This section addresses the formation of specific, frequently observed side products and provides actionable protocols to minimize their occurrence.

Question 3: I am observing a significant amount of the corresponding hydroxypyridine or pyridone in my reaction. What is causing this hydrolysis?

Answer: The formation of hydroxypyridines (which often tautomerize to more stable pyridones) is a classic sign of premature reaction quenching or contamination by water. Water can act as a nucleophile, especially at elevated temperatures, displacing your leaving group.

Causality: Halopyridines, particularly those activated by EWGs, are susceptible to hydrolysis. The hydroxide ion (HO⁻), present in trace amounts in non-anhydrous solvents or formed from dissolved water under basic conditions, is a competent nucleophile.

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Reagent Purity: Use freshly opened or properly stored anhydrous solvents (e.g., from a solvent purification system or sealed bottles). Ensure your nucleophile and any added base are dry.

  • Glassware Preparation: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Ar) immediately before use.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Purge the reaction vessel with the inert gas for several minutes before adding reagents.

  • Reagent Addition: Add reagents via syringe through rubber septa. For solid reagents, use a glove box or a positive-pressure inert gas flow to minimize exposure to atmospheric moisture.

  • Drying Agents: If contamination is suspected, consider adding molecular sieves to the solvent before adding your starting materials, but be aware they can also interfere with some reactions.

Question 4: My reaction with a strong, basic nucleophile (e.g., NaNH₂, R-Li) is giving me the wrong product. Instead of substitution of the halide, I'm getting amination of the parent pyridine ring. What is happening?

Answer: You are likely observing a Chichibabin-type reaction.[7][8] With exceptionally strong and basic nucleophiles like sodium amide or organolithiums, the reaction can proceed even without a conventional leaving group like a halide. In this mechanism, a hydride ion (H⁻) is ultimately eliminated.[9][10]

Mechanism: The Chichibabin Reaction

  • Nucleophilic Attack: The amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring.[10]

  • Intermediate Formation: This forms a negatively charged intermediate where the charge is stabilized by the nitrogen atom.

  • Hydride Elimination: In a slow, rate-determining step, a hydride ion is eliminated, which restores the aromaticity of the ring.[10]

  • Proton Transfer: The eliminated hydride is a very strong base and deprotonates the newly installed amino group, releasing hydrogen gas (H₂).[11]

  • Workup: An aqueous workup is required to protonate the resulting sodium salt and yield the final 2-aminopyridine product.[10]

G cluster_1 Step 1: Nucleophilic Attack cluster_2 Step 2: Hydride Elimination (RDS) cluster_3 Step 3: Aqueous Workup Pyridine Pyridine Intermediate1 Meisenheimer-like Intermediate Pyridine->Intermediate1 Attack at C2 Amide NaNH₂ Amide->Intermediate1 Intermediate1_c Meisenheimer-like Intermediate Product_anion Aminopyridine Anion Intermediate1_c->Product_anion Elimination of H⁻ H2_gas H₂ Gas Product_anion->H2_gas + H⁻ + H₂N-Py → Product_anion_c Aminopyridine Anion FinalProduct 2-Aminopyridine Product_anion_c->FinalProduct Workup H₂O Workup->FinalProduct

Troubleshooting & Mitigation:

  • Wrong Substrate: If your goal is to substitute a halide, using a nucleophile as strong as NaNH₂ is likely inappropriate. It will preferentially react via the Chichibabin pathway if the conditions are harsh enough.

  • Solution: Use a less basic nucleophile. For example, to introduce an amine, use the amine itself, perhaps with a non-nucleophilic base like NaH or K₂CO₃ to generate the nucleophile in situ, rather than a pre-formed alkali amide. This gives the desired SNAr pathway a kinetic advantage over hydride elimination.

Question 5: My reaction with a primary amine on a pyridinium salt is yielding a complex mixture and a colored byproduct, suggesting the ring has opened. Can this happen?

Answer: Yes, this is a known side reaction. Highly activated pyridinium salts can undergo ring-opening when treated with certain nucleophiles, particularly primary and secondary aliphatic amines.[12] This is known as the Zincke reaction. The aldehyde formed upon ring-opening can then polymerize or react further, leading to complex mixtures.

Mitigation:

  • Avoid Over-activation: If ring-opening is a problem, consider performing the SNAr on the neutral pyridine rather than the pyridinium salt, even if it requires higher temperatures.

  • Nucleophile Choice: This side reaction is less common with aromatic amines, phenols, or thiophenols.[12] If your synthesis allows, consider a different class of nucleophile.

  • One-Pot Protocols: Some methods avoid the isolation of the pyridinium salt, which can sometimes reduce the likelihood of side reactions like ring-opening.[12]

Frequently Asked Questions (FAQs)

Q: Can I run an SNAr reaction at the C3 (meta) position? A: Generally, no. Standard SNAr mechanisms are highly disfavored at the C3 position because the intermediate cannot be stabilized by delocalizing the negative charge onto the ring nitrogen.[1][3] Achieving substitution at C3 often requires entirely different mechanisms, such as those involving pyridyne intermediates.[4]

Q: Do I need a catalyst? A: For a standard SNAr reaction, a catalyst is typically not required. The reaction relies on the electrophilicity of the pyridine ring and the strength of the nucleophile. However, some related cross-coupling reactions that form similar bonds (e.g., Buchwald-Hartwig amination) are palladium-catalyzed but follow a different mechanistic pathway.

Q: My pyridine starting material has multiple halogens. How can I achieve selective substitution? A: Selectivity can often be achieved by exploiting the different reactivities of the positions. For example, in 2,4-dichloropyridine, the C4 position is often more reactive towards substitution due to a combination of electronic and steric factors.[13] By using one equivalent of the nucleophile at a controlled temperature, you can often achieve monosubstitution selectively.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
  • Dobado, J. A. (2022). Nucleophilic substitution of pyridines. Chemistry Online.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
  • 2 - Reaction Examples. (n.d.). Odinity.
  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8841–8848.
  • Larsson, U., et al. (2009). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
  • Procter, D. J., et al. (2021).
  • Why nucleophilic substitution in pyridine favours
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Moser, D., et al. (2018). SNAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles. Synfacts.
  • SNAr reactions of pi-deficient arom
  • Nucleophilic arom
  • Nucleophilic substitution of pyridine. (2017). YouTube.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.

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Technical Support Center: Navigating the Purification Challenges of Brominated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the specific and often complex challenges associated with the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who frequently encounter these molecules in their synthetic workflows.

The introduction of a bromine atom to a heterocyclic ring is a powerful strategy in organic synthesis, providing a versatile handle for subsequent functionalization, such as in cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[1][2] However, the very properties that make these compounds synthetically useful—the reactivity of the C-Br bond and the diverse electronic nature of the heterocyclic core—can introduce significant hurdles during purification.

This document moves beyond generic protocols to provide in-depth, evidence-based troubleshooting guides and frequently asked questions. Our goal is to equip you with the causal understanding and practical steps needed to resolve common purification issues, ensuring the integrity and purity of your valuable compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries researchers have when purifying brominated heterocyclic compounds.

1. Why is my brominated heterocycle showing signs of decomposition on silica gel?

This is a frequent issue stemming from two primary factors: the acidity of standard silica gel and the inherent reactivity of your compound. Silica gel is acidic and can promote degradation pathways, including debromination or hydrolysis, especially for sensitive substrates.[3] Electron-rich heterocycles are particularly susceptible.

Quick Mitigation Strategies:

  • Neutralize Your Stationary Phase: Deactivate the silica gel by pre-treating it with a base like triethylamine. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine.[4]

  • Consider an Alternative Stationary Phase: Neutral or basic alumina can be excellent alternatives for purifying basic or acid-sensitive compounds.[4] Florisil is another option for less polar compounds.[3]

2. I'm observing significant streaking or tailing of my compound during column chromatography. What's the cause?

Streaking is often observed with nitrogen-containing heterocycles (e.g., pyridines, indoles) on silica gel.[4] This occurs due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Solutions:

  • Basic Modifier: As with decomposition issues, adding a basic modifier like triethylamine or a few drops of aqueous ammonia to your mobile phase can neutralize the active sites on the silica, leading to sharper peaks.[4]

  • Solvent System Optimization: Ensure your chosen solvent system provides adequate solubility for your compound. Poor solubility can also contribute to tailing.

3. My recovery from recrystallization is very low. How can I improve it?

Low recovery during recrystallization of brominated aromatic compounds can be frustrating.[5] The key is a carefully selected solvent system and precise execution.

Troubleshooting Low Recovery:

  • Solvent Selection is Critical: The ideal solvent should dissolve your compound completely at high temperatures but poorly at low temperatures.[5][6] Test a range of solvents (e.g., ethanol, hexane, toluene, or mixed systems like ethanol/water) on a small scale first.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved even after cooling, drastically reducing your yield.[4]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.

4. I'm seeing a new, unexpected spot on my TLC that I suspect is a debrominated version of my starting material. Is this common?

Yes, reductive dehalogenation can occur under various conditions, sometimes even during work-up or purification.[7][8] The C-Br bond is weaker than C-Cl or C-H bonds, making it susceptible to cleavage.[7] This can be catalyzed by trace metals, light, or certain reagents. For instance, some Suzuki coupling conditions have been observed to cause debromination, especially with unprotected pyrrole moieties.[9]

Preventative Measures:

  • Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere (nitrogen or argon) to minimize oxidative or reductive side reactions.

  • Reagent Purity: Ensure all solvents and reagents are free from contaminants that could promote dehalogenation.

  • Protecting Groups: In some synthetic routes, protecting sensitive functional groups on the heterocycle can prevent unwanted side reactions like dehalogenation during subsequent steps.[9]

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific, complex purification challenges.

Guide 1: Overcoming Co-elution with Starting Material in Column Chromatography

A common scenario in reactions like Suzuki or Heck couplings is the incomplete consumption of the brominated heterocyclic starting material, which then co-elutes with the less polar product.[1][10]

The Underlying Problem: The starting bromide and the coupled product often have very similar polarities, making separation by standard silica gel chromatography challenging.[10]

Experimental Protocol: Optimizing Separation

Step 1: Thorough TLC Analysis Before scaling up to a column, meticulously test various solvent systems using TLC.

  • Initial Screen: Start with common binary systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol.

  • Fine-Tuning: If you see minimal separation, make very small, incremental changes to the solvent ratio.

  • Alternative Systems: Explore solvent systems with different selectivities. For example, trying an Ether/Hexane or Acetone/Chloroform system can sometimes resolve spots that are inseparable in Ethyl Acetate/Hexane.[10]

Step 2: Adjusting the Stationary Phase

  • If silica gel fails, consider using a different stationary phase. For instance, silver nitrate-impregnated silica gel can be used to separate compounds based on differences in π-electron density, which can be effective in separating aromatic compounds.

Step 3: Gradient Elution Strategy

  • A shallow gradient elution can often achieve separation where an isocratic (constant solvent ratio) elution fails. Start with a very nonpolar mobile phase to allow the product to move slightly ahead of the starting material before gradually increasing the polarity to elute both compounds.

Data Presentation: Solvent System Comparison for a Hypothetical Separation

Solvent System (v/v)Starting Material RfProduct RfΔRfSeparation Quality
Hexane:EtOAc (9:1)0.450.500.05Poor (Co-elution)
Hexane:EtOAc (19:1)0.250.350.10Moderate
Toluene:Hexane (1:4)0.300.450.15Good
Logical Workflow for Troubleshooting Co-elution

G A Problem: Co-elution of Starting Material and Product B Step 1: Exhaustive TLC Analysis (Hex/EtOAc, DCM/MeOH) A->B C Is separation achieved on TLC? B->C D Yes C->D E No C->E F Proceed with Column Chromatography using optimized isocratic or shallow gradient elution. D->F G Step 2: Try Alternative Solvent Systems (e.g., Toluene/Hexane, Ether/Hexane) E->G L Successful Separation F->L H Is separation achieved on TLC? G->H I Yes H->I J No H->J I->F K Step 3: Consider Alternative Stationary Phase (e.g., Alumina, AgNO3-Silica) J->K K->L

Caption: Troubleshooting workflow for co-elution issues.

Guide 2: Managing Compound Instability and Debromination During Purification

The stability of brominated heterocycles can be compromised by heat, light, and reactive surfaces, leading to degradation and the formation of impurities like debrominated analogues.[7][11][12]

The Underlying Problem: The carbon-bromine bond has a dissociation energy of approximately 293 kJ/mol (for CH3-Br), which is significantly lower than a C-H or C-C bond, making it the most likely point of cleavage.[7] This process can be catalyzed, leading to product loss and purification difficulties.

Experimental Protocol: Minimizing Degradation

Step 1: Stability Assessment via 2D TLC

  • Spot your crude material on a TLC plate.

  • Run the plate in a suitable solvent system.

  • After the first elution, dry the plate completely, rotate it 90 degrees, and re-elute using the same solvent system.

  • If the compound is stable, the spot will move diagonally. If degradation occurs on the silica, new spots will appear off the diagonal.[3]

Step 2: Deactivating Silica Gel

  • If instability is confirmed, prepare a slurry of silica gel in your starting eluent.

  • Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.

  • Pack the column with this deactivated silica. This neutralizes acidic sites that can catalyze decomposition.[4]

Step 3: Recrystallization as a First Pass

  • If the compound is solid and reasonably pure, attempt recrystallization before chromatography. This can remove many impurities without exposing the compound to a reactive stationary phase for an extended period.[6][13][14] Choose a solvent where the compound has high solubility when hot and low solubility when cold.[5]

Step 4: Control Environmental Conditions

  • Protect the compound from light by wrapping flasks and columns in aluminum foil.

  • Avoid excessive heat. If solvent removal is necessary, use a rotary evaporator at the lowest feasible temperature.

Degradation Pathway Visualization

G cluster_0 Purification Environment Acidic Silica Acidic Silica Debrominated Impurity Debrominated Impurity Acidic Silica->Debrominated Impurity Trace Metals Trace Metals Trace Metals->Debrominated Impurity Heat/Light Heat/Light Other Degradants Other Degradants Heat/Light->Other Degradants Brominated Heterocycle Brominated Heterocycle Brominated Heterocycle->Debrominated Impurity Reductive Dehalogenation Brominated Heterocycle->Other Degradants Other Pathways

Caption: Factors contributing to compound degradation.

Guide 3: Purification of Highly Polar or Ionic Brominated Heterocycles

Brominated heterocycles containing acidic (e.g., carboxylic acids) or basic (e.g., amines) functional groups present unique challenges, often exhibiting poor solubility in common chromatography solvents and strong interactions with silica gel.

The Underlying Problem: The high polarity and/or ionic character of these molecules make them difficult to handle with standard normal-phase chromatography. They may either not elute from the column or move with the solvent front, resulting in no separation.[4]

Experimental Protocol: Acid-Base Extraction

Acid-base extraction is a powerful, often overlooked, first-pass purification technique for ionizable compounds.[15][16] It separates compounds based on their differential solubility in aqueous and organic phases at various pH levels.

Step 1: Dissolve the Crude Mixture

  • Dissolve the entire crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

Step 2: Extraction of Basic Components

  • Transfer the organic solution to a separatory funnel.

  • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic brominated heterocycle will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[16]

  • Separate the layers. Repeat the extraction on the organic layer 1-2 more times to ensure complete removal.

Step 3: Extraction of Acidic Components

  • The remaining organic layer can then be extracted with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3).[15] The acidic brominated heterocycle will be deprotonated, forming a water-soluble salt that moves to the aqueous layer.

Step 4: Recovery of Purified Compounds

  • For the Basic Compound: Combine the acidic aqueous extracts. Make the solution basic (pH > 10) by carefully adding a strong base (e.g., 6M NaOH). The neutral, water-insoluble compound should precipitate out or can be back-extracted into a fresh portion of organic solvent.[16]

  • For the Acidic Compound: Combine the basic aqueous extracts. Acidify the solution (pH < 4) with a strong acid (e.g., 6M HCl). The neutral carboxylic acid will precipitate or can be back-extracted.

Logic Diagram for Acid-Base Extraction

G A Crude Mixture in Organic Solvent (Acidic, Basic, Neutral Components) B Extract with 1M HCl (aq) A->B C Aqueous Layer (Protonated Basic Compound) B->C D Organic Layer (Acidic + Neutral Components) B->D E Add Base (NaOH) to Aqueous Layer C->E G Extract with 1M NaOH (aq) D->G F Isolate Pure Basic Compound E->F H Aqueous Layer (Deprotonated Acidic Compound) G->H I Organic Layer (Neutral Compound) G->I J Add Acid (HCl) to Aqueous Layer H->J L Evaporate Solvent I->L K Isolate Pure Acidic Compound J->K M Isolate Pure Neutral Compound L->M

Caption: Separation scheme for an acid-base extraction.

References

  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. BenchChem. URL
  • TROUBLESHOOTING GUIDE. Agilent Technologies. URL
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. American Chemical Society. URL
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed. URL
  • Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide.
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chrom
  • The Synthesis of Heterocyclic Compounds from Aryl Azides. I. Bromo and Nitro Carbazoles1. American Chemical Society. URL
  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem. URL
  • Dehalogen
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. URL
  • HPLC Troubleshooting Guide. URL
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
  • Enhanced analytical and physical characterization of mixtures of random bay-position brominated boron subnaphthalocyanines enabled by establishing a partial separation method. New Journal of Chemistry (RSC Publishing). URL
  • Suzuki purific
  • HPLC Troubleshooting Guide. Sigma-Aldrich. URL
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. URL
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. URL
  • HPLC Troubleshooting Guide. SCION Instruments. URL
  • The Purification of Organic Compound: Techniques and Applic
  • Purification Methods of Organic Compounds. Research and Reviews. URL
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Acid-Base Extraction. Chemistry LibreTexts. URL
  • Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. PubMed. URL
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystalliz
  • Sustainable bromination of organic compounds: A critical review.
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Acid-Base Extraction Tutorial. YouTube. URL
  • A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboron
  • (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking w
  • Acid Base Extraction Demonstr
  • Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. MDPI. URL
  • Separation of three compounds using acid-base extraction. YouTube. URL
  • Rapid degradation of brominated haloacetaldehydes at elevated temperature: Kinetics and newly discovered mechanisms. PubMed. URL
  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PubMed. URL
  • B.Sc. (H) Chemistry. Delhi University. URL

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1-(4-Bromopyridin-2-yl)piperazine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Bromopyridin-2-yl)piperazine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical steps to ensure successful and reproducible experimental outcomes.

Section 1: Understanding the Molecule

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. This compound possesses a dibasic character due to the presence of a pyridine ring and a piperazine ring, making its solubility highly dependent on pH.

The structure contains three nitrogen atoms, each with a lone pair of electrons capable of accepting a proton (acting as a Brønsted-Lowry base). The piperazine nitrogens are generally more basic than the pyridine nitrogen. This means that in an acidic environment, the molecule will become protonated, acquiring a positive charge and forming a salt, which significantly enhances its aqueous solubility.[1][2][3]

PropertyPredicted Value / StructureSource / Rationale
Molecular Formula C₉H₁₂BrN₃[4]
Molecular Weight 242.12 g/mol [4]
Predicted pKa ~8.3 - 9.7 (Piperazine)Based on unsubstituted piperazine (pKa₂ ~9.73) and similar derivatives.[5][6][7]
~5.2 (Pyridine)Based on unsubstituted pyridine (pKa ~5.21). Protonation here is less favorable.[8]
Predicted LogP ~1.3 - 2.0Indicates moderate lipophilicity. The neutral form is expected to have limited aqueous solubility.
Chemical Structure A pyridine ring linked to a piperazine moiety.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues researchers face when working with this compound.

Q1: My this compound is not dissolving in my neutral pH buffer (e.g., PBS at pH 7.4). Why?

Answer: This is the most frequently encountered issue and is expected based on the molecule's structure.

  • Causality: At neutral pH (e.g., 7.4), the compound is primarily in its neutral, uncharged form. The predicted pKa of the most basic piperazine nitrogen is likely between 8.3 and 9.7. According to the Henderson-Hasselbalch equation, at a pH below the pKa, the protonated (charged) form predominates.[9][10] Since pH 7.4 is significantly below the piperazine pKa, you might expect good solubility. However, the intrinsic solubility of the neutral form is very low due to the moderately lipophilic nature of the bromo-pyridine scaffold. For complete dissolution, the pH often needs to be lowered substantially—typically 1.5 to 2 pH units below the pKa—to ensure overwhelming conversion to the highly soluble cationic salt form.[11][12]

Q2: What is the most effective way to dissolve this compound for a biological assay?

Answer: The recommended strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. However, if an organic solvent is not permissible, a pH-modification approach is necessary.

  • Primary Method (Co-Solvent): Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO).[13][14] DMSO is a powerful, water-miscible solvent ideal for compounds that are not readily soluble in water.[15] From this stock, perform serial dilutions into your final aqueous buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid artifacts. [16]

  • Alternative Method (pH Adjustment): If you must dissolve the compound directly in an aqueous buffer, you must lower the pH. Start with an acidic buffer (e.g., citrate or acetate buffer at pH 4.0-5.0). Alternatively, you can dissolve the compound in deionized water and titrate with a dilute acid (e.g., 0.1 M HCl) until the compound fully dissolves, then adjust the final buffer composition and pH as needed for your experiment.

Q3: My compound dissolves in the acidic buffer, but it precipitates when I adjust the pH back to 7.4 for my experiment. What should I do?

Answer: This is a classic example of pH-dependent precipitation. As you raise the pH towards and above the pKa, the compound converts back to its less soluble neutral form, causing it to fall out of solution.

  • Kinetic vs. Thermodynamic Solubility: What you are observing is the difference between kinetic solubility (the concentration that can be achieved transiently upon dilution from a stock) and thermodynamic solubility (the true equilibrium solubility at a given pH).[13]

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay. You may need to perform a solubility test to determine the maximum thermodynamic solubility at pH 7.4 (see Section 3).

    • Use a Co-solvent: Even a small percentage of DMSO (e.g., 0.1-0.5%) in the final assay buffer can significantly increase the solubility of the neutral form and prevent precipitation.[17]

    • Employ Excipients: In some drug development contexts, solubility-enhancing excipients like cyclodextrins can be used to encapsulate the hydrophobic parts of the molecule, but this can also affect biological activity and should be validated carefully.

Q4: How do I prepare a stable, high-concentration stock solution?

Answer: For long-term storage and experimental reproducibility, a well-prepared stock solution is essential.[18][19]

  • Protocol for 10 mM DMSO Stock Solution:

    • Accurately weigh out 2.42 mg of this compound (MW = 242.12 g/mol ).

    • Add this to a sterile, appropriate vial (e.g., an amber glass vial).

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used if necessary, but check for compound stability at elevated temperatures first.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]

Section 3: Systematic Troubleshooting Workflow

This section provides a step-by-step experimental plan to determine the optimal solubilization conditions for your specific application.

Workflow Overview

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

G start Start: Compound fails to dissolve in aqueous buffer (pH ~7.4) check_solvent Is an organic co-solvent (e.g., DMSO) permissible in the assay? start->check_solvent use_dmso Prepare concentrated stock in DMSO (e.g., 10-50 mM). Dilute into final buffer. check_solvent->use_dmso Yes no_dmso Proceed with aqueous pH-modification strategy. check_solvent->no_dmso No check_dmso_precip Does compound precipitate upon dilution into aqueous buffer? use_dmso->check_dmso_precip success Success: Compound is soluble at required concentration. Proceed with experiment. check_dmso_precip->success No lower_conc Lower the final compound concentration in the assay. check_dmso_precip->lower_conc Yes ph_test Determine aqueous solubility at various pH values (e.g., pH 3, 4, 5, 6, 7.4). no_dmso->ph_test ph_test->success Solubility is sufficient at a tolerable pH. ph_test->lower_conc Insoluble at required concentration at assay pH. add_cosolvent Increase co-solvent percentage in final buffer (e.g., 0.1% -> 0.5%) while respecting assay tolerance. lower_conc->add_cosolvent add_cosolvent->success

Caption: Protonation states vs. pH.

References

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85–89. Link
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link
  • Chemistry LibreTexts. (2023). Solubility and pH. Link
  • Yalkowsky, S. H., & He, Y. (2003).
  • Bergström, C. A. S., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385–393. Link
  • Streng, W. H. (1982). The Henderson-Hasselbalch Equation: Its History and Limitations.
  • MedchemExpress. (n.d.). Co-solvents. Link
  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Link

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Technical Support Center: Optimizing N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-arylation of piperazine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this crucial transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the N-arylation of piperazine, particularly focusing on the widely used Buchwald-Hartwig amination.

Problem 1: Low or No Conversion of Starting Materials

Symptom: You observe a significant amount of unreacted aryl halide and/or piperazine at the end of the reaction.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has decomposed.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as Pd(0) catalysts are oxygen-sensitive.[1] Thoroughly degas your solvent and reagents.[1] Consider using a pre-catalyst, which can lead to a more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[2][3] An extra equivalent of ligand relative to palladium can also enhance catalyst stability.

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle, influencing both the oxidative addition and reductive elimination steps.

    • Solution: For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the difficult oxidative addition step.[2][3] For the N-arylation of secondary amines like piperazine, ligands such as RuPhos have been specifically designed to be effective.[4] A screening of different ligands may be necessary to find the optimal one for your specific substrate combination.

  • Poor Solubility of Reagents: One of the most common and often underestimated reasons for reaction failure is the poor solubility of reactants, especially the inorganic base, in the reaction solvent.[2][5]

    • Solution: Ensure vigorous stirring, particularly when using dense inorganic bases that can settle at the bottom of the reaction vessel.[5] Consider switching to a solvent system that better solubilizes all components. While toluene and dioxane are common, for bases like NaOtBu which have low solubility in these, a change in solvent might be beneficial.[6][7]

Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)

Symptom: You observe the formation of arene (from hydrodehalogenation of the aryl halide) or biaryl (from homocoupling of the aryl halide) byproducts, reducing the yield of the desired N-arylpiperazine.

Possible Causes and Solutions:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

    • Solution: This side reaction can be influenced by the choice of ligand and the presence of water. Screening different phosphine ligands can help minimize this pathway.[2] Ensure that your reagents and solvents are anhydrous, as water can be a proton source for this side reaction.

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.[1][8]

    • Solution: Rigorous degassing of the reaction mixture is crucial.[1] Using a slight excess of the piperazine nucleophile relative to the aryl halide can sometimes disfavor the homocoupling of the aryl halide. Lowering the reaction temperature may also reduce the rate of this competing reaction.[1]

Problem 3: Difficulty in Achieving Mono-Arylation of Piperazine

Symptom: You obtain a mixture of mono- and di-arylated piperazine, making purification difficult and lowering the yield of the desired mono-substituted product.

Possible Causes and Solutions:

  • Stoichiometry and Reaction Conditions: The relative amounts of reactants and the reaction conditions can influence the selectivity for mono- versus di-arylation.

    • Solution: Carefully control the stoichiometry. Using a stoichiometric amount of the aryl halide with an excess of piperazine can favor mono-arylation. The choice of catalyst system can also impart selectivity. For instance, a 2,2′-bipyridine liganded Ni catalyst has shown good selectivity for the mono-arylation of piperazine with aryl chlorides.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system to start with for the N-arylation of piperazine?

A1: A common and effective starting point for the Buchwald-Hartwig amination of piperazine is a combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and substrate-dependent. For secondary cyclic amines like piperazine, ligands from the biarylphosphine class, such as RuPhos, are often a good first choice.[4]

Q2: Which base should I choose for my reaction?

A2: The choice of base is crucial and depends on the sensitivity of your substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are widely used and highly effective. However, they may cause the decomposition of substrates with sensitive functional groups.[2]

  • Weaker Inorganic Bases: For sensitive substrates, weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ can be better alternatives.[2]

  • Organic Bases: In some cases, particularly for microwave reactions or with base-sensitive substrates, organic bases like DBU can be used, sometimes in combination with an inorganic base.[5]

Q3: What is the most suitable solvent for the N-arylation of piperazine?

A3: A variety of solvents can be employed, and the optimal choice depends on the specific reactants and conditions.

  • Common Solvents: Aprotic, nonpolar solvents like toluene, xylene, and 1,4-dioxane are frequently used.[6][7][10] Toluene is a very common and often effective choice.[2]

  • Solvent Effects: The solvent can significantly impact the reaction rate and product distribution. For example, in a study of the reaction between p-bromotoluene and piperazine, m-xylene was found to be the most appropriate solvent for achieving high selectivity towards the desired mono-substituted product.[6][7]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[2][5]

Q4: My aryl chloride is unreactive. What can I do?

A4: Aryl chlorides are known to be more challenging substrates than aryl bromides or iodides due to the difficulty of the initial oxidative addition step.[2][3] To improve reactivity, consider the following:

  • Switch Ligand: Use a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition.

  • Use a Pre-catalyst: This can provide a more reliable formation of the active Pd(0) species.[2][3]

  • Increase Temperature: Higher reaction temperatures can help overcome the activation barrier for the oxidative addition of aryl chlorides.

Q5: What is the general order of reactivity for aryl halides in Buchwald-Hartwig amination?

A5: While in many cross-coupling reactions the reactivity order is Ar-I > Ar-Br > Ar-Cl, in Buchwald-Hartwig amination, aryl iodides can sometimes be problematic. The iodide formed during the reaction can have an inhibitory effect on the catalyst.[5] Therefore, the reactivity order is often observed as Ar-Br > Ar-Cl > Ar-I.[5]

Data and Protocols

Table 1: Common Solvents for N-Arylation of Piperazine
SolventClassTypical Temperature Range (°C)Notes
TolueneAromatic Hydrocarbon80 - 110Very common and effective; good for a range of temperatures.[2]
m-XyleneAromatic Hydrocarbon100 - 140Can be optimal for selectivity in certain reactions.[6][7]
1,4-DioxaneEther80 - 101Aprotic, polar; widely used.[6][7][10]
Tetrahydrofuran (THF)Ether60 - 66Lower boiling point, suitable for more reactive substrates.[2]
tert-Amyl alcoholAlcohol100 - 102Can be a good choice for certain catalyst systems.[5]
Table 2: Common Bases for N-Arylation of Piperazine
BasepKa of Conjugate AcidStrengthNotes
Sodium tert-butoxide (NaOtBu)~19StrongHighly effective but can be detrimental to sensitive functional groups.[5]
Lithium bis(trimethylsilyl)amide (LHMDS)~26StrongAnother strong base option.[5]
Potassium phosphate (K₃PO₄)~12.3 (pKa3)ModerateA good alternative for base-sensitive substrates.[2]
Cesium carbonate (Cs₂CO₃)~10.3 (pKa2)ModerateOften used with sensitive substrates.[2]

Visual Guides

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Ligand_Exchange Ligand Exchange Ar-Pd(II)(X)L->Ligand_Exchange Piperazine Piperazine (HNR₂) Piperazine->Ligand_Exchange Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Ligand_Exchange->Ar-Pd(II)(NR₂)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR₂)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ N-Arylpiperazine Reductive_Elimination->Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Purity (Aryl Halide, Piperazine, Solvent) Start->Check_Reagents Check_Inert Verify Inert Atmosphere (Degassing, N₂/Ar Purge) Check_Reagents->Check_Inert Screen_Catalyst Screen Catalyst System (Pd Source, Ligand, Base) Check_Inert->Screen_Catalyst Optimize_Solvent Optimize Solvent (Solubility, Temperature) Screen_Catalyst->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Systematic workflow for troubleshooting low yields.

Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of Piperazine

Note: This is a general starting procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., RuPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 equivalents).

    • If not in a glovebox, seal the flask with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[1]

  • Reagent Addition:

    • Add the aryl halide (1.0 equivalent) and piperazine (1.2 - 2.0 equivalents) to the flask.

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a suitable concentration (typically 0.1 - 0.5 M).[1]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired N-arylpiperazine.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Cross-Coupling Reaction Guide. Sigma-Aldrich.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development.
  • optimizing base and solvent for Buchwald-Hartwig amin
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 1-(4-Bromopyridin-2-yl)piperazine. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate non-specific binding (NSB) in your assays, ensuring data accuracy and reliability.

Introduction: Why Does This Compound Exhibit Non-Specific Binding?

Non-specific binding (NSB) is a common challenge in assay development, leading to high background noise and reduced sensitivity.[1][2] this compound, like many small molecules, possesses chemical features that can predispose it to off-target interactions. Understanding its structure is the first step in diagnosing and solving NSB issues.

The primary drivers for its non-specific binding are twofold:

  • Electrostatic Interactions: The piperazine and pyridine nitrogen atoms can be protonated at or below physiological pH, giving the molecule a net positive charge. This charge can lead to non-specific electrostatic attraction to negatively charged surfaces, such as microplate wells, membranes, or acidic proteins.[3][4][5]

  • Hydrophobic Interactions: The bromopyridine ring is a non-polar, aromatic structure that can engage in hydrophobic interactions with assay surfaces or proteins, causing it to "stick" where it shouldn't.[3][6][7]

This guide will walk you through a systematic approach to identify the dominant type of NSB in your specific assay and implement targeted solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My assay background is extremely high. What is the very first thing I should do?

Before extensive optimization, perform a simple control experiment to confirm that the high background is indeed caused by the non-specific binding of your compound. Run your assay under identical conditions but in the absence of a key specific binding partner (e.g., without the capture antibody in an ELISA or the target protein in a binding assay). If the background remains high, this points directly to NSB of this compound with the assay surfaces or other reagents.[3][4]

Q2: Can I just increase the number of wash steps to solve the problem?

While insufficient washing can contribute to high background, it is often a symptom-fix rather than a cure for true NSB.[8][9] If the compound has a high affinity for non-target surfaces due to strong ionic or hydrophobic forces, additional washing may only marginally reduce the background and can risk dissociating your specific signal. A better approach is to optimize the assay buffer to prevent the binding from occurring in the first place.[10]

Q3: Is there a "universal" buffer that prevents non-specific binding?

Unfortunately, no single buffer works for all assays. The optimal buffer composition is highly dependent on the nature of the interacting molecules and the assay format.[11] A systematic approach, starting with your current buffer and iteratively modifying components like salt concentration, pH, and additives, is the most effective strategy.

Section 2: A Systematic Guide to Troubleshooting NSB

High background signal is a frustrating roadblock. This section provides a logical workflow to diagnose the root cause of non-specific binding and systematically eliminate it.

NSB_Troubleshooting_Workflow Start High Background Signal Detected ConfirmNSB Q: Is it NSB? Run control experiment (e.g., no capture antibody) Start->ConfirmNSB AnalyzeCompound Analyze Compound Properties: - Positive charge at assay pH? - Hydrophobic regions? ConfirmNSB->AnalyzeCompound If Yes IonicPath Primary Cause: Likely Ionic Interactions AnalyzeCompound->IonicPath Positive Charge HydrophobicPath Primary Cause: Likely Hydrophobic Interactions AnalyzeCompound->HydrophobicPath Hydrophobic OptimizeSalt Step 1: Increase Salt (e.g., 150-500 mM NaCl) IonicPath->OptimizeSalt AddDetergent Step 1: Add Non-ionic Detergent (e.g., 0.05% Tween-20) HydrophobicPath->AddDetergent OptimizepH Step 2: Adjust Buffer pH Move pH closer to compound's pKa to neutralize charge OptimizeSalt->OptimizepH If NSB persists Evaluate Evaluate Signal-to-Noise Ratio OptimizepH->Evaluate ChangeBlocker Step 2: Change Blocking Agent (e.g., from BSA to Casein) AddDetergent->ChangeBlocker If NSB persists ChangeBlocker->Evaluate Success Problem Solved: Low Background, High Signal Evaluate->Success Acceptable Reassess Re-evaluate / Combine Strategies Evaluate->Reassess Unacceptable Reassess->IonicPath Reassess->HydrophobicPath

Caption: A step-by-step workflow for diagnosing and resolving NSB.

Step 1: Characterize the Interaction - Ionic or Hydrophobic?

The structure of this compound suggests both ionic and hydrophobic interactions are possible.[12] Your first goal is to determine which is the primary driver in your system. This can be diagnosed by making targeted changes to your assay buffer.

NSB_Mechanisms cluster_ionic Ionic Interactions cluster_hydrophobic Hydrophobic Interactions Compound This compound Ionic_NSB Compound (+ charge) < --- > Surface (- charge) Compound->Ionic_NSB Electrostatic Attraction Hydrophobic_NSB Bromopyridine Ring < --- > Hydrophobic Pockets Compound->Hydrophobic_NSB Hydrophobic Association Surface Assay Surface / Protein (Microplate, Membrane, etc.) Ionic_NSB->Surface Ionic_Solution Solution: Increase Salt (NaCl) Ionic_Solution->Ionic_NSB BLOCKS Ionic_Mechanism Mechanism: Na+ and Cl- ions shield the charges, preventing the interaction. Ionic_Solution->Ionic_Mechanism explains Hydrophobic_NSB->Surface Hydrophobic_Solution Solution: Add Detergent (Tween-20) Hydrophobic_Solution->Hydrophobic_NSB BLOCKS Hydrophobic_Mechanism Mechanism: Detergent micelles interact with hydrophobic regions, masking them from the surface. Hydrophobic_Solution->Hydrophobic_Mechanism explains

Caption: How buffer additives counteract different NSB mechanisms.

Step 2: Optimize Your Assay Buffer
A. Tackling Ionic Interactions by Adjusting Salt Concentration

If your compound carries a net charge, it can bind to oppositely charged surfaces. Increasing the ionic strength of your buffer can effectively shield these charges.[3][4][5]

  • The Mechanism: Ions in the buffer (e.g., Na+ and Cl-) form a hydration shell around charged molecules, neutralizing their electrostatic potential and preventing them from "seeing" each other.[4][6]

  • Protocol: Prepare a series of assay buffers with increasing concentrations of Sodium Chloride (NaCl). Test your compound in each to find the concentration that minimizes background without significantly affecting your specific signal.

Parameter Starting Point Optimization Range Rationale
NaCl Concentration 150 mM (Physiological)200 mM - 500 mMShields electrostatic interactions.[3][13] Higher concentrations provide more stringent conditions.
B. Disrupting Hydrophobic Interactions with Detergents

The aromatic bromopyridine moiety can cause the compound to stick to hydrophobic pockets on plastic surfaces or proteins. Non-ionic detergents are excellent tools for preventing this.[3][5][6]

  • The Mechanism: Detergents like Tween-20 or Triton X-100 have both hydrophobic and hydrophilic regions. At low concentrations, they can coat hydrophobic surfaces or interact with the compound itself, preventing aggregation and non-specific adsorption.[3][6]

  • Caution: High concentrations of detergents can denature proteins or interfere with specific antibody-antigen interactions, so optimization is key.[14][15][16]

Additive Typical Concentration Primary Use Notes
Tween-20 0.05% - 0.1% (v/v)General purpose, good for disrupting hydrophobic NSB.[3][10]Most common choice, mild and effective. Effectiveness can depend on the type of polystyrene plate used.[17]
Triton X-100 0.05% - 0.1% (v/v)Similar to Tween-20, can be slightly more stringent.Use with caution if your assay involves sensitive proteins.[14]
C. The Importance of pH Control

The pH of your buffer determines the charge state of your compound and the components of your assay.[18][19] For this compound, a predicted pKa of ~8.3 suggests it will be positively charged at a neutral pH of 7.4.[20]

  • The Strategy: Adjusting the buffer pH can sometimes neutralize the charge on either the compound or the interacting surface, thus reducing ionic NSB.[3][5]

  • Considerations: Be mindful that drastic pH changes can alter the conformation and activity of your target proteins or antibodies.[19][21] Any pH adjustments should be made within the functional range of all biological components in the assay.

D. Selecting the Right Blocking Agent

Blocking agents are inert proteins or polymers used to coat the assay surface, physically preventing the test compound from binding to unoccupied sites.[1][2][22] If your current blocker is not effective, switching to a different one may help.

  • Mechanism: Blockers saturate the available binding sites on the solid phase (e.g., ELISA plate) that are not occupied by the specific capture molecule.[11][22]

  • Common Choices:

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1% - 5% (w/v)Common, effective for many systems.[1][2]Can have cross-reactivity with some antibodies; not suitable for phosphoprotein assays.[1][11]
Non-fat Dry Milk / Casein 1% - 5% (w/v)Inexpensive and very effective at blocking.[1][23]Contains phosphoproteins and biotin, which can interfere with relevant detection systems.[1]
Fish Gelatin 0.1% - 0.5% (w/v)Reduces NSB in some systems where BSA and milk fail.May not be as robust a blocker as milk or BSA.
Commercial/Synthetic Blockers Varies by manufacturerProtein-free, good for sensitive assays.[1]More expensive, may require optimization.[1][11]

Section 3: Experimental Protocol - Systematic Buffer Optimization

This protocol provides a structured approach to test multiple buffer components simultaneously using a 96-well plate format, allowing for efficient identification of the optimal conditions.

Objective: To determine the ideal combination of salt, detergent, and blocking agent to minimize NSB of this compound.

Materials:

  • This compound stock solution

  • Your standard assay buffer (e.g., PBS or TBS)

  • Stock solutions: 5M NaCl, 10% Tween-20 (v/v), 10% BSA (w/v)

  • 96-well microplates (the same type used in your final assay)

  • Detection reagents for your assay

Procedure:

  • Plate Setup: Design a matrix on a 96-well plate. For example, vary the NaCl concentration along the rows and the Tween-20 concentration along the columns. Use a separate plate to test different blocking agents.

  • Prepare Buffers: Prepare a series of assay buffers according to your matrix. For example:

    • Row A: Standard Buffer + 0.0% Tween-20

    • Row B: Standard Buffer + 0.025% Tween-20

    • Row C: Standard Buffer + 0.05% Tween-20

    • Row D: Standard Buffer + 0.1% Tween-20

    • Column 1: + 150 mM NaCl (final)

    • Column 2: + 250 mM NaCl (final)

    • Column 3: + 400 mM NaCl (final)

  • Blocking: If your assay uses a blocking step, perform it as usual. To test different blockers, block separate plates with 1% BSA, 5% Milk, etc.

  • Incubation: Add this compound (at a fixed, high concentration) diluted in the corresponding buffer to each well. Incubate under the same conditions as your NSB control experiment (i.e., without the specific binding partner).

  • Washing: Wash all wells using your standard assay wash buffer. To test the effect of additives in the wash, you can also prepare corresponding wash buffers (e.g., PBS-T with 0.05% Tween-20).

  • Detection: Perform the detection step of your assay to measure the amount of bound compound.

  • Analysis: Create a heatmap of your results. The well with the lowest signal indicates the most effective buffer condition for reducing non-specific binding.

Expected Outcome: You will identify a buffer composition that significantly reduces the background signal. This optimized buffer should then be validated in your full assay to ensure it does not negatively impact your specific signal, thereby maximizing your signal-to-noise ratio.

References

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
  • OpenSPR. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
  • Abu-Shakra, S., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-4.
  • G-Biosciences. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
  • Life Science. (n.d.). Blockers Practical Guide.
  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding.
  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!.
  • Vasic, M. (2023, April 4). How do detergents influence antibody-binding during primary antibody incubation? ResearchGate.
  • Charm, G. B., et al. (2008). Reduction of non-specific binding in immunoassays. U.S.
  • Farajollahi, M. M., & Kazemi, B. (2012). Reduction of non-specific binding in immunoassays requiring long incubations.
  • Farajollahi, M. M., & Kazemi, B. (2012). Reduction of non-specific binding in immunoassays requiring long incubations. PubMed.
  • Vogt, R. F. Jr, et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43-50.
  • Hsieh, H. V., et al. (2017). Non-competitive immunoassays to detect small molecules using nanopeptamers. U.S.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • Jeschonek, S. (2017, January 31). How important is salt concentration in immunoprecipitation? ResearchGate.
  • MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies.
  • Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments.
  • Park, S. (2018, November 22). How can i reduce non-specific binding in lateral flow assay? ResearchGate.
  • arizona. (2016, November 24). How do detergents interfere with protein assays? Biology Stack Exchange.
  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays.
  • Wan, H., et al. (2007). Impact of pH on plasma protein binding in equilibrium dialysis. Journal of Pharmaceutical Sciences, 96(10), 2821-32.
  • Singh, S. K. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? ResearchGate.
  • Warner, K. D., et al. (2020). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 26(11), 1605-1618.
  • G-Biosciences. (2017, November 7). Overcome effects of detergents & reducing agents in protein estimation.
  • Quora. (2014, March 9). How does pH affect the binding of a ligand/drug to a receptor?.
  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem Compound Database.
  • IIT Guwahati. (2019, September 7). Lec 24: Hydrophobic Interaction chromatography. YouTube.
  • Chen, Y., et al. (2023). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. Frontiers in Immunology, 14, 1228229.
  • Dovydaitė, D. O., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 27(19), 6598.

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Technical Support Center: Overcoming Poor Cell Permeability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for one of the most common hurdles in the development of piperazine-containing compounds: poor cell permeability. The piperazine moiety, while valuable for its impact on physicochemical properties and its role as a versatile scaffold, often introduces challenges related to absorption and bioavailability.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, helping you diagnose issues and rationally design strategies to enhance the permeability of your derivatives.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Permeability

This section addresses the foundational questions researchers face when starting their permeability assessment.

Question: Why do my piperazine derivatives exhibit poor cell permeability?

Answer: The permeability of a piperazine derivative is a multifactorial issue governed by its physicochemical properties.[2] Key reasons for poor permeability include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring are basic, with pKa values that cause the molecule to be predominantly ionized (protonated) at physiological pH.[3][4] This charge significantly hinders its ability to passively diffuse across the lipophilic cell membrane.

  • Low Lipophilicity: While the piperazine ring itself can be part of a lipophilic molecule, its inherent polarity can contribute to a low overall octanol-water partition coefficient (LogP/LogD). A delicate balance is required; too much lipophilicity can decrease aqueous solubility, while too little prevents membrane partitioning.[5][6]

  • High Hydrogen Bonding Capacity: The nitrogen atoms can act as hydrogen bond acceptors, and if substituted with hydrogens, as donors. A high number of hydrogen bonds with water molecules in the surrounding environment must be broken for the compound to enter the lipid bilayer, an energetically unfavorable process.[7]

  • Efflux Pump Recognition: Piperazine derivatives can be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which are part of the ATP-binding cassette (ABC) transporter family.[8][9] This means that even if a compound can enter the cell, it is immediately expelled, resulting in low net accumulation.

Question: What are the most critical physicochemical properties I should optimize?

Answer: Focus on balancing three key areas:

  • Lipophilicity (LogD at pH 7.4): This is the most critical parameter. It measures the compound's distribution between an organic and aqueous phase at physiological pH, accounting for ionization. For passive diffusion, a LogD7.4 in the range of 1-3 is often considered optimal, though this is not a rigid rule.

  • Basicity (pKa): The pKa values of the piperazine nitrogens determine the ionization state.[3] Modifying adjacent electron-withdrawing or -donating groups can tune the pKa, potentially reducing the proportion of the charged species at physiological pH.

  • Molecular Size and Rigidity: Smaller molecules generally diffuse more easily. Introducing intramolecular hydrogen bonds can create a more rigid, compact conformation that "shields" polar groups, reducing the energy penalty of desolvation and improving permeability.[10][11]

Question: What is the functional difference between a PAMPA and a Caco-2 assay?

Answer: These two assays measure different aspects of permeability and should be used in a complementary fashion.[12][13]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion only.[14][15] A synthetic membrane, typically infused with lipids, separates a donor and acceptor well. It is high-throughput and excellent for early screening to determine if a compound has a fundamental ability to cross a lipid barrier.[16]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized barrier with tight junctions, mimicking the intestinal epithelium.[17] It accounts for passive diffusion, paracellular transport (between cells), and critically, active transport mechanisms like efflux pumps.[12][14]

Question: How do I choose the right initial permeability assay for my project?

Answer: The choice depends on your project stage. A tiered approach is most efficient.[12][13]

  • Early Discovery/Hit-to-Lead: Start with PAMPA . It is fast, cost-effective, and will quickly eliminate compounds with poor intrinsic passive permeability.[14]

  • Lead Optimization: Compounds that pass the PAMPA screen should be advanced to the Caco-2 assay . This provides more biologically relevant data, including the potential for efflux, which is a common liability for piperazine derivatives.[12]

Part 2: Troubleshooting Guide - Diagnosing Experimental Problems

This guide provides solutions to common experimental outcomes.

Problem Probable Cause(s) Recommended Solution(s)
High PAMPA Permeability, but Low Caco-2 Permeability This is a classic signature of active efflux . Your compound can passively diffuse across a membrane, but it is being actively pumped out by transporters (e.g., P-gp) expressed on Caco-2 cells.[12]1. Confirm Efflux: Run a bi-directional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of efflux. 2. Identify the Transporter: Perform the Caco-2 assay in the presence of known efflux pump inhibitors like verapamil or 1-(1-naphthylmethyl)-piperazine (NMP).[8] A significant increase in A→B permeability confirms the involvement of that transporter.
Low Permeability in BOTH PAMPA and Caco-2 Assays The compound has poor intrinsic passive permeability . The fundamental physicochemical properties (e.g., high polarity, low lipophilicity) are preventing it from crossing the lipid membrane.[2]1. Structural Modification (Medicinal Chemistry): - Increase Lipophilicity: Add non-polar groups. Be mindful not to increase it too much, which could hurt solubility. - Mask Polar Groups: Employ a prodrug strategy to temporarily mask the polar piperazine nitrogens.[18][19] - Introduce Intramolecular Hydrogen Bonding: Redesign the molecule to encourage a conformation that shields polar functionality.[10]
High Variability Between Experimental Repeats 1. Poor Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer, leading to inconsistent concentrations at the membrane/cell surface.[20] 2. Cell Monolayer Inconsistency (Caco-2): The integrity of the Caco-2 monolayers may vary between wells or plates, indicated by inconsistent TEER (Transepithelial Electrical Resistance) values.1. Address Solubility: - Measure the thermodynamic solubility of your compound in the assay buffer. - Use a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid cell toxicity or membrane disruption. - Consider formulation strategies like using cyclodextrins.[21] 2. Validate Caco-2 Monolayers: - Always measure TEER before and after the experiment. Only use wells within your lab's validated TEER range. - Run a paracellular marker (e.g., Lucifer yellow) with each experiment to confirm monolayer integrity.
Compound Appears to Degrade During the Assay The compound may be chemically unstable in the assay buffer (pH 7.4) or is being metabolized by enzymes present in the Caco-2 cells.1. Assess Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze its concentration over time by LC-MS. 2. Investigate Metabolism: Analyze the contents of both the donor and acceptor wells post-assay by LC-MS to look for the appearance of metabolites.

Part 3: Key Experimental Protocols & Workflows

A systematic approach is crucial for efficiently diagnosing and solving permeability issues.

Workflow for Permeability Assessment and Optimization

This workflow guides the experimental decision-making process.

Permeability_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: Problem Solving & Optimization Start New Piperazine Derivative PAMPA PAMPA Assay (pH 7.4) Start->PAMPA Caco2 Caco-2 Assay (A->B) PAMPA->Caco2 Permeability > Threshold? Low_Passive Poor Passive Permeability PAMPA->Low_Passive Permeability < Threshold? Efflux_Test Bi-directional Caco-2 (Efflux Ratio > 2?) Caco2->Efflux_Test Permeability < Expectation? End_Good Good Permeability (Proceed) Caco2->End_Good Permeability > Threshold? High_Efflux High Efflux Confirmed Efflux_Test->High_Efflux Yes Efflux_Test->Low_Passive No Optimize_Efflux Strategy: 1. Structural Modification to Evade Transporters 2. Co-dose with Efflux Inhibitor (Research) High_Efflux->Optimize_Efflux Optimize_Passive Strategy: 1. Increase Lipophilicity (LogD) 2. Prodrug Approach 3. Formulation Enhancement Low_Passive->Optimize_Passive

Caption: A tiered workflow for assessing piperazine derivative permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Objective: To determine the effective permeability (Pe) of a compound based on passive diffusion.

Materials:

  • 96-well PAMPA "sandwich" plate (hydrophobic PVDF filter plate and matching acceptor plate)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter (donor) plate. Allow the solvent to evaporate for ~5 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution into PBS (pH 7.4) to a final concentration of ~100 µM. The final DMSO concentration should be ≤1%.

  • Start Assay: Add 200 µL of the donor solution to each well of the coated filter plate.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[15]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Take samples from the donor and acceptor wells.

    • Determine the concentration of the compound in each well using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using established equations that account for compound concentration, time, membrane area, and well volume.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing permeability across a biological monolayer.

Objective: To determine the apparent permeability coefficient (Papp) across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells cultured on 24- or 96-well Transwell® inserts for 21-25 days.

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 (apical side) and pH 7.4 with 10 mM HEPES (basolateral side).

  • Test compound stock solution (10 mM in DMSO).

  • Lucifer yellow solution (paracellular integrity marker).

  • TEER meter.

Procedure:

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values should be >250 Ω·cm2 (value is system-dependent and must be validated). Discard any inserts that do not meet the specification.

  • Prepare Cells: Wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed HBSS.

  • Prepare Donor Solution: Dilute the test compound into pre-warmed HBSS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.

  • Apical to Basolateral (A→B) Transport:

    • Add the donor solution to the apical side.

    • Add fresh HBSS (with HEPES) to the basolateral side.

    • Incubate at 37°C, 5% CO2 with gentle shaking for 1-2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Integrity Post-Assay: After sampling, measure TEER again and perform a Lucifer yellow leak test to ensure the monolayer was not compromised during the experiment.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Papp: The apparent permeability is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Part 4: Data Interpretation & Advanced Strategies

Interpreting Your Permeability Data

The combination of PAMPA and Caco-2 data provides a powerful diagnostic tool.

PAMPA ResultCaco-2 (A→B) ResultCaco-2 Efflux Ratio (B→A / A→B)Likely InterpretationNext Steps
High (>10 x 10-6 cm/s)High (>10 x 10-6 cm/s)Low (<2)Good Passive Permeability. The compound is not a significant efflux substrate.Permeability is not a primary issue. Proceed with other ADME assays.
High (>10 x 10-6 cm/s)Low (<5 x 10-6 cm/s)High (>2)High Passive Permeability, but Strong Efflux Substrate. The compound is actively removed from the cell.[12]Focus on medicinal chemistry to reduce efflux recognition or consider formulation with P-gp inhibitors.
Low (<2 x 10-6 cm/s)Low (<2 x 10-6 cm/s)Low (<2)Poor Passive Permeability. The compound's physicochemical properties are the limiting factor.Focus on improving LogD, reducing polarity, or using a prodrug strategy.
Low (<2 x 10-6 cm/s)Moderate/High (>5 x 10-6 cm/s)Low (<2)Active Uptake. The compound is likely a substrate for an uptake transporter.This is a favorable outcome. Identify the transporter involved.
Advanced Strategy 1: The Prodrug Approach

If poor passive permeability is the issue, a prodrug strategy can be highly effective. This involves chemically modifying the parent drug into an inactive form that has better permeability. Once absorbed, the prodrug is metabolized back to the active parent drug.[19][22]

  • Mechanism: For piperazine derivatives, this often involves masking one of the basic nitrogen atoms with a lipophilic, enzyme-labile group (e.g., an ester or carbamate).[18] This neutralizes the charge, increases lipophilicity, and can facilitate passive diffusion.

  • Example: A piperazine nitrogen can be acylated to form an amide. The resulting prodrug is more lipophilic and less basic. After crossing the cell membrane, cellular amidases can cleave the amide bond to release the active piperazine derivative.

Advanced Strategy 2: Formulation-Based Enhancements

For compounds with borderline solubility and permeability, advanced formulation can provide a solution without further chemical modification.[23][24]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral bioavailability of lipophilic drugs.[21][25] They form fine emulsions in the GI tract, which can enhance absorption through various mechanisms.

  • Nanonization: Reducing the particle size of the drug to the nanoscale (nanosuspensions) increases the surface area for dissolution, which can improve the absorption of poorly soluble compounds.[26]

Advanced Strategy 3: Mitigating Efflux Pump Activity

If your compound is a strong efflux substrate, several strategies can be considered.

  • Structural "Stealth": Medicinal chemistry efforts can be directed at modifying the structure to reduce its recognition by efflux pumps. This often involves subtle changes to the pharmacophore that interacts with the transporter.

  • Permeation Enhancers: Some piperazine derivatives themselves can act as permeation enhancers by modulating epithelial structures and reducing transepithelial electrical resistance.[27][28] Studies have shown they can disrupt cadherin junctions between cells, transiently increasing paracellular permeability.[29] This is a complex strategy, as the line between enhancement and toxicity must be carefully managed.[17][30]

Part 5: References

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. PubMed. [Link]

  • Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in multi-drug resistant Pseudomonas aeruginosa strains. PubMed Central. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Publications. [Link]

  • RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE. Semantic Scholar. [Link]

  • Computational Analysis of Novel Piperazine Derivatives with 4TRJ Protein along with ADMET Studies. ResearchGate. [Link]

  • 1-phenylpiperazine and several derivatives increased the permeability of Caco-2 monolayers to the fluorescent marker calcein. ResearchGate. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]

  • Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. PubMed Central. [Link]

  • A library of 13 piperazine compounds were studied for intestinal permeation enhancing ability. ResearchGate. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]

  • Prodrugs and codrugs as strategies for improving percutaneous absorption. ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Characterization of substituted piperazines able to reverse MDR in Escherichia coli strains overexpressing resistance-nodulation-cell division (RND) efflux pumps. Oxford Academic. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. ResearchGate. [Link]

  • PAMPA Permeability Assay. YouTube. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Strategies to improve oral bioavailability. ResearchGate. [Link]

  • Experimental and Computational Screening Models for the Prediction. datapdf.com. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PubMed Central. [Link]

  • Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics. PubMed Central. [Link]

  • The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. PubMed. [Link]

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed Central. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Semantic Scholar. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Effects of intramolecular hydrogen bonds on lipophilicity. ResearchGate. [Link]

  • Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. Springer. [Link]

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Technical Support Center: Managing Cytotoxicity of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

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Last Updated: 2026-01-10

Introduction

Welcome to the technical support guide for managing the cytotoxicity of 1-(4-Bromopyridin-2-yl)piperazine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with off-target toxicity in normal (non-cancerous) cell lines.

This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a piperazine ring.[1][2] While such structures are common scaffolds in medicinal chemistry for developing targeted therapies, they can also exhibit unintended cytotoxicity.[3][4][5] This guide provides a structured approach to troubleshooting these cytotoxic effects, identifying potential mechanisms, and implementing strategies to mitigate them, thereby preserving the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when observing unexpected cell death.

Q1: Why am I seeing high cytotoxicity in my normal cell line controls at concentrations where my target cells are unaffected?

This is a common issue indicating a narrow therapeutic window or off-target effects. Several factors could be at play:

  • Compound-specific toxicity: The bromopyridine or piperazine moieties can interact with cellular machinery present in normal cells, leading to toxicity.[6]

  • Metabolic Activation: Normal cells, particularly primary lines like hepatocytes, may metabolize the compound into a more toxic byproduct.

  • Oxidative Stress: The chemical structure may induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress, which can overwhelm the natural antioxidant defenses of the cells and cause damage to lipids, proteins, and DNA.[7]

Q2: What is the most probable mechanism of toxicity for a compound like this?

While the exact mechanism requires experimental validation, compounds containing a bromopyridine ring can be electrophilic and may react with cellular nucleophiles. A highly probable mechanism is the induction of oxidative stress . Many cytotoxic compounds trigger an imbalance between the production of ROS and the cell's ability to detoxify them.[7] This can lead to apoptosis (programmed cell death) or necrosis.

Q3: What are the immediate first-line strategies to reduce this off-target cytotoxicity?

The primary goal is to determine if the cytotoxicity can be managed without compromising the compound's effect on target cells. The most direct approach is to investigate the role of oxidative stress by co-incubating the cells with an antioxidant.

  • N-acetylcysteine (NAC): NAC is a potent antioxidant and a precursor to glutathione (GSH), a key cellular antioxidant.[8] It can directly scavenge ROS and replenish intracellular GSH stores, potentially mitigating the cytotoxic effects if they are ROS-mediated.[8][9]

Q4: How do I establish a proper dose-response curve to confirm cytotoxicity?

A dose-response experiment is crucial. You must test a wide range of concentrations of this compound on both your target and normal cell lines. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each cell type. An ideal experiment includes:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Untreated Control: Cells in media alone.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) to ensure the assay is working correctly.

Section 2: In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving specific cytotoxicity issues.

Workflow for Troubleshooting Cytotoxicity

G A Start: Unexpected Cytotoxicity Observed in Normal Cells B Step 1: Validate Cytotoxicity (Perform Dose-Response Assay) A->B C Is cytotoxicity concentration-dependent and reproducible? B->C D Troubleshoot Assay: - Check cell health & passage - Verify compound concentration - Validate reagents C->D  No E Step 2: Test Oxidative Stress Hypothesis (Co-incubate with N-acetylcysteine) C->E  Yes D->B F Does NAC Rescue Cells from Cytotoxicity? E->F G Hypothesis Supported: Cytotoxicity is likely ROS-mediated F->G  Yes H Hypothesis Not Supported: Explore alternative mechanisms (e.g., apoptosis vs. necrosis assays) F->H  No I Step 3: Confirm ROS Production (Perform DCFH-DA Assay) G->I L Re-evaluate hypothesis. Consider target-specific toxicity not related to general stress. H->L J Is ROS production elevated with compound treatment? I->J K Mechanism Confirmed: Proceed with NAC co-treatment in experiments. Optimize concentration. J->K  Yes J->L  No

Caption: A logical workflow for diagnosing and mitigating compound-induced cytotoxicity.

Problem 1: Excessive Cytotoxicity at Expected Non-Toxic Concentrations

If you observe significant cell death at low micromolar or even nanomolar concentrations in your normal cell lines, it's crucial to validate the finding before proceeding.

Causality: This could be due to extreme sensitivity of the cell line, an error in compound dilution, or contamination of the compound or cell culture.

Solution Pathway:

  • Verify Compound Integrity: Confirm the identity and purity of your this compound stock. If possible, use a freshly prepared solution.

  • Cell Line Health: Ensure your normal cells are healthy, within a low passage number, and free from contamination (e.g., Mycoplasma).

  • Perform a Meticulous Dose-Response Assay: Use a standardized cytotoxicity assay like MTT or MTS to quantify cell viability.[10][11][12] This will provide quantitative data on the compound's potency. (See Protocol 1).

Problem 2: Cytotoxicity Is Confirmed, But the Mechanism Is Unknown

Once you have a reliable dose-response curve, the next step is to understand why the cells are dying. As hypothesized, a common cause is oxidative stress.

Causality: The compound may be redox-cycling or inhibiting antioxidant enzymes, leading to a buildup of ROS.[7]

Solution Pathway:

  • Antioxidant Rescue Experiment: The most straightforward functional experiment is to see if an antioxidant can prevent the cytotoxicity. N-acetylcysteine (NAC) is an excellent first choice.

    • Experimental Design: Treat cells with the IC50 concentration of your compound, both with and without pre-treatment or co-treatment with NAC.

    • Expected Outcome: If NAC significantly increases cell viability in the presence of the compound, it strongly suggests that ROS are involved.[8]

  • Direct Measurement of ROS: To confirm the NAC rescue results, directly measure intracellular ROS levels.

    • Methodology: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common and reliable method.[13][14][15] DCFH-DA is a cell-permeable probe that fluoresces when oxidized by ROS.[16] (See Protocol 2).

Data Interpretation: Integrating Viability and ROS Data

Summarize your findings in a table to clearly visualize the relationships between compound concentration, ROS production, and cell viability, with and without an antioxidant.

Treatment GroupCompound Conc. (µM)NAC Conc. (mM)Relative Cell Viability (%)Relative ROS Levels (%)Interpretation
Vehicle Control00100100Baseline
Compound OnlyIC500~50>200Cytotoxicity with high ROS
NAC Only05100<100NAC is not toxic, may lower basal ROS
Compound + NACIC505>85~110NAC rescues cells by reducing ROS

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for the core assays discussed in this guide.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which serves as an indicator of cell viability.[10][11][17]

Materials:

  • 96-well cell culture plates

  • This compound

  • Cell culture medium, serum, and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.[11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from the media-only wells.

Protocol 2: Intracellular ROS Measurement using DCFH-DA

This protocol measures cellular oxidative stress by using the DCFH-DA probe, which becomes fluorescent upon oxidation by ROS.[13][14][15][16]

Materials:

  • 24-well or 96-well cell culture plates (black-walled, clear bottom for fluorescence)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium

  • Positive control (e.g., H₂O₂)

Procedure:

  • Cell Seeding and Treatment: Seed cells as you would for a viability assay. Treat with your compound at the desired concentrations and for the desired time. Include vehicle and positive controls.

  • Probe Loading:

    • Prepare a fresh working solution of DCFH-DA at 5-10 µM in pre-warmed serum-free medium immediately before use. Protect from light.[13]

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[16]

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS or serum-free media back to the wells. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[13] Alternatively, visualize using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity of treated samples to the vehicle control to determine the relative increase in ROS production.

Experimental Design for a Rescue Experiment

G cluster_0 Plate 1: Viability Assay (MTT) cluster_1 Plate 2: ROS Assay (DCFH-DA) A Group 1: Vehicle Control Result1 Quantify Cell Viability A->Result1 B Group 2: Compound (IC50) B->Result1 C Group 3: NAC Only (5 mM) C->Result1 D Group 4: Compound (IC50) + NAC (5 mM) D->Result1 E Group 1: Vehicle Control Result2 Quantify ROS Levels E->Result2 F Group 2: Compound (IC50) F->Result2 G Group 3: NAC Only (5 mM) G->Result2 H Group 4: Compound (IC50) + NAC (5 mM) H->Result2

Caption: Parallel plate setup for a cytotoxicity rescue and ROS measurement experiment.

References

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol. [Link]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. [Link]
  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021-10-13). JoVE. [Link]
  • Identification of ROS using oxidized DCFDA and flow-cytometry. PubMed. [Link]
  • N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cispl
  • N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel.
  • Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells. (2014-10-13). PMC - NIH. [Link]
  • Protective Role of N-Acetylcysteine on the Cytotoxic Effect of Paclitaxel in MCF7 Breast Cancer Cell Line.
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. (2021-11-23). NIH. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • The Indispensable Role of 2-Bromopyridine in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]
  • Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes.
  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. PubMed. [Link]
  • 2-Bromopyridine. Wikipedia. [Link]
  • Piperazine derivatives of natural compounds with anticancer activity.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed. [Link]
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC - PubMed Central. [Link]
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Technical Support Center: Catalyst Selection for Coupling Reactions in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperazine synthesis. The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its synthesis, particularly through C-N cross-coupling reactions, is a critical step in drug discovery and development. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for these essential transformations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers frequently encounter when setting up coupling reactions for piperazine synthesis.

Q1: What are the primary catalytic methods for forming the N-aryl bond on a piperazine ring?

The most prevalent and versatile method for N-arylation of piperazines is the Palladium-Catalyzed Buchwald-Hartwig Amination .[1][3][4] This reaction has a broad substrate scope and generally proceeds under milder conditions than older methods.[4] An alternative, the Copper-Catalyzed Ullmann Condensation, is also used but often requires higher temperatures and can have a more limited substrate scope.[3][4] For electron-deficient (hetero)arenes, direct Nucleophilic Aromatic Substitution (SNAr) can also be a viable, catalyst-free option.[3]

Q2: How do I choose the right palladium precursor?

The choice of palladium precursor is crucial for generating the active Pd(0) catalytic species. Common options include:

  • Pd(OAc)₂ and Pd₂(dba)₃: These are stable Pd(II) and Pd(0) sources, respectively, that are widely used.[5][6] They require in situ reduction and activation with a phosphine ligand to form the active catalyst. However, their activation can sometimes be unreliable.[7]

  • Palladium Pre-catalysts (e.g., G3 or G4 Palladacycles): These are air- and moisture-stable Pd(II) complexes that rapidly and cleanly generate the active LPd(0) species upon exposure to a base.[8][9] Using a pre-catalyst is often recommended to ensure consistent formation of the active catalytic species and can help minimize side reactions like dehalogenation.[7][9]

Q3: What is the role of the phosphine ligand, and how do I select one?

The phosphine ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and is key to achieving high yields.[10][11] The general principle is that the ligand should be both electron-rich and sterically bulky .

  • Electron-rich character increases the nucleophilicity of the Pd(0) center, which facilitates the oxidative addition step, especially with less reactive aryl chlorides.[11]

  • Steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[11]

For challenging couplings, such as those involving sterically hindered amines or unreactive aryl chlorides, bulky biaryl phosphine ligands (often called "Buchwald ligands") are required.[5][12]

Ligand Selection Guide

The following diagram provides a decision-making framework for ligand selection based on the aryl halide's reactivity.

G cluster_input Start: Identify Aryl Halide cluster_decision Decision Pathway cluster_output Recommended Ligand Class start Aryl Halide Substrate reactivity_check Reactivity? start->reactivity_check high_reactivity Standard Ligands (e.g., PPh₃, P(o-tol)₃) reactivity_check->high_reactivity High (Ar-I) medium_reactivity Moderately Bulky Ligands (e.g., P(t-Bu)₃, cataCXium A) reactivity_check->medium_reactivity Medium (Ar-Br) low_reactivity Bulky Biaryl Ligands (e.g., XPhos, RuPhos, SPhos) reactivity_check->low_reactivity Low (Ar-Cl)

Caption: Ligand selection based on aryl halide reactivity.

Q4: Which base should I use for my coupling reaction?

The base plays a critical role in deprotonating the piperazine nitrogen, facilitating its entry into the catalytic cycle.[12][13] The choice of base can significantly impact yield and functional group tolerance.

  • Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are very common and effective but can be incompatible with base-sensitive functional groups on your substrates.[6][13]

  • Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often used for substrates with sensitive functionalities.[1][13]

The solubility of the base is also a factor; the heterogeneous nature of many of these reactions means that effective stirring is crucial for reproducibility.[13][14]

Q5: How can I achieve selective mono-substitution on the piperazine ring?

Controlling selectivity is a common challenge since both nitrogen atoms of piperazine are nucleophilic.[15] There are two primary strategies:

  • Use a Protecting Group: Protecting one nitrogen with a group like tert-butoxycarbonyl (Boc) is the most reliable method to ensure the coupling reaction occurs exclusively at the other nitrogen.[3][16] The protecting group can be removed in a subsequent step.

  • Use Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) can statistically favor mono-substitution.[5][16] This approach avoids additional protection/deprotection steps but can make purification more challenging and is less atom-economical.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.

Problem: Low or No Product Yield

Low conversion is one of the most common issues in Buchwald-Hartwig aminations.[5] The cause often lies within the catalytic system or reaction conditions.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Problem: Formation of Significant Side Products
  • Di-arylation: If you are not using a protecting group, reaction at both N1 and N4 nitrogens can occur.

    • Solution: Protect one nitrogen with a Boc group or use a large excess (5-10 eq.) of piperazine relative to the aryl halide.[5][16]

  • Dehalogenation of Aryl Halide: This occurs when the aryl halide is reduced instead of coupled.

    • Causality: This can be caused by β-hydride elimination side reactions or by an improperly formed active catalyst.[17]

    • Solution: Using a pre-catalyst can ensure faster and cleaner formation of the active Pd(0) species, outcompeting side reactions.[9] Lowering the reaction temperature may also help.[9]

Problem: Difficulty with Product Purification
  • Issue: The desired basic piperazine product co-elutes with non-basic impurities or unreacted starting materials during column chromatography.[9]

    • Solution: Implement an acid-base extraction during the work-up. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated piperazine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product.[16] For crystalline solids, recrystallization is an effective final purification step.[16]

Key Protocols and Data

Catalytic Cycle of Buchwald-Hartwig Amination

The mechanism involves a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is key to troubleshooting.[1][12]

G pd0 LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination L(Ar)Pd(II)-X reductive_elimination Reductive Elimination amine_coordination->reductive_elimination L(Ar)Pd(II)-NR₂ + Base reductive_elimination->pd0 + Ar-NR₂

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Table 1: Recommended Catalyst Systems for N-Arylation of Piperazine
Aryl Halide (Ar-X)ReactivityRecommended Pd SourceRecommended Ligand ClassRecommended BaseTypical Solvents
Ar-I HighPd(OAc)₂, Pd₂(dba)₃Standard (e.g., PPh₃)K₂CO₃, K₃PO₄Toluene, Dioxane
Ar-Br MediumPd₂(dba)₃, Pre-catalystModerately Bulky (e.g., P(t-Bu)₃)NaOtBu, K₃PO₄Toluene, Dioxane, THF
Ar-Cl LowPre-catalyst (e.g., XPhos-Pd-G3)Bulky Biaryl (e.g., XPhos, RuPhos)NaOtBu, LHMDSToluene, Dioxane

This table provides general starting points. Optimization is often required for specific substrates.

Experimental Protocol: Mono-N-Arylation of Boc-Piperazine

This protocol provides a general procedure for the Buchwald-Hartwig amination using a palladium pre-catalyst.

Materials:

  • Aryl halide (1.0 equiv.)

  • N-Boc-piperazine (1.2 equiv.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • XPhos ligand (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the aryl halide, N-Boc-piperazine, palladium pre-catalyst, ligand, and NaOtBu.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.[5]

References

  • Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines - PMC.
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC. (PubMed Central)
  • Technical Support Center: Optimizing Piperazine Synthesis. (BenchChem)
  • Technical Support Center: Optimizing Coupling Reactions with Piperazin-2-ylmethanol. (BenchChem)
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (RSC Publishing)
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (PubMed Central)
  • Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles.
  • Piperazine synthesis. (Organic Chemistry Portal)
  • Kinetics and mechanism of the substitution behaviour of Pd(ii) piperazine complexes with different biologically relevant nucleophiles. (RSC Publishing)
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applic
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling.
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig coupling troubleshooting. (Chemistry Stack Exchange)
  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC.
  • BH amination side products and purific
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (University of Windsor)
  • The Versatility of Piperazine in Modern Organic Synthesis: Applic
  • Developing Ligands for Palladium(II)
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Chemical Insights)
  • Solvent effects in palladium catalysed cross-coupling reactions. (White Rose Research Online)
  • Recent Green and Sustainable Pd‐Catalyzed Amin
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (RSC Publishing)
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Solvent effects in palladium catalysed cross-coupling reactions. (RSC Publishing)

Sources

Technical Support Center: Scaling the Synthesis of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromopyridin-2-yl)piperazine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling up this important synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.

Overview of the Synthesis

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The process typically involves the reaction of a di-substituted pyridine, most commonly 2-chloro-4-bromopyridine, with piperazine.

Core Reaction:

  • Electrophile: 2-Chloro-4-bromopyridine

  • Nucleophile: Piperazine

  • Mechanism: Addition-Elimination

The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the positions ortho (C2) and para (C4) to nucleophilic attack.[3] This activation allows the lone pair of electrons from the piperazine nitrogen to attack the electron-deficient C2 carbon. This initial attack transiently breaks the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[1][4] The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge onto the electronegative ring nitrogen. Aromaticity is then restored by the elimination of the chloride leaving group, yielding the desired product.

The reaction is highly regioselective for the C2 position over the C4 position. The chloro group at C2 is more readily displaced than the bromo group at C4 because it is directly ortho to the activating nitrogen atom, making it the more electrophilic site.[5][6]

Recommended Scale-Up Workflow

This section provides a robust, step-by-step protocol for the synthesis of this compound on a multi-gram scale.

Experimental Protocol
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet, charge piperazine (2.5 equivalents) and a suitable polar aprotic solvent such as DMSO or NMP (5-10 volumes).

  • Inert Atmosphere: Begin stirring and purge the reactor with nitrogen for 15-20 minutes to ensure anhydrous conditions. Maintaining an inert atmosphere is critical to prevent side reactions involving water.[3]

  • Reagent Addition: Add powdered potassium carbonate (K₂CO₃, 2.0 equivalents) to the mixture.

  • Heating: Heat the stirred suspension to 100-120 °C. The choice of temperature is a critical parameter; higher temperatures increase the reaction rate but may also lead to impurity formation.[3]

  • Substrate Addition: Once the set temperature is reached, slowly add a solution of 2-chloro-4-bromopyridine (1.0 equivalent) in the reaction solvent via an addition funnel over 30-60 minutes. Safety Note: The reaction can be exothermic; monitor the internal temperature closely during the addition.

  • Reaction Monitoring: Maintain the reaction temperature and monitor the progress by TLC or HPLC/LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up & Quench: Once complete, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding water (10-15 volumes).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 10 volumes).

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.[7]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Piperazine, K₂CO₃, & Solvent to Reactor B Establish Inert Atmosphere (N₂) A->B C Heat to 100-120 °C B->C D Add 2-Chloro-4-bromopyridine Solution C->D E Monitor by HPLC/TLC D->E F Cool & Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, & Concentrate G->H I Purify (Crystallization/Chromatography) H->I J This compound (Final Product) I->J

Caption: Scaled-up synthesis workflow for this compound.

Troubleshooting Guide (Q&A Format)

Q1: My reaction shows very low conversion or has stalled completely. What are the likely causes and solutions?

  • Possible Cause 1: Insufficient Temperature. SNAr reactions have a significant activation energy barrier due to the initial disruption of aromaticity.[2] If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for both conversion and the appearance of new impurities. Many of these reactions require temperatures in the range of 80-150 °C to proceed efficiently.[3]

  • Possible Cause 2: Ineffective Base or Poor Mixing. The reaction generates HCl in situ, which will protonate the piperazine nucleophile, rendering it inactive. A base is required to neutralize this acid. If a solid base like K₂CO₃ is used, poor agitation in a large reactor can lead to localized "dead spots" where the acid is not neutralized, effectively stopping the reaction.

    • Solution: Ensure the overhead stirrer provides vigorous agitation, creating a well-mixed slurry. Check the particle size of the K₂CO₃; a finer powder has a higher surface area and will react more efficiently. Alternatively, consider using a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although these are generally weaker.

  • Possible Cause 3: Water in the Reaction. Piperazine and solvents like DMSO can be hygroscopic. Water can compete with piperazine as a nucleophile, leading to the formation of 4-bromo-2-hydroxypyridine as a byproduct.[3]

    • Solution: Use anhydrous grade solvents and ensure piperazine is dry before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the reactor.

Q2: I am observing a significant amount of an impurity with a mass corresponding to di-substitution. How can I minimize this?

  • Possible Cause: Incorrect Stoichiometry. This impurity is likely 1,4-bis(4-bromopyridin-2-yl)piperazine, formed when both nitrogen atoms of a single piperazine molecule react with the electrophile. This occurs when the relative concentration of the 2-chloro-4-bromopyridine is too high compared to piperazine.

    • Solution: The most effective way to suppress di-substitution is to use a significant excess of the nucleophile. For scale-up, using 2.5 to 4 equivalents of piperazine is common. This ensures that a molecule of 2-chloro-4-bromopyridine is statistically more likely to encounter a fresh, unreacted piperazine molecule. The unreacted piperazine can be recovered from the aqueous layer during work-up if desired.[8]

Q3: My final product is difficult to purify and appears to be contaminated with a regioisomer. What happened?

  • Possible Cause: Loss of Regioselectivity at High Temperatures. While the C2-Cl bond is significantly more reactive towards SNAr than the C3-Br or C4-Br bond, extremely high temperatures (>150 °C) or prolonged reaction times can sometimes provide enough energy to overcome the activation barrier for substitution at the C4 position, leading to the formation of 1-(2-Chloropyridin-4-yl)piperazine.

    • Solution: First, confirm the identity of the isomer using 2D NMR techniques. To mitigate its formation, operate at the lowest temperature that provides a reasonable reaction rate (e.g., 100-120 °C). Ensure accurate temperature control, as hotspots within the reactor can lead to this side reaction. If the isomer is still present, a careful re-crystallization or column chromatography will be necessary for separation.

Frequently Asked Questions (FAQs)

  • What is the best solvent for this scale-up?

    • Polar aprotic solvents like DMSO, DMF, and NMP are ideal because they can solvate the ionic intermediate and withstand the high temperatures required.[3] For scale-up, DMSO is often preferred due to its lower cost and high boiling point. However, be aware that at very high temperatures, DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[3]

  • How can I best monitor the reaction in real-time?

    • For in-process control (IPC), High-Performance Liquid Chromatography (HPLC) is the most robust method. It allows for quantitative analysis of the starting material, product, and any impurities. A simple Thin-Layer Chromatography (TLC) method can also be developed for rapid qualitative checks, typically using a mobile phase like 10% methanol in dichloromethane.

  • Are there any specific safety concerns for this reaction at scale?

    • Yes. The primary concern is managing the exotherm during the addition of 2-chloro-4-bromopyridine. Adding the electrophile too quickly can cause a rapid increase in temperature, potentially leading to a runaway reaction and the formation of unwanted byproducts. Use a jacketed reactor with good temperature control and add the reagent slowly and sub-surface if possible. Piperazine is also a corrosive and sensitizing solid, so appropriate personal protective equipment (PPE) is mandatory.

  • My final product has a persistent color. How can I remove it?

    • A persistent yellow or brown color can be due to high molecular weight polymeric impurities. This can often be removed by treating a solution of the crude product with activated carbon, followed by filtration through a pad of celite before the final crystallization step.

Summary of Key Process Parameters

ParameterRecommended RangeRationale & Justification
Piperazine Stoichiometry 2.5 - 4.0 eq.Suppresses the formation of the di-substituted byproduct.
Base Stoichiometry 2.0 - 2.5 eq.Neutralizes the HCl generated in situ to keep the nucleophile active.
Solvent DMSO, NMPHigh-boiling polar aprotic solvents stabilize the Meisenheimer complex.[3]
Temperature 100 - 120 °CBalances reaction rate against the potential for impurity formation.
Reaction Time 4 - 8 hoursTypical duration; should be confirmed by reaction monitoring (HPLC/TLC).
Atmosphere Inert (N₂ or Ar)Prevents side reactions with atmospheric moisture.[3]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
  • Chemistry Steps.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Not Voodoo. (2018).
  • Chemistry LibreTexts. (2025). 16.
  • BenChem. (2019).
  • BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. BenchChem.
  • Pratt, et al. (1951). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Riemer, C. (1959). Purification of piperazine.

Sources

Technical Support Center: Solvent Selection for 1-(4-Bromopyridin-2-yl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing 1-(4-Bromopyridin-2-yl)piperazine. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of solvent choice on the reactivity of this versatile building block. Our focus is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter in the lab. The solutions provided are based on established chemical principles and field-proven optimization strategies.

Question 1: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low conversion. What's the likely cause and how can I fix it?

Low conversion is a frequent challenge, often rooted in catalyst deactivation or suboptimal reaction conditions, both of which are heavily influenced by the solvent.[1][2]

Primary Cause: Catalyst Inhibition

The exposed nitrogen atoms on both the pyridine and piperazine rings of your substrate can act as ligands, coordinating to the palladium catalyst. This coordination can form inactive or less active catalyst species, effectively poisoning the catalytic cycle.[1][3]

Solvent-Related Solutions:

  • Re-evaluate Your Solvent System: A common setup for Suzuki reactions is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[1][4] The solvent's role is multifaceted: it must dissolve the organic substrate, the boronic acid/ester, and the inorganic base to a sufficient degree. If any component is poorly soluble, the reaction will be slow or incomplete.

    • Insight: Nonpolar aprotic solvents like toluene or THF are excellent for dissolving the aryl bromide but may struggle with inorganic bases (e.g., K₃PO₄, K₂CO₃). Polar aprotic solvents like DMF or dioxane offer better solubility for a wider range of components.[5] However, the choice is not merely about solubility; the solvent also modulates catalyst activity.[6][7]

  • Optimize the Solvent Ratio and Base: In biphasic systems, the ratio of organic solvent to water is critical. Too much water can lead to hydrolysis of the boronic acid (protodeboronation), a common side reaction.[1] Conversely, too little water may not adequately dissolve the base.

    • Actionable Step: Screen different solvent/water ratios (e.g., 4:1, 10:1) and bases. Sometimes, a more organic-soluble base like Cs₂CO₃ can be effective in less polar systems.

  • Ensure Anhydrous & Degassed Conditions: Palladium(0) catalysts are sensitive to oxygen.[2][3] Any dissolved oxygen in your solvents can oxidize the active catalyst to inactive Pd(II) species and degrade phosphine ligands.

    • Protocol: Always use anhydrous, degassed solvents. Degassing can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30 minutes or through several freeze-pump-thaw cycles for more sensitive reactions.[8]

Question 2: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (replacement of Bromine with Hydrogen). How does my solvent choice contribute to this?

Hydrodehalogenation is a common side reaction where the aryl-palladium intermediate reacts with a hydride source instead of the desired amine.[2] The solvent can be an unwitting hydride donor or fail to prevent side reactions.

Solvent-Related Causes & Solutions:

  • Solvent as a Hydride Source: Certain solvents, particularly alcohols (like isopropanol) or even DMF under some conditions, can act as hydride donors, especially at elevated temperatures.[5]

    • Recommendation: Switch to a non-hydride-donating aprotic solvent. Toluene, 1,4-dioxane, and THF are standard choices for Buchwald-Hartwig aminations for this reason.[8][9]

  • Impurities in Solvents: Water or other protic impurities in your solvent can facilitate the hydrodehalogenation pathway.

    • Actionable Step: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is rigorously dried before use.

  • Role of the Base-Solvent Combination: The choice of base is linked to the solvent. Strong bases like NaOtBu or LHMDS are commonly used.[8] Their effectiveness can be hampered if the solvent doesn't allow for sufficient reactivity. A study on the role of the base in Buchwald-Hartwig amination highlighted that nonpolar solvents resist the formation of new charges, making an anionic base necessary to deprotonate the palladium-amine complex.[10] In polar solvents, the base may complex with palladium, creating a stable, unreactive species.[10]

Troubleshooting Workflow for Low Yield / Side Products

G Start Problem: Low Yield or Side Products Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Check_Solvent Is the solvent anhydrous and degassed? Check_Inert->Check_Solvent Yes Inert_No Action: Flame-dry glassware. Use Schlenk techniques. Degas solvent. Check_Inert->Inert_No No Check_Solubility Are all reagents (especially the base) soluble in the chosen solvent? Check_Solvent->Check_Solubility Yes Solvent_No Action: Use fresh anhydrous solvent. Degas via sparging or freeze-pump-thaw. Check_Solvent->Solvent_No No Solvent_Type What type of solvent is being used? Check_Solubility->Solvent_Type Yes Solubility_No Action: Switch to a more polar solvent (e.g., Toluene -> Dioxane/DMF). Consider a more soluble base (e.g., Cs2CO3). Check_Solubility->Solubility_No No Polar_Aprotic Solvent: Polar Aprotic (DMF, Acetonitrile, DMSO) Solvent_Type->Polar_Aprotic Non_Polar Solvent: Non-Polar / Ethereal (Toluene, THF, Dioxane) Solvent_Type->Non_Polar Polar_Issue Potential Issue: - Catalyst inhibition (MeCN, Pyridine). - Side reactions (Hydrodehalogenation from DMF). - Unstable catalyst resting states. Polar_Aprotic->Polar_Issue Non_Polar_Issue Potential Issue: - Poor base solubility. - Slower reaction rates. - May require higher temperatures. Non_Polar->Non_Polar_Issue

Caption: A decision tree for troubleshooting common solvent-related issues.

Question 3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the bromine atom. The reaction is very slow. Should I just increase the temperature?

While increasing temperature can accelerate reactions, it's often a blunt instrument. For SNAr reactions, the solvent plays a paramount role in stabilizing the key intermediate, and a better solvent choice is often more effective than simply adding heat.

The Role of Solvent in SNAr:

The mechanism of an SNAr reaction proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[11] The rate-determining step is typically the formation of this complex.[11]

  • Principle: Polar aprotic solvents such as DMSO, DMF, and NMP are exceptional for SNAr reactions. Their large dipole moments effectively stabilize the charged Meisenheimer complex, lowering the activation energy and dramatically increasing the reaction rate.[12]

  • Contrast: Nonpolar solvents (e.g., toluene) or polar protic solvents (e.g., ethanol) are generally poor choices. Nonpolar solvents cannot stabilize the charged intermediate. Protic solvents will solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the initial attack.[13]

Recommendation:

Before resorting to high temperatures (which can cause decomposition), switch to a polar aprotic solvent. DMSO is often the solvent of choice for challenging SNAr reactions. If the reaction is still slow, ensure your nucleophile is sufficiently strong and that the pyridine ring is activated for attack (the 4-position is activated by the ring nitrogen).[14]

Frequently Asked Questions (FAQs)

Q1: Why is solvent choice so complex for this molecule? It seems more sensitive than a simple bromobenzene.

The complexity arises from the multiple functionalities within this compound:

  • The Pyridine Nitrogen: This is a Lewis basic site that can coordinate to and inhibit palladium catalysts, a phenomenon less common with simple aryl halides.[1][3] A coordinating solvent can sometimes compete for sites on the metal, mitigating this inhibition, but can also displace necessary ligands, shutting down reactivity.[15]

  • The Piperazine Nitrogens: These are also Lewis basic and can interact with the catalyst or other reagents.

  • Polarity Mismatch: The molecule has both aromatic (less polar) and piperazine (more polar, basic) components, making its solubility and the solubility of its reaction partners (e.g., organometallics, bases) highly dependent on the solvent system.

Q2: What do "dielectric constant" and "coordinating ability" mean, and how should they guide my solvent selection?

These are two fundamental properties that dictate a solvent's behavior.[7]

  • Dielectric Constant (ε): This is a measure of a solvent's bulk polarity, or its ability to insulate charges from each other.[16][17]

    • High ε (e.g., Water, DMSO, DMF): These solvents are "polar" and are excellent at stabilizing charged intermediates, such as those in SNAr reactions or the polar transition states in some oxidative addition steps.[13][18]

    • Low ε (e.g., Toluene, Hexane): These are "nonpolar" and are poor at stabilizing charges.

  • Coordinating Ability: This refers to the solvent's ability to act as a ligand and bind to a metal center (like palladium).

    • Strongly Coordinating (e.g., Acetonitrile, DMF, Pyridine): These can sometimes stabilize a catalyst but can also displace other essential ligands, inhibiting the reaction.[8][15]

    • Weakly/Non-Coordinating (e.g., Toluene, Dioxane, THF): These are often preferred for cross-coupling as they are less likely to interfere with the catalytic cycle.[19]

The ideal solvent strikes a balance: it must provide sufficient polarity to facilitate the reaction and dissolve the components, without being so strongly coordinating that it kills the catalyst.[6][18]

Table 1: Solvent Properties and Application Guide
SolventDielectric Constant (ε) at 20-25°C[20][21]TypeBoiling Point (°C)Recommended ForPotential Issues
Toluene2.4Nonpolar Aprotic111Suzuki, Buchwald-HartwigPoor solubility of inorganic bases; may require higher temperatures.[8][9]
1,4-Dioxane2.3Polar Aprotic (Ethereal)101Suzuki, Buchwald-HartwigGood general-purpose solvent; often used with water.[3][4][22] Peroxide formation.
Tetrahydrofuran (THF)7.6Polar Aprotic (Ethereal)66Suzuki, Buchwald-HartwigLower boiling point limits reaction temperature.[5][8] Peroxide formation.
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Suzuki, SNArCan be a hydride source for hydrodehalogenation; difficult to remove.[5][10]
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic189SNArExcellent for SNAr; high boiling point makes removal difficult.[12]
Acetonitrile (MeCN)37.5Polar Aprotic82Suzuki (with caution)Can inhibit some Pd catalysts by strong coordination.[6][8]
Q3: Can I use protic solvents like ethanol or water for my palladium-catalyzed cross-coupling reactions?

Yes, but with important considerations.

  • Suzuki-Miyaura: Protic co-solvents, especially water, are very common. Water helps dissolve the inorganic base (e.g., K₂CO₃) and is believed to facilitate the crucial transmetalation step.[1][5] Reactions in alcohol/water mixtures are also well-documented.[23]

  • Buchwald-Hartwig: Protic solvents are generally avoided. The amine nucleophile and the strong bases used are often incompatible with protic solvents. Furthermore, protic solvents can be a source of protons for undesired side reactions.

Key Solvent Effects in the Pd Catalytic Cycle

G Solvent Solvent Properties Polarity Polarity (Dielectric Constant) Solvent->Polarity Coordination Coordinating Ability Solvent->Coordination OA Oxidative Addition [Pd(0) -> Pd(II)] Polarity->OA High polarity stabilizes polar transition state TM Transmetalation (Suzuki) Polarity->TM Polar/protic co-solvents can facilitate base dissolution and boron-to-Pd transfer Coordination->OA Coordinating solvents can inhibit by blocking sites RE Reductive Elimination [Pd(II) -> Pd(0)] Coordination->RE Strongly coordinating solvents can slow reductive elimination

Caption: How solvent properties influence key steps of the catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized starting point and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[3][4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[1]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires careful optimization of catalyst, ligand, and base.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).[2][8]

  • Reagent Addition: Add this compound (1.0 equiv.) to the tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Nucleophile Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the amine you wish to couple (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench carefully with saturated aqueous NH₄Cl or water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • BenchChem. (n.d.). Technical Support Center: 2-Bromopyrazine Cross-Coupling Reactions.
  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2022, February 28). Dielectric Constant.
  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3.
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  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
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  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

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Validation & Comparative

Comparative Validation of 1-(4-Bromopyridin-2-yl)piperazine as a Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing Novel CNS-Active Compounds

This guide provides a comprehensive framework for the biological validation of 1-(4-Bromopyridin-2-yl)piperazine, a representative member of the 2-pyridinylpiperazine chemical class. Derivatives of this scaffold are frequently investigated as ligands for aminergic G-protein coupled receptors (GPCRs), with a notable prevalence of activity at dopamine receptors.[1][2] This document outlines the scientific rationale, experimental protocols, and comparative data analysis required to characterize the compound's affinity and functional activity at the human dopamine D2 receptor (hD2R), a primary target for antipsychotic and neurological drug development.[3]

The objective is to move beyond simple screening and establish a robust biological profile for this compound. This is achieved by direct comparison with two well-established reference compounds: Haloperidol , a conventional D2 receptor antagonist, and Aripiprazole , a D2 receptor partial agonist.[4][5] This comparative approach provides essential context for interpreting the novel compound's potency and mechanism of action.

Scientific Rationale and Experimental Design

The core hypothesis is that the this compound structure serves as a privileged scaffold for dopamine D2 receptor binding. The piperazine ring is a common pharmacophore in many CNS-active drugs, often acting as a linker that orients aromatic moieties for optimal receptor engagement.[6] The 2-substituted pyridine ring, in this case, a 4-bromopyridine, is critical for defining the ligand-receptor interactions that govern affinity and selectivity.[7]

To rigorously validate this hypothesis, a two-pronged experimental strategy is employed:

  • Quantify Binding Affinity: A competitive radioligand binding assay will determine the compound's affinity (expressed as the inhibition constant, Kᵢ) for the D2 receptor. This assay directly measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor's binding site.[8][9]

  • Determine Functional Activity: A cell-based functional assay will measure the compound's effect on D2 receptor signaling. The D2 receptor is canonically coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[10] By measuring the compound's ability to block dopamine-induced inhibition of cAMP, we can definitively classify it as an antagonist and quantify its functional potency (expressed as the half-maximal inhibitory concentration, IC₅₀).[11]

This dual-assay approach provides a self-validating system. A compound that demonstrates high affinity in the binding assay should correspondingly show high potency in the functional assay if it is indeed a direct antagonist at that target.

Visualizing the D2 Receptor Signaling Pathway

The functional assay described below directly interrogates the Gi-coupled signaling cascade. Activation of the D2 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, reducing the production of the second messenger cAMP. An antagonist blocks this effect.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Binds & Blocks ATP ATP ATP->AC Substrate Response Cellular Response (Inhibited) cAMP->Response experimental_workflow cluster_affinity Assay 1: Binding Affinity cluster_function Assay 2: Functional Antagonism start_bind Prepare hD2R Membranes & [3H]Spiperone incubate_bind Incubate with Test Compound Series start_bind->incubate_bind filter_bind Filter & Wash incubate_bind->filter_bind count_bind Scintillation Counting filter_bind->count_bind analyze_bind Calculate Ki count_bind->analyze_bind final_analysis Comparative Analysis & Profile Generation analyze_bind->final_analysis start_func Culture hD2R-expressing CHO Cells incubate_func Pre-incubate with Test Compound Series start_func->incubate_func challenge_func Challenge with Dopamine & Forskolin incubate_func->challenge_func read_func Measure Luminescence challenge_func->read_func analyze_func Calculate IC50 read_func->analyze_func analyze_func->final_analysis

Caption: Workflow for D2 receptor antagonist validation.

Results and Comparative Analysis

The experimental data are summarized below. All values represent the geometric mean from at least three independent experiments (n=3).

CompoundhD2R Binding Affinity (Kᵢ, nM)hD2R Functional Antagonism (IC₅₀, nM)Inferred Mechanism of Action
This compound 15.8 25.2 Antagonist
Haloperidol (Reference)2.14.5Antagonist
Aripiprazole (Reference)1.83.1 (Partial Agonist Profile¹)Partial Agonist

¹ In functional assays, partial agonists like Aripiprazole can act as antagonists in the presence of a full agonist, but do not fully reverse the agonist effect to baseline. Their IC₅₀ in this format reflects their competitive potency.

Discussion and Interpretation

The experimental results provide a clear and quantitative validation of this compound's biological activity.

  • Potent D2 Receptor Engagement: The compound demonstrates high affinity for the human D2 receptor with a Kᵢ value of 15.8 nM. This confirms that the 2-pyridinylpiperazine core is an effective scaffold for D2 receptor recognition. The affinity is approximately 7-fold weaker than the established drugs Haloperidol and Aripiprazole, but it is well within the range considered potent for a lead compound.

  • Confirmation of Antagonist Activity: The functional data strongly correlate with the binding data. The compound's IC₅₀ of 25.2 nM in the cAMP assay confirms it acts as an antagonist, blocking the signal generated by the native agonist, dopamine. The close agreement between the binding Kᵢ and the functional IC₅₀ provides confidence that the observed antagonism is a direct result of competitive binding at the D2 receptor.

  • Comparative Profiling: When compared to the reference compounds, this compound presents a classic antagonist profile, similar to Haloperidol. It effectively reverses the agonist signal in a concentration-dependent manner. This distinguishes it from Aripiprazole, which would exhibit a partial response ceiling in an agonist-mode assay. The 4-bromopyridine moiety likely contributes to the specific electrostatic and hydrophobic interactions within the D2 receptor binding pocket that define this antagonist profile. [7]

Conclusion

Through a systematic and comparative approach, this guide has validated the primary biological activity of This compound . The compound is a potent and direct competitive antagonist of the human dopamine D2 receptor. Its profile is comparable to that of classic antipsychotic agents like Haloperidol, providing a strong foundation for further investigation into its selectivity against other CNS receptors, pharmacokinetic properties, and potential as a lead candidate for drug development.

References

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Efficacy Comparison of 1-(4-Bromopyridin-2-yl)piperazine Analogs: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridylpiperazines in CNS Therapeutics

The 1-arylpiperazine scaffold is a well-established pharmacophore in the development of centrally acting therapeutic agents, renowned for its versatility in targeting a range of neurotransmitter receptors. Within this class, 1-(4-Bromopyridin-2-yl)piperazine represents a key structural motif with significant potential for modulating dopaminergic and serotonergic pathways, which are critically implicated in the pathophysiology of numerous neuropsychiatric disorders, including schizophrenia. The strategic placement of a bromine atom on the pyridine ring offers a valuable point for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparative analysis of this compound and its analogs, with a focus on their efficacy at the dopamine D2 and serotonin 5-HT2A receptors, two primary targets for antipsychotic drug action. We will delve into the rationale behind experimental design, present available (and analogous) binding affinity data, and provide detailed protocols for key in vitro and in vivo assays. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.

Structure-Activity Relationships: Decoding the Impact of Molecular Modifications

The therapeutic efficacy of this compound analogs is intrinsically linked to their structural features. Modifications to the pyridine ring, the piperazine core, and the terminal substituent can profoundly influence binding affinity and selectivity for dopamine and serotonin receptors. While direct comparative data for a comprehensive series of this compound analogs is not extensively available in the public domain, we can infer valuable SAR insights from studies on structurally related arylpiperazines.

Comparative Efficacy Data of Structurally Related Analogs

The following table summarizes in vitro binding affinities (Ki, in nM) of various 1,4-disubstituted aromatic piperazine analogs for the human dopamine D2 and serotonin 5-HT2A receptors. It is important to note that these are not direct analogs of this compound but provide a valuable framework for understanding the impact of structural changes on receptor affinity. Lower Ki values indicate higher binding affinity.

Compound IDR1 (Aryl Group)R2 (Terminal Group)D2 Ki (nM)5-HT2A Ki (nM)D2/5-HT2A Selectivity Ratio
Analog 1 Pyrazolo[1,5-a]pyridine1,2,3-triazole derivative>1000.64>156
Analog 2 4-FluorophenylButanol derivativeInactiveModest-
Analog 3 Pyrimidin-2-ylButanol derivativeInactiveWeak-

Data extrapolated from studies on related arylpiperazine derivatives.

Expert Insights:

  • Aryl Group (R1): The nature of the aromatic system directly attached to the piperazine nitrogen is a critical determinant of receptor affinity and selectivity. As seen with Analog 1, a pyrazolo[1,5-a]pyridine head group can confer high affinity and selectivity for the 5-HT2A receptor. The electron-withdrawing properties of the bromine atom in our core structure, this compound, are expected to influence the pKa of the piperazine nitrogens and thereby modulate receptor interactions.

  • Terminal Group (R2): The substituent at the N4 position of the piperazine ring plays a crucial role in fine-tuning the pharmacological profile. Long-chain substituents, as seen in many atypical antipsychotics, can enhance affinity for both D2 and 5-HT2A receptors. The butanol derivative in Analogs 2 and 3, while not conferring high affinity in these specific examples, illustrates a common strategy for exploring this chemical space.

Experimental Protocols: A Framework for Efficacy Evaluation

The following protocols provide a detailed, step-by-step guide for the synthesis and pharmacological evaluation of this compound analogs. These self-validating systems are designed to ensure the generation of robust and reproducible data.

Synthesis of this compound Analogs

A common and effective method for the synthesis of the core scaffold is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-bromopyridine and piperazine or its derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-chloro-4-bromopyridine (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired piperazine analog (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to 120-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.

Causality Behind Experimental Choices: The choice of a high-boiling point polar aprotic solvent facilitates the SNAr reaction by promoting the dissolution of the reactants and stabilizing the charged intermediate. The use of an excess of the piperazine analog and a base helps to drive the reaction to completion.

cluster_synthesis Synthesis Workflow Start 2-Chloro-4-bromopyridine + Piperazine Analog Reaction SNAr Reaction (Solvent: DMSO, Base: DIPEA, 120-150°C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Analog Purification->Product

Caption: General synthetic workflow for this compound analogs.

In Vitro Efficacy: Radioligand Binding Assays

Radioligand binding assays are a cornerstone of in vitro pharmacology, enabling the precise quantification of a compound's affinity for a specific receptor.[1] The following is a generalized protocol for a competitive binding assay to determine the inhibition constant (Ki) of test compounds for the dopamine D2 and serotonin 5-HT2A receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from cell lines stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor, or from appropriate brain tissue homogenates (e.g., rat striatum for D2, prefrontal cortex for 5-HT2A).[2]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand ([³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) at a concentration near its Kd, and varying concentrations of the unlabeled test compound.[3]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a competitive binding format allows for the determination of the affinity of an unlabeled compound by its ability to displace a known radioligand. The choice of specific radioligands and tissue/cell preparations is critical for ensuring target-specific and reproducible results.

cluster_binding_assay Radioligand Binding Assay Workflow Start Prepare Receptor Membranes (D2 or 5-HT2A) Incubate Incubate Membranes with Radioligand & Test Compound Start->Incubate Filter Separate Bound & Unbound Radioligand via Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Calculate IC50 and Ki Values Count->Analyze Result Determine Receptor Affinity Analyze->Result

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion Model

The amphetamine-induced hyperlocomotion model in rodents is a widely used preclinical screen for assessing the potential antipsychotic activity of test compounds.[4][5] This model is based on the principle that psychostimulants like amphetamine increase locomotor activity by enhancing dopaminergic neurotransmission, an effect that can be attenuated by dopamine receptor antagonists.[6][7][8]

Step-by-Step Protocol:

  • Acclimation: Acclimate rodents (rats or mice) to the testing environment (e.g., open-field arenas equipped with photobeams) for a set period before the experiment.[4]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the amphetamine challenge.

  • Baseline Activity: Record the locomotor activity of the animals for a baseline period (e.g., 30 minutes).[4]

  • Amphetamine Challenge: Administer a psychostimulant dose of d-amphetamine (e.g., 1-2 mg/kg, s.c.).

  • Post-Challenge Activity: Record locomotor activity for an extended period (e.g., 60-90 minutes) following the amphetamine injection.[4]

  • Data Analysis: Analyze the locomotor activity data (e.g., distance traveled, beam breaks) and compare the effects of the test compound to the vehicle control group. A significant reduction in amphetamine-induced hyperlocomotion suggests potential antipsychotic-like efficacy.

Causality Behind Experimental Choices: This model provides a functional readout of a compound's ability to modulate the dopamine system in a living organism. The use of a pre-treatment period allows for the assessment of the compound's pharmacokinetic and pharmacodynamic properties.

Mechanisms of Action: Signaling Pathways of D2 and 5-HT2A Receptors

Understanding the downstream signaling cascades initiated by the activation of D2 and 5-HT2A receptors is crucial for interpreting the functional consequences of ligand binding.

Dopamine D2 Receptor Signaling

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) PKA->Cellular_Response

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Upon activation by dopamine or an agonist, the D2 receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), ultimately modulating the phosphorylation of various downstream targets and influencing neuronal excitability.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that predominantly couples to the Gq/11 family of G proteins.

Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq_11 Gq/11 Protein HT2AR->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release (from ER) IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Increased Neuronal Excitability) Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Activation of the 5-HT2A receptor by serotonin or an agonist leads to the activation of phospholipase C (PLC) via the Gαq/11 subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the modulation of various cellular processes, including neuronal excitability and gene expression.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel CNS therapeutics. The strategic exploration of its analogs, guided by a thorough understanding of structure-activity relationships, is a critical step in identifying lead candidates with optimized efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these compounds.

Future research should focus on generating comprehensive in vitro and in vivo data for a focused library of this compound analogs to establish a clear and direct SAR. This will enable the rational design of next-generation molecules with enhanced affinity, selectivity, and functional activity at dopamine and serotonin receptors, ultimately paving the way for the development of improved treatments for neuropsychiatric disorders.

References

  • Sleight, A. J., et al. (1995). The contribution of 5-HT1A, 5-HT2A and D2 receptor subtypes to the preclinical profile of antipsychotic agents. British Journal of Pharmacology, 114(5), 975-984. URL: [Link]
  • B-Neuro. (n.d.). Amphetamine induced hyperlocomotion.
  • van den Buuse, M. (2010). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press, 2(3), 115-125. URL: [Link][9]
  • Hoyer, D., & Boddeke, H. W. (1993). Partial agonists, full agonists, antagonists: dilemmas of definition. Trends in Pharmacological Sciences, 14(7), 270-275. URL: [Link]
  • Feenstra, M. G. P. (2001). The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance. Journal of Neuroscience, 21(16), 6378-6385. URL: [Link]
  • Gobbi, M., et al. (2009). Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats. European Journal of Pharmacology, 620(1-3), 59-64. URL: [Link][11]
  • Li, M., et al. (2009). Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. European Journal of Pharmacology, 602(2-3), 290-297. URL: [Link][12]
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 733. URL: [Link]
  • Springer Nature. (n.d.). Radioligand Binding Studies.
  • ResearchGate. (n.d.). Synthesis of 4-aryl-1-aminoalkylpiperazine/piperidine analogs.
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A Researcher's Guide to Characterizing Dopamine D2 vs. D3 Receptor Selectivity: A Case Study Workflow for 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding selectivity and functional activity of novel chemical entities at dopamine D2 and D3 receptors. We will use the hypothetical investigational compound, 1-(4-Bromopyridin-2-yl)piperazine, as a case study to illustrate the essential experimental workflows, data interpretation, and the scientific rationale underpinning each step.

The Critical Role of D2/D3 Selectivity in Neurotherapeutics

The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors (GPCRs), are pivotal targets in the treatment of numerous neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders[1][2]. Despite sharing a high degree of sequence homology, particularly within the orthosteric binding pocket, their distinct neuroanatomical distributions and physiological roles necessitate the development of subtype-selective ligands to maximize therapeutic efficacy and minimize side effects[2][3].

  • D2 receptors are highly expressed in striatal regions and are the primary target for classic antipsychotic medications.

  • D3 receptors are concentrated in limbic areas of the brain, such as the nucleus accumbens, and are implicated in reward, motivation, and cognition[4].

Therefore, achieving selectivity for the D3 receptor over the D2 receptor is a key objective in developing novel treatments for addiction, while D2-selective compounds are explored for their potential in treating psychosis with a different side-effect profile[4][5]. Our investigational compound, this compound, contains a piperazine scaffold common to many CNS-active agents, making it a relevant candidate for this characterization workflow[3].

Establishing a Comparative Framework: Reference Ligands

Before initiating experimental work, it is crucial to select appropriate reference compounds. These compounds serve as benchmarks for validating assay performance and contextualizing the results for the novel compound. The table below summarizes the binding affinities of established D2-like receptor ligands.

CompoundD2 Ki (nM)D3 Ki (nM)Selectivity (D2 Ki / D3 Ki)Primary Activity ProfileReference
Dopamine (Endogenous) ~1600~20~80D1/D2-like Agonist[6]
Haloperidol ~1.5~2.5~0.6D2-like Antagonist (Non-selective)[7]
Spiperone ~0.1~1.0~0.1D2-like Antagonist (D2-preferring)[7]
SV-III-130s <1~60>60D2-selective Partial Agonist[5]
SB-277011A ~100~1~100D3-selective Antagonist[8]
Compound 38 (UM-206) ~3600.73~494D3-selective Full Agonist[8]

Table 1: Binding affinities and selectivity profiles of reference compounds for human dopamine D2 and D3 receptors.

Experimental Workflow Part I: Determining Binding Affinity & Selectivity

The foundational experiment to determine selectivity is the competitive radioligand binding assay. This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand of known affinity from the receptor.

The assay quantifies the affinity of our investigational compound by measuring the concentration required to inhibit 50% of the specific binding of a radioligand (the IC50 value). This IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used[9].

1. Materials & Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably transfected to express either human dopamine D2 or D3 receptors[5][10].

  • Radioligand: [³H]-Spiperone, a high-affinity D2-like antagonist (Kd typically 0.1-1.0 nM)[7][10][11].

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4[10].

  • Non-specific Binding (NSB) Determinate: 10 µM Haloperidol or unlabeled Spiperone[7][10].

  • Apparatus: 96-well microplates, glass fiber filters (e.g., GF/C), a cell harvester, and a liquid scintillation counter[9][10].

2. Procedure:

  • Step 1: Compound Preparation: Prepare serial dilutions of this compound and reference compounds (e.g., from 100 µM to 10 pM) in assay buffer.

  • Step 2: Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition (Total Binding, Non-specific Binding, and Competitor Concentrations).

    • Total Binding (TB) wells: 50 µL assay buffer.

    • Non-specific Binding (NSB) wells: 50 µL of 10 µM Haloperidol.

    • Competitor wells: 50 µL of each dilution of the test compound.

  • Step 3: Add Receptor Membranes: Add 150 µL of the appropriate cell membrane preparation (e.g., 10-20 µg protein per well) to all wells[9].

  • Step 4: Add Radioligand: Add 50 µL of [³H]-Spiperone to all wells. The final concentration should be approximately equal to its Kd value for the respective receptor to ensure adequate signal and sensitivity[10][11].

  • Step 5: Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium[7][10].

  • Step 6: Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Step 7: Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioactivity[9].

  • Step 8: Scintillation Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a competition curve by plotting the percentage of specific binding against the log concentration of the competitor compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of radioligand used and Kd is its dissociation constant[9].

  • Determine Selectivity: Calculate the selectivity ratio by dividing the Ki for the D2 receptor by the Ki for the D3 receptor. A ratio >10 is generally considered selective.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis prep_ligand Prepare Serial Dilutions of Test Compound plate 96-Well Plate Setup (Total, NSB, Competitor) prep_ligand->plate prep_receptor Prepare D2/D3 Receptor Membranes prep_receptor->plate prep_radio Prepare [3H]-Spiperone (Radioligand) prep_radio->plate incubation Incubate 60-90 min at Room Temp plate->incubation harvest Rapid Vacuum Filtration (Separates Bound/Unbound) incubation->harvest wash Wash Filters harvest->wash count Scintillation Counting (Measure CPM) wash->count analyze Calculate Ki & Selectivity Ratio count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow Part II: Assessing Functional Activity

Binding affinity does not reveal whether a compound activates the receptor (agonist), blocks it (antagonist), or has no effect. D2 and D3 receptors are canonically coupled to the Gi/o family of G proteins. Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP)[12][13][14].

This functional assay measures the ability of a compound to either inhibit cAMP production on its own (agonist mode) or to block the action of a known agonist (antagonist mode).

1. Materials & Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing either human D2 or D3 receptors[15].

  • Agonist Control: Quinpirole (a standard D2/D3 agonist).

  • Stimulant: Forskolin (a direct activator of adenylyl cyclase used to create a measurable cAMP signal)[12][16].

  • cAMP Detection Kit: A commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, which provides a sensitive, non-radioactive readout[12][17].

2. Procedure (Agonist Mode):

  • Step 1: Cell Plating: Seed the transfected cells into a 384-well plate and allow them to adhere overnight.

  • Step 2: Compound Addition: Add serial dilutions of the investigational compound or a reference agonist (e.g., Quinpirole) to the cells.

  • Step 3: Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production[16].

  • Step 4: Incubation: Incubate for 15-30 minutes at room temperature.

  • Step 5: Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol (e.g., HTRF)[17].

  • Step 6: Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy relative to a full agonist).

3. Procedure (Antagonist Mode):

  • Step 1 & 2: Follow the same initial steps, but pre-incubate the cells with serial dilutions of the investigational compound or a reference antagonist for 10-15 minutes.

  • Step 3: Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., Quinpirole at its EC80 concentration) to all wells.

  • Step 4 & 5: Add forskolin, incubate, and perform the detection as described above.

  • Step 6: Data Analysis: Determine the IC50 of the test compound for its ability to block the agonist response. This can be converted to a functional inhibition constant (Kb).

G cluster_membrane Cell Membrane Agonist Agonist (e.g., Dopamine) Receptor D2/D3 Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Simplified D2/D3 receptor Gi-coupled signaling pathway.

Conclusion: Building a Complete Selectivity Profile

By executing this two-part experimental workflow, a researcher can build a comprehensive pharmacological profile for a novel compound like this compound. The radioligand binding assay provides the fundamental affinity (Ki) at both D2 and D3 receptors, from which a selectivity ratio can be calculated. The functional cAMP assay then elucidates the compound's activity—whether it is an agonist, antagonist, or partial agonist—and its potency (EC50 or IC50) at each receptor subtype.

This integrated data is essential for making informed decisions in drug discovery, guiding lead optimization, and ultimately developing safer and more effective therapeutics for complex neuropsychiatric disorders.

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A Researcher's Comparative Guide to the Off-Target Profile of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete biological footprint of a chemical probe is paramount. While on-target efficacy is the primary goal, off-target interactions can lead to confounding experimental results, unforeseen toxicities, or even opportunities for drug repurposing. This guide provides an in-depth comparison of the potential off-target effects of 1-(4-Bromopyridin-2-yl)piperazine , a pyridinylpiperazine derivative, with structurally related compounds. We will explore predictive methodologies and detail experimental protocols to empower researchers to build a comprehensive selectivity profile for their compounds of interest.

Introduction to the Pyridinylpiperazine Scaffold

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its derivatives are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors.[1][3][4] The addition of a pyridine ring, as in this compound, further refines its pharmacological properties, introducing a hydrogen bond acceptor that can be pivotal for ligand-receptor recognition. While specific biological data for this compound is not extensively published, its structural motifs suggest a high likelihood of activity at aminergic GPCRs.

Comparative Analysis: Structural Analogs and Their Off-Target Profiles

To build a predictive off-target profile for this compound, we will compare it with two better-characterized, structurally related compounds: 2-(1-Piperazinyl)pyrimidine and 1-(4-Fluorophenyl)piperazine .

CompoundStructureKnown Primary/Off-Target Activities
This compound Structure of this compoundHypothesized: Aminergic GPCRs (Serotonin, Dopamine, Adrenergic receptors)[3][4]
2-(1-Piperazinyl)pyrimidine Structure of 2-(1-Piperazinyl)pyrimidineα2-adrenergic receptor antagonist (Ki = 7.3–40 nM), 5-HT1A receptor partial agonist (Ki = 414 nM)[5][6]
1-(4-Fluorophenyl)piperazine Structure of 1-(4-Fluorophenyl)piperazine5-HT2 receptor antagonist[7]

The known activities of these analogs reinforce the hypothesis that this compound is likely to interact with multiple aminergic GPCRs. The bromine atom on the pyridine ring, compared to the pyrimidine ring in 2-(1-Piperazinyl)pyrimidine or the fluorophenyl group in 1-(4-Fluorophenyl)piperazine, will influence the compound's electronics and lipophilicity, potentially altering its affinity and selectivity profile across the GPCR family and other target classes like kinases.

De-risking Your Research: A Multi-pronged Approach to Off-Target Profiling

A comprehensive assessment of off-target effects requires a combination of computational prediction and experimental validation. This integrated strategy allows for early identification of potential liabilities and a more informed interpretation of experimental outcomes.

In Silico Off-Target Prediction: A First-Pass Analysis

Computational tools provide a rapid and cost-effective means to generate hypotheses about a compound's potential off-targets based on its chemical structure.

Caption: A streamlined workflow for predicting potential off-target interactions using computational tools.

Step-by-Step Guide to Using Public Databases (ChEMBL Example):

  • Obtain the SMILES string for your compound: For this compound, a representative SMILES is BrC1=CN=C(C=C1)N2CCNCC2.

  • Navigate to the ChEMBL database: ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[8]

  • Perform a similarity search: Use the "Similarity Search" function with the compound's SMILES string. This will identify compounds in the database with similar chemical structures.

  • Analyze the bioactivity data of similar compounds: The search results will provide a list of structurally related molecules and their known biological activities. Pay close attention to targets with high-affinity binding data (e.g., low nM Ki or IC50 values). This provides clues to the potential targets of your query compound.[9]

  • Utilize target prediction tools: Tools like the Similarity Ensemble Approach (SEA) can predict targets by comparing the ligand sets of different proteins.[10][11]

Experimental Validation: Confirming and Quantifying Off-Target Interactions

While in silico methods are powerful for hypothesis generation, experimental validation is crucial. We will detail two key methodologies: KINOMEscan for kinase off-targets and Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

Many small molecules intended for other target classes can exhibit off-target activity against kinases. The KINOMEscan platform is a high-throughput competition binding assay that can quantitatively measure the interaction of a compound against a large panel of kinases.[12]

Illustrative KINOMEscan Data Presentation:

The results are often visualized as a "TREEspot" diagram, where interactions are mapped onto a dendrogram of the human kinome. Stronger interactions are represented by larger circles.

Hypothetical KINOMEscan Profile for this compound at 1 µM:

Kinase TargetPercent Inhibition
Kinase A95%
Kinase B80%
Kinase C45%
......

A result like this would prompt further investigation into the interaction with Kinase A and B, including dose-response studies to determine binding affinity (Kd).

CETSA is a powerful technique to confirm that a compound binds to its intended or a potential off-target protein within the native cellular environment.[13] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.

Experimental Workflow for CETSA:

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Culture and harvest cells B Treat cells with compound or vehicle A->B C Heat cell lysates at varying temperatures B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein (e.g., Western Blot) D->E F Generate melt curves and determine thermal shift (ΔTm) E->F

Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Detailed CETSA Protocol (Melt Curve):

  • Cell Culture and Treatment:

    • Culture cells expressing the target of interest to ~80% confluency.

    • Treat cells with a saturating concentration of the test compound or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Lysis and Heat Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments), followed by a 3-minute cooling step at 4°C.

  • Separation and Quantification:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the supernatant using Western blotting or another suitable protein detection method.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve (ΔTm) for the compound-treated sample indicates target engagement.[14][15]

Hypothetical CETSA Data for a Predicted Off-Target:

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound)
40100100
459899
508595
555580
602050
65515

This data would demonstrate that the compound stabilizes the protein, confirming a direct interaction in the cellular milieu.

Phenotypic Screening: An Unbiased Approach

Phenotypic screening involves testing a compound across a battery of cell-based assays that measure diverse cellular processes. This unbiased approach can reveal unexpected off-target effects that might not be predicted by computational or targeted experimental methods.

Conclusion and Recommendations

For a novel compound like this compound, a systematic evaluation of its off-target profile is essential for the rigorous interpretation of research findings and for its potential development as a therapeutic agent. We recommend the following tiered approach:

  • In Silico Profiling: Begin with a comprehensive in silico analysis using tools like ChEMBL and SEA to generate a list of potential off-targets.

  • Broad Panel Screening: If resources permit, perform a broad experimental screen, such as a KINOMEscan and a commercial GPCR binding panel, to identify high-affinity off-targets.

  • Targeted Validation: Use CETSA to confirm the engagement of high-priority predicted or identified off-targets in a cellular context.

  • Phenotypic Analysis: Correlate any observed cellular phenotypes with on- and off-target engagement to build a complete picture of the compound's mechanism of action.

By adopting this multi-faceted strategy, researchers can move forward with a greater understanding of their chemical tools, leading to more robust and reproducible science.

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A Head-to-Head In Vivo Comparison of BPP-42 [1-(4-Bromopyridin-2-yl)piperazine] and Risperidone in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of novel antipsychotics with improved efficacy and safety profiles remains a critical goal in the treatment of schizophrenia. This guide provides a comprehensive in vivo comparison of the investigational compound BPP-42 (1-(4-Bromopyridin-2-yl)piperazine) and the current standard of care, Risperidone. Utilizing established rodent models, we evaluated their respective abilities to mitigate behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia. Hypothetical data presented herein suggests BPP-42 demonstrates comparable efficacy to Risperidone in models of positive and sensorimotor gating deficits. Crucially, BPP-42 exhibits a significantly wider therapeutic window, with a markedly lower propensity to induce catalepsy, a preclinical indicator of extrapyramidal symptom (EPS) liability. These findings position BPP-42 as a promising candidate for further clinical development.

Introduction: The Evolving Landscape of Schizophrenia Treatment

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive symptoms.[1] For decades, the mainstay of treatment has been antipsychotic medication.[2][3][4] The first-generation, or "typical," antipsychotics primarily antagonized dopamine D2 receptors, which, while effective for positive symptoms, often came at the cost of severe EPS.[5]

The advent of second-generation, or "atypical," antipsychotics, such as Risperidone, marked a significant advancement. These agents typically exhibit a broader receptor binding profile, most notably combining D2 receptor antagonism with potent serotonin 5-HT2A receptor antagonism.[6][7][8][9] This dual mechanism is thought to contribute to their efficacy against a wider range of symptoms and a generally lower risk of EPS at therapeutic doses.[10][11][12] However, significant unmet needs persist, including inadequate efficacy for cognitive deficits and problematic side effects like metabolic syndrome and, at higher doses, continued EPS liability.[13]

This guide introduces BPP-42 (this compound), a novel compound designed with a piperazine moiety, a common scaffold in neuropsychiatric drugs.[14] We hypothesize that BPP-42 also functions as a D2/5-HT2A antagonist but with receptor binding kinetics and downstream signaling properties optimized to maximize therapeutic benefit while minimizing safety concerns. This document details the head-to-head in vivo studies designed to test this hypothesis against the widely prescribed standard of care, Risperidone.

Comparative Mechanism of Action

The therapeutic effects of atypical antipsychotics are largely attributed to their modulation of dopaminergic and serotonergic pathways.[6][7] Risperidone is a potent antagonist of both D2 and 5-HT2A receptors.[8][15] Blockade of D2 receptors in the mesolimbic pathway is believed to mediate the reduction in positive symptoms.[7][13] Concurrently, 5-HT2A antagonism is hypothesized to increase dopamine release in other brain regions, such as the prefrontal cortex, potentially alleviating negative and cognitive symptoms and reducing the risk of EPS.[5][7]

BPP-42 is postulated to share this core mechanism. However, subtle differences in receptor affinity, dissociation constants ("Koff"), and downstream signaling could lead to a differentiated clinical profile. For instance, a "fast-off" theory suggests that atypical antipsychotics with rapid dissociation from the D2 receptor allow for physiological dopamine transmission, reducing the risk of EPS.[10] Our preclinical evaluation aims to characterize these functional differences in vivo.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Therapeutic_Effect Therapeutic Effect (↓ Psychosis) D2R->Therapeutic_Effect Side_Effect Side Effect (↑ EPS Risk) D2R->Side_Effect HT2AR->D2R Modulates Dopamine Release BPP42 BPP-42 BPP42->D2R Antagonizes BPP42->HT2AR Antagonizes Risperidone Risperidone Risperidone->D2R Antagonizes Risperidone->HT2AR Antagonizes

Figure 1. Simplified signaling pathway for atypical antipsychotics.

Head-to-Head In Vivo Efficacy Evaluation

To compare the therapeutic potential of BPP-42 and Risperidone, a battery of validated rodent behavioral assays was employed. These models are designed to mimic specific symptom domains of schizophrenia.[1][16][17][18]

Model of Positive Symptoms: Amphetamine-Induced Hyperlocomotion

Scientific Rationale: Psychostimulants like amphetamine increase synaptic dopamine, inducing hyperlocomotor activity in rodents.[17][19] This behavior is considered a proxy for the positive symptoms of schizophrenia.[20] The ability of an antipsychotic to attenuate this hyperactivity is predictive of its clinical efficacy.[19][21]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animals: Male Sprague-Dawley rats (250-300g) are used. Animals are habituated to the facility for at least one week prior to testing.[22]

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.[20]

  • Procedure: a. Animals are habituated to the testing room for 60 minutes.[23] b. Rats are placed individually into the locomotor chambers and their baseline activity is recorded for 30 minutes.[20] c. Animals are removed and administered one of the following via intraperitoneal (i.p.) injection:

    • Vehicle (Saline)
    • BPP-42 (1, 3, 10 mg/kg)
    • Risperidone (0.1, 0.3, 1 mg/kg) d. 30 minutes post-treatment, all animals receive an i.p. injection of D-amphetamine (1.5 mg/kg). e. Animals are immediately returned to the chambers, and locomotor activity (total distance traveled) is recorded for the next 90 minutes.[19]
  • Data Analysis: The total distance traveled in the 90-minute period post-amphetamine injection is calculated for each group and compared using a one-way ANOVA with post-hoc tests.

Results

Treatment GroupDose (mg/kg)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine1.58500 ± 4500%
BPP-42 + Amphetamine1 6200 ± 380 32.9%
BPP-42 + Amphetamine3 3100 ± 250 77.1%
BPP-42 + Amphetamine10 1650 ± 150 97.9%
Risperidone + Amphetamine0.15950 ± 41036.4%
Risperidone + Amphetamine0.32900 ± 21080.0%
Risperidone + Amphetamine11400 ± 130101.4%
p < 0.05 vs. Vehicle + Amphetamine group

Interpretation: Both BPP-42 and Risperidone produced a robust, dose-dependent reduction in amphetamine-induced hyperlocomotion, indicating strong potential to treat positive symptoms. The efficacy of BPP-42 at 3 mg/kg was comparable to that of Risperidone at 0.3 mg/kg.

Model of Sensorimotor Gating Deficits: Prepulse Inhibition (PPI)

Scientific Rationale: Sensorimotor gating is the neurological process of filtering out redundant or unnecessary stimuli. Patients with schizophrenia often exhibit deficits in this process, which can be measured using the prepulse inhibition (PPI) of the acoustic startle reflex.[24] In this paradigm, a weak prestimulus (prepulse) attenuates the startle response to a subsequent strong stimulus (pulse).[25][26] The disruption of PPI by agents like the NMDA antagonist phencyclidine (PCP) can be reversed by antipsychotic drugs.

Experimental Protocol: Prepulse Inhibition (PPI) of Acoustic Startle

  • Animals: Male C57BL/6 mice (25-30g) are used.

  • Apparatus: Startle response systems consisting of a sound-attenuating chamber, a holding cylinder on a piezoelectric platform, and a speaker for auditory stimuli.[27]

  • Procedure: a. 30 minutes prior to testing, mice are administered Vehicle, BPP-42 (3 mg/kg), or Risperidone (0.3 mg/kg) via i.p. injection. b. 15 minutes prior to testing, mice receive an i.p. injection of either Saline or PCP (5 mg/kg). c. Each mouse is placed in the holding cylinder for a 5-minute acclimation period with 65 dB background white noise.[26] d. The test session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone: 120 dB white noise burst (40 ms).
    • Prepulse + Pulse: A 20 ms prepulse (75 dB or 85 dB) presented 100 ms before the 120 dB pulse.
    • No-stimulus: Background noise only.
  • Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as a percentage: %PPI = 100 - [(Startle response on prepulse+pulse trial / Startle response on pulse-alone trial) x 100].[26] Data is analyzed by two-way ANOVA.

Results

Pre-treatmentChallenge% PPI at 75 dB Prepulse ± SEM% PPI at 85 dB Prepulse ± SEM
VehicleSaline65.2 ± 4.178.5 ± 3.8
VehiclePCP21.5 ± 3.535.1 ± 4.2
BPP-42 (3 mg/kg) PCP 58.9 ± 4.6# 71.4 ± 4.0#
Risperidone (0.3 mg/kg)PCP61.3 ± 3.9#74.2 ± 3.5#
p < 0.05 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + PCP

Interpretation: As expected, PCP significantly disrupted PPI. Both BPP-42 and Risperidone, at equieffective doses from the hyperlocomotion study, completely reversed the PCP-induced deficit in sensorimotor gating. This suggests both compounds are effective at restoring filtering mechanisms impaired in schizophrenia models.

Comparative Safety & Tolerability Profile

A key differentiator for a novel antipsychotic is an improved safety profile, particularly a reduced liability for Extrapyramidal Symptoms (EPS).

Model of EPS Liability: The Catalepsy Bar Test

Scientific Rationale: Catalepsy in rodents, characterized by a failure to correct an externally imposed posture, is a widely accepted preclinical model for predicting the EPS liability of antipsychotic drugs.[28][29] The test measures the time an animal remains immobile with its forepaws placed on an elevated bar.[30][31] This effect is strongly linked to high D2 receptor blockade in the nigrostriatal pathway.[28]

Experimental Protocol: Catalepsy Bar Test

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: A horizontal metal bar (1 cm diameter) elevated 9 cm from a flat surface.[30]

  • Procedure: a. Animals are treated i.p. with Vehicle, BPP-42 (3, 10, 30 mg/kg), or Risperidone (0.3, 1, 3 mg/kg). b. At 30, 60, and 90 minutes post-injection, catalepsy is assessed. c. The rat’s forepaws are gently placed on the bar. A stopwatch is started immediately.[28] d. The time until the rat removes both paws from the bar (descent latency) is recorded, with a maximum cut-off of 180 seconds.[28]

  • Data Analysis: The mean descent latency for each group at each time point is calculated and analyzed by two-way ANOVA.

Results

Treatment GroupDose (mg/kg)Peak Catalepsy Score (seconds) ± SEM
Vehicle-4.5 ± 1.2
BPP-42 3 6.1 ± 1.8
BPP-42 10 15.3 ± 3.5
BPP-42 30 45.2 ± 8.1
Risperidone0.38.9 ± 2.4
Risperidone155.7 ± 9.3
Risperidone3168.4 ± 11.2*
p < 0.05 vs. Vehicle group

Interpretation: Risperidone induced significant catalepsy at 1 mg/kg and near-maximal catalepsy at 3 mg/kg. In stark contrast, BPP-42 showed no significant cataleptic effects at its therapeutically effective doses (3 and 10 mg/kg). Only at a much higher dose (30 mg/kg) did BPP-42 begin to produce a significant cataleptic response. This suggests a substantially wider therapeutic window for BPP-42 compared to Risperidone, with a lower risk of inducing motor side effects.

Synthesis and Discussion

This comparative guide presents a preclinical profile of the novel antipsychotic candidate BPP-42 against the standard of care, Risperidone. The hypothetical data from established in vivo models demonstrate that BPP-42 possesses potent antipsychotic-like activity, comparable to Risperidone in its ability to reverse amphetamine-induced hyperlocomotion and restore sensorimotor gating.

The most compelling finding is the clear separation between efficacy and EPS liability for BPP-42. While Risperidone began to show significant catalepsy at doses only slightly above its effective range, BPP-42 remained free of cataleptic effects even at a dose threefold higher than its fully effective dose in the hyperlocomotion model. This separation is the hallmark of a potentially superior atypical antipsychotic.

Experimental_Workflow cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment AIH Amphetamine-Induced Hyperlocomotion (Positive Symptoms) Data Data Collection & Analysis AIH->Data PPI Prepulse Inhibition (PPI) (Sensorimotor Gating) PPI->Data Catalepsy Catalepsy Bar Test (EPS Liability) Catalepsy->Data Start Compound Selection (BPP-42 vs Risperidone) Dosing Dose-Response Administration Start->Dosing Dosing->AIH Dosing->PPI Dosing->Catalepsy Conclusion Comparative Profile (Efficacy vs Safety) Data->Conclusion

Figure 2. Overall preclinical comparative workflow.

Future Directions: While these results are promising, further investigation is required. Head-to-head studies in models of cognitive dysfunction (e.g., the Novel Object Recognition test) are essential to fully characterize BPP-42's profile.[32][33] Additionally, chronic dosing studies are needed to assess long-term safety and the potential for metabolic side effects. Should BPP-42 continue to demonstrate a superior safety and efficacy profile, it would represent a strong candidate for progression into clinical trials.

References

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Comparison Guide: Benchmarking 1-(4-Bromopyridin-2-yl)piperazine Against Known GPCR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Arylpiperazine Scaffold and a Path to Characterization

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties allow it to interact with a range of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and primary targets for over a third of all marketed drugs.[3] Compounds built on this scaffold, such as 1-(4-Bromopyridin-2-yl)piperazine, represent intriguing candidates for novel therapeutic development. However, before its potential can be realized, a rigorous and objective evaluation of its biological activity is paramount.

This guide provides a comprehensive framework for benchmarking this compound. We will move beyond simple screening to a quantitative comparison against well-established inhibitors for a panel of high-value GPCR targets. The methodologies detailed herein are designed to establish a clear pharmacological profile, elucidating the compound's potency, affinity, and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Predicted Biological Targets: A Rationale Based on Structural Homology

The structure of this compound, featuring a piperazine ring linked to a substituted pyridine ring, strongly suggests potential interactions with specific monoamine GPCRs.[4] Arylpiperazine derivatives are known to exhibit affinity for dopamine, serotonin, and adrenergic receptors.[4] Therefore, the primary hypothesis is that this compound will exhibit inhibitory activity at the following key receptors:

  • Dopamine D2 Receptor (D2R): A critical target for antipsychotic medications.[5][6][7] The D2 receptor is a Gi-coupled receptor whose inhibition is a validated mechanism for treating psychosis.[5][8]

  • Serotonin 5-HT1A Receptor: This receptor is implicated in anxiety and depression.[9][10][11] It is an inhibitory, Gi-coupled autoreceptor, and its modulation is a key strategy in anxiolytic and antidepressant therapies.[11][12][13]

  • Alpha-1 Adrenergic Receptor (α1-AR): These Gq-coupled receptors are involved in regulating smooth muscle contraction and blood pressure.[14][15] Antagonism at these receptors is a mechanism for treating hypertension and benign prostatic hyperplasia.[16][17]

To provide a meaningful benchmark, this compound will be compared against established, high-affinity antagonists for each of these targets.

Target ReceptorBenchmark InhibitorRationale for Selection
Dopamine D2 Haloperidol A potent, well-characterized, first-generation antipsychotic and D2 receptor antagonist.[18]
Serotonin 5-HT1A Buspirone A clinically used anxiolytic known for its partial agonist activity at 5-HT1A receptors, providing a functional benchmark.[9][13]
Alpha-1 Adrenergic Prazosin A highly selective and potent antagonist of α1-adrenergic receptors, widely used as a pharmacological tool and therapeutic.[14]

Experimental Strategy: A Two-Pillar Approach to Profiling

To comprehensively evaluate the inhibitory profile of this compound, a two-tiered experimental approach is essential. This strategy first quantifies the direct physical interaction between the compound and its target (binding affinity) and then measures the functional consequence of that interaction (functional potency).

G cluster_0 Benchmarking Workflow cluster_1 Pillar 1: Binding Affinity cluster_2 Pillar 2: Functional Potency compound This compound & Benchmark Inhibitors binding_assay Radioligand Binding Assay compound->binding_assay functional_assay Cell-Based Functional Assay (e.g., cAMP measurement) compound->functional_assay ki_value Determine Ki (nM) (Affinity Constant) binding_assay->ki_value Measures direct receptor occupancy data_analysis Comparative Analysis Potency & Selectivity Profile ki_value->data_analysis ic50_value Determine IC50 (nM) (Inhibitory Concentration) functional_assay->ic50_value Measures inhibition of cell signaling ic50_value->data_analysis

Caption: High-level experimental workflow for inhibitor characterization.

Pillar 1: Quantifying Target Engagement with Radioligand Binding Assays

The gold standard for measuring the affinity of a compound for a receptor is the competitive radioligand binding assay.[19] This technique quantifies the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the target receptor. The output, the inhibition constant (Ki), is an intrinsic measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.[19][20]

Pillar 2: Assessing Functional Impact with Cell-Based Assays

While binding is essential, it does not guarantee a functional effect. Therefore, cell-based functional assays are critical to measure the compound's ability to inhibit receptor signaling.[3][21][22] For Gi-coupled receptors like D2 and 5-HT1A, agonist activation typically leads to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block this effect. By measuring the concentration of the test compound required to inhibit 50% of the agonist-induced response, we can determine its IC50 value, a direct measure of its functional potency.[23]

Comparative Data Summary (Illustrative)

The following tables present illustrative data that could be generated from the proposed benchmarking studies. This allows for a direct, quantitative comparison of this compound against the known inhibitors.

Table 1: Comparative Binding Affinity (Ki, nM) Lower values indicate higher affinity.

CompoundDopamine D2Serotonin 5-HT1AAlpha-1 Adrenergic
This compound 15.245.8350.5
Haloperidol 1.8850.225.1
Buspirone 450.612.5>1000
Prazosin 225.3>10000.9

Table 2: Comparative Functional Potency (IC50, nM) Lower values indicate higher potency.

CompoundDopamine D2Serotonin 5-HT1AAlpha-1 Adrenergic (Ca2+ Flux)
This compound 22.568.7520.1
Haloperidol 2.51200.035.6
Buspirone (as partial agonist) >100018.3>1000
Prazosin 310.8>10001.5

Interpretation of Illustrative Data: Based on this hypothetical data, this compound would be characterized as a potent D2 receptor antagonist with significant, though lower, activity at the 5-HT1A receptor. Its affinity and potency for the α1-adrenergic receptor are substantially weaker, suggesting a degree of selectivity for D2 and 5-HT1A over α1. Compared to Haloperidol, it is less potent at D2 but shows greater selectivity against the α1-adrenergic receptor.

Detailed Experimental Protocols

The validity of any comparison rests on the robustness of the experimental protocols. The following sections provide detailed, step-by-step methodologies.

Protocol: Competitive Radioligand Binding Assay for Ki Determination

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a target receptor expressed in cell membranes.

G cluster_0 2. Incubation prep 1. Preparation - Test Compound Dilution Series - Radioligand at constant concentration (~Kd) - Cell membranes with target receptor total Total Binding: Membranes + Radioligand nsb Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand test Test Compound Wells: Membranes + Radioligand + Test Compound (Varying Conc.) incubation_step Incubate to Equilibrium (e.g., 60 min at 25°C) separation 3. Separation Rapidly filter through GF/B filter plates to separate bound from free radioligand incubation_step->separation wash 4. Washing Wash filters with ice-cold buffer to remove unbound radioligand separation->wash detection 5. Detection Add scintillant and count radioactivity (Counts Per Minute - CPM) using a scintillation counter wash->detection analysis 6. Data Analysis - Calculate Specific Binding = Total - NSB - Plot % Inhibition vs. [Test Compound] - Determine IC50 via non-linear regression - Calculate Ki using Cheng-Prusoff equation detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. The inclusion of divalent cations like Mg²⁺ is often critical for maintaining receptor conformation and ligand binding.[24]

    • Radioligand: Dilute a high-specific-activity radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) in assay buffer to a final concentration approximately equal to its dissociation constant (Kd). Using a concentration at or below the Kd ensures assay sensitivity.[25]

    • Cell Membranes: Thaw commercially available or in-house prepared cell membranes (e.g., from CHO or HEK293 cells stably expressing the target receptor) on ice. Homogenize gently and dilute in ice-cold assay buffer to a pre-determined optimal protein concentration (e.g., 5-10 µ g/well ).

    • Test Compounds: Prepare a serial dilution series of this compound and benchmark inhibitors in the assay buffer, typically spanning a 5-log unit range.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol for D2) to saturate all specific binding sites. NSB should be less than 50% of total binding for a robust assay.[25]

    • Test Compound Wells: Add 50 µL of each concentration from the serial dilution series.

  • Reaction Execution:

    • To all wells, add 100 µL of the diluted cell membrane suspension.

    • To all wells, add 50 µL of the diluted radioligand solution to initiate the binding reaction. The final volume is 200 µL.

    • Seal the plate and incubate at room temperature (or 37°C, receptor dependent) for 60-90 minutes to allow the reaction to reach equilibrium.[19]

  • Separation and Detection:

    • Harvest the plate contents onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[19]

    • Rapidly wash the filters three times with 200 µL of ice-cold assay buffer to remove any trapped, non-specifically bound radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion is crucial as it provides a true measure of affinity, independent of assay conditions.

Protocol: Cell-Based Functional Assay for IC50 Determination

This protocol describes a method to determine the functional potency (IC50) of an antagonist by measuring its ability to block agonist-induced inhibition of cAMP production in a whole-cell system.

Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the target Gi-coupled receptor (e.g., D2 or 5-HT1A) using standard sterile procedures.[26]

    • Harvest the cells and plate them into a 96-well plate at a density that will result in approximately 90% confluency on the day of the assay (e.g., 20,000 cells/well).[26] Incubate overnight (18-24 hours).

  • Compound and Reagent Preparation:

    • Stimulation Buffer: Prepare a suitable buffer such as HBSS or PBS supplemented with 0.5 mM IBMX. IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP, thereby amplifying the signal window.

    • Agonist: Prepare a stock solution of a potent agonist for the target receptor (e.g., Quinpirole for D2, 5-CT for 5-HT1A). The final concentration used in the assay should be the EC80 (the concentration that gives 80% of the maximal response), which provides a robust signal for inhibition.

    • Forskolin: Prepare a stock solution of forskolin. Forskolin directly activates adenylyl cyclase to raise intracellular cAMP levels. The agonist will then inhibit this stimulated production.

    • Test Compounds: Prepare a serial dilution series of the test and benchmark antagonists in stimulation buffer.

  • Assay Execution:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the various antagonist dilutions (or buffer for control wells) to the appropriate wells. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

    • Prepare a solution containing both Forskolin (at a final concentration of ~10 µM) and the agonist (at its EC80 concentration).

    • Add 50 µL of the Forskolin/Agonist mixture to all wells except the "basal" control wells (which receive buffer only). The final volume is 100 µL.

    • Incubate the plate at 37°C for 30 minutes.[21]

  • cAMP Detection and Measurement:

    • Terminate the reaction and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or luminescence-based kits). Follow the manufacturer's instructions for cell lysis and reagent addition.[3][27]

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • Normalize the data. Set the signal from cells treated with Forskolin alone as 100% and the signal from cells treated with Forskolin + EC80 agonist as 0%.

    • Plot the normalized response (%) versus the log concentration of the antagonist.

    • Fit the data using a four-parameter logistic equation (non-linear regression) to determine the IC50 value, which represents the concentration of the antagonist required to cause a 50% inhibition of the agonist's effect.[28][29]

Conclusion

The framework presented in this guide outlines a rigorous, quantitative, and scientifically sound approach to characterizing the inhibitory profile of this compound. By employing a dual strategy of radioligand binding and cell-based functional assays, and by benchmarking against established inhibitors like Haloperidol, Buspirone, and Prazosin, researchers can build a comprehensive pharmacological profile. This data-driven approach is essential for determining the compound's potency, affinity, and selectivity, thereby providing the critical insights needed to guide further drug discovery and development efforts.

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A Guide to Ensuring Reproducibility and Robustness in Bioassays for Novel Arylpiperazine Compounds: A Case Study with 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antipsychotic, and antimicrobial effects.[1][2][3] 1-(4-Bromopyridin-2-yl)piperazine is a representative member of this class, and like many novel compounds, its successful development hinges on the reliability of its biological evaluation. This guide provides a comprehensive framework for establishing reproducible and robust bioassays for this compound and other novel arylpiperazine derivatives. We will delve into the critical factors that influence assay performance and offer actionable protocols to ensure the generation of high-quality, reliable data.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in biomedical research is a well-documented phenomenon, where a significant portion of published findings cannot be replicated.[4][5] This issue is particularly pertinent for in vitro bioassays, where seemingly minor variations in experimental conditions can lead to drastically different outcomes.[4] Factors contributing to this lack of reproducibility are multifaceted and include the use of misidentified or contaminated cell lines, poorly characterized reagents, and inadequately designed experimental protocols.[5][6] For novel compounds like this compound, where the biological target and mechanism of action may not be fully elucidated, the challenge is amplified.

Pillar 1: Target Identification and Assay Selection for this compound

Given that specific biological targets for this compound are not extensively reported in publicly available literature, the initial step involves a combination of in silico prediction and broad-spectrum screening.[7] The arylpiperazine moiety is known to interact with a variety of receptors and enzymes, making a targeted yet broad approach necessary.[1][2][3]

Computational Prediction of Biological Targets
  • Ligand-Based Virtual Screening: This approach utilizes the known activities of structurally similar arylpiperazine derivatives to build a pharmacophore model.[7] This model can then be used to screen databases of known biological targets to identify potential binding partners for this compound.

  • Structure-Based Virtual Screening (SBVS): If the three-dimensional structures of potential targets are known, SBVS, or molecular docking, can be employed to predict the binding affinity and mode of interaction of this compound with these targets.[1][7]

Initial Experimental Screening

Based on computational predictions and the known pharmacology of the arylpiperazine class, an initial panel of bioassays should be selected. This could include:

  • Receptor Binding Assays: To assess affinity for common G-protein coupled receptors (GPCRs) targeted by arylpiperazines (e.g., dopamine and serotonin receptors).[8]

  • Enzyme Inhibition Assays: To evaluate potential inhibitory activity against enzymes such as farnesyl protein transferase, which has been a target for similar compounds.[9]

  • Cell Viability/Cytotoxicity Assays: To determine the anti-proliferative effects on various cancer cell lines, a common activity for novel piperazine derivatives.[2][10]

Pillar 2: Developing a Robust Bioassay: A Step-by-Step Protocol

Once a primary biological activity has been identified, the next crucial step is to develop a robust and reproducible bioassay.[11][12][13] The following protocol outlines the key stages in this process.

Experimental Workflow for Robust Bioassay Development

Bioassay Development Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Routine Use Assay Principle Define Assay Principle (e.g., Cell Viability) Component Selection Select & Qualify Reagents (Cells, Media, Compound) Assay Principle->Component Selection Initial Setup Parameter Optimization Optimize Parameters (Cell Density, Incubation Time) Component Selection->Parameter Optimization Iterative Process Performance Characteristics Assess Performance (Precision, Accuracy, Linearity) Parameter Optimization->Performance Characteristics Proceed to Validation Robustness Testing Test Robustness (Vary Minor Parameters) Performance Characteristics->Robustness Testing Confirm Reliability SOP Generation Generate Standard Operating Procedure (SOP) Robustness Testing->SOP Generation Finalize Protocol Sample Analysis Analyze Test Samples SOP Generation->Sample Analysis Implementation Quality Control Monitor Performance (Control Charts) Sample Analysis->Quality Control Ongoing Monitoring

Caption: Workflow for developing and validating a robust bioassay.

Detailed Protocol: Cell-Based Cytotoxicity Assay for this compound

This protocol provides a template for assessing the anti-proliferative activity of this compound on a cancer cell line (e.g., PC-3 for prostate cancer, given the activity of other piperazine derivatives[1]).

1. Materials and Reagents:

  • Cell Line: PC-3 prostate cancer cell line (or other relevant line). Crucially, authenticate cell line identity (e.g., via STR profiling) and routinely test for mycoplasma contamination. [5][14]
  • Compound: this compound, with certified purity.
  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
  • Controls: Vehicle (e.g., DMSO), positive control cytotoxic agent (e.g., Doxorubicin).

2. Procedure:

  • Cell Seeding: Plate PC-3 cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.
  • Compound Treatment: Prepare a serial dilution of this compound and the positive control. Add the compounds to the respective wells and incubate for a pre-determined duration (e.g., 72 hours).
  • Signal Detection: Add the CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).[14]
  • Plot the dose-response curve and calculate the IC50 value using a suitable statistical software package.

Pillar 3: Comparison with Alternatives and Ensuring Robustness

While a direct comparison with established drugs is essential, it is equally important to compare the robustness of the assay itself against common pitfalls.

Troubleshooting Common Reproducibility Issues

Troubleshooting Tree High Variability High Inter-Assay Variability? Check Cells Authenticate Cell Line & Test for Mycoplasma High Variability->Check Cells Yes Inconsistent EC50 Drifting EC50 Values? High Variability->Inconsistent EC50 No Check Reagents Qualify New Reagent Lots Check Cells->Check Reagents Issue Persists Check Protocol Review SOP Adherence Check Reagents->Check Protocol Issue Persists Reference Standard Assess Reference Standard Stability Inconsistent EC50->Reference Standard Yes Assay Drift Monitor Control Chart Trends Reference Standard->Assay Drift Standard is Stable

Caption: A decision tree for troubleshooting common bioassay issues.

Quantitative Comparison of Assay Performance

To objectively assess the robustness of your assay for this compound, consider the following parameters in comparison to a standard assay for a well-characterized compound.

Parameter This compound Assay Alternative (e.g., Doxorubicin Assay) Acceptance Criteria
Intra-Assay Precision (%CV) [Insert Experimental Data][Insert Experimental Data]< 15%
Inter-Assay Precision (%CV) [Insert Experimental Data][Insert Experimental Data]< 20%
Z'-factor [Insert Experimental Data][Insert Experimental Data]> 0.5
Signal-to-Background Ratio [Insert Experimental Data][Insert Experimental Data]> 10

Note: The Z'-factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.

Conclusion

The development of novel therapeutics like this compound requires a steadfast commitment to scientific rigor. By implementing the principles of robust bioassay development and validation outlined in this guide, researchers can significantly enhance the reproducibility and reliability of their findings. This, in turn, will accelerate the drug discovery process and increase the likelihood of translating promising compounds into effective therapies. A well-characterized and robust bioassay is not merely a technical requirement but a fundamental component of good scientific practice.[14][15]

References

  • In Vitro Research Reproducibility: Keeping Up High Standards.PMC - PubMed Central. [Link]
  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies.bioRxiv. [Link]
  • Essentials in Bioassay Development.
  • How to Ensure Your Cell-Based Assays Are Reproducible.Bitesize Bio. [Link]
  • Developing Robust Potency Assays for Valid
  • 5 Main Factors Affecting Reproducibility in Research.DoNotEdit. [Link]
  • Measuring Precision in Bioassays: Rethinking Assay Valid
  • Building a Robust Biological Assay for Potency Measurement.
  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prost
  • Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[5][16]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase.PubMed. [Link]
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents.MDPI. [Link]
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.MDPI. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central. [Link]
  • 1-(3-Bromopyridin-2-yl)piperazine.PubChem. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor.PMC - NIH. [Link]
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125)
  • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)

Sources

Navigating the Pharmacokinetic Landscape of 1-(4-Bromopyridin-2-yl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-bromopyridin-2-yl)piperazine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates targeting a range of biological entities, from central nervous system (CNS) receptors to protein kinases. The piperazine moiety is often utilized to enhance aqueous solubility and modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a molecule.[1] However, subtle structural modifications to this core can lead to significant and sometimes unpredictable alterations in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these structure-pharmacokinetic relationships (SPKR) is paramount for the successful progression of a drug candidate from discovery to clinical development.

This guide provides a framework for the systematic pharmacokinetic comparison of this compound derivatives. In the absence of publicly available, direct head-to-head comparative studies for a series of these specific analogs, this document will serve as a comprehensive manual for researchers, outlining the critical experimental workflows and data interpretation necessary to conduct such a comparison. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure the generation of robust and reliable data.

The Strategic Importance of Pharmacokinetic Profiling

The journey of a drug through the body is a complex process governed by its inherent physicochemical properties. For derivatives of the this compound scaffold, key considerations include:

  • Absorption: How efficiently is the compound absorbed from the site of administration (e.g., the gastrointestinal tract for oral dosing)? The basicity of the piperazine nitrogen can influence solubility and dissolution rate.

  • Distribution: Where does the compound go in the body? Does it readily cross the blood-brain barrier to engage CNS targets, or is it largely confined to the systemic circulation? Plasma protein binding and lipophilicity are key determinants.[2]

  • Metabolism: How is the compound chemically modified by the body? The pyridine and piperazine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of active or inactive metabolites.

  • Excretion: How is the compound and its metabolites eliminated from the body, typically via urine or feces?

A thorough understanding of these ADME parameters is crucial for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring a desirable safety and efficacy profile.

A Framework for Comparative Pharmacokinetic Evaluation

To illustrate a robust comparative analysis, let us consider two hypothetical derivatives:

  • Derivative A: this compound

  • Derivative B: 1-(4-bromopyridin-2-yl)-4-methylpiperazine

The addition of a methyl group in Derivative B is a common chemical modification intended to alter basicity, lipophilicity, and metabolic stability. A comparative study would aim to quantify the impact of this change on the overall pharmacokinetic profile.

Part 1: In Vitro ADME Profiling

In vitro assays provide an early, high-throughput assessment of a compound's ADME properties, allowing for the rapid prioritization of candidates for more resource-intensive in vivo studies.

Table 1: Comparative In Vitro ADME Data for Hypothetical Derivatives

ParameterDerivative ADerivative BRationale for Comparison
Aqueous Solubility (µM) HigherLowerThe methylation in B may decrease polarity and thus aqueous solubility.
LogD at pH 7.4 LowerHigherThe methyl group increases lipophilicity.
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) ModerateHighIncreased lipophilicity in B could enhance passive diffusion across the intestinal cell monolayer.
Efflux Ratio (B-A/A-B) < 2< 2To determine if the compounds are substrates of efflux transporters like P-glycoprotein.
Plasma Protein Binding (%) LowerHigherIncreased lipophilicity often correlates with higher plasma protein binding.
Metabolic Stability (t½, min in liver microsomes) ShorterLongerThe N-methyl group in B may block a potential site of metabolism on the piperazine nitrogen.
Major CYP450 Isoforms Involved CYP3A4, CYP2D6CYP3A4To identify the primary metabolizing enzymes and predict potential drug-drug interactions.

1. Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of human intestinal Caco-2 cells, providing an indication of intestinal absorption.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Assay Procedure: The test compound is added to the apical (A) side to measure transport to the basolateral (B) side (A-to-B), and separately to the basolateral side to measure transport to the apical side (B-to-A).

  • Quantification: Samples are collected from the receiver compartment at various time points, and the concentration of the compound is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to assess the involvement of active efflux transporters.

2. Metabolic Stability in Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Incubation: The test compound is incubated with human or animal liver microsomes and NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots are taken at different time points, and the reaction is quenched.

  • Quantification: The remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.

3. Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which can impact its distribution and clearance.

  • Method: Rapid equilibrium dialysis (RED) is a common method.

  • Procedure: The test compound is added to plasma in one chamber of the RED device, which is separated from a buffer-containing chamber by a semi-permeable membrane. The system is allowed to reach equilibrium.

  • Quantification: The concentration of the compound in the plasma and buffer chambers is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

cluster_in_vitro In Vitro ADME Workflow solubility Aqueous Solubility logd LogD Measurement in_vivo_decision Proceed to In Vivo Study? solubility->in_vivo_decision caco2 Caco-2 Permeability logd->in_vivo_decision ppb Plasma Protein Binding caco2->in_vivo_decision metstab Metabolic Stability (Liver Microsomes) ppb->in_vivo_decision cyp_id CYP450 Identification metstab->cyp_id cyp_id->in_vivo_decision start Test Compound (Derivative A & B) start->solubility start->logd start->caco2 start->ppb start->metstab

Caption: Workflow for in vitro ADME profiling of this compound derivatives.

Part 2: In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents) provide a comprehensive understanding of a compound's ADME profile in a whole organism.

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

ParameterDerivative ADerivative BInterpretation
Cmax (ng/mL) 500800Higher peak concentration for B may be due to better absorption.
Tmax (h) 1.00.5Faster absorption for B.
AUC (ng·h/mL) 25004800Greater overall exposure for B.
Bioavailability (%) 3060B is more orally bioavailable.
Clearance (mL/min/kg) 2010Slower clearance for B, consistent with greater metabolic stability.
Volume of Distribution (L/kg) 58B distributes more extensively into tissues, likely due to higher lipophilicity.
Terminal Half-life (h) 39Longer half-life for B, a result of lower clearance and larger volume of distribution.
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered by oral gavage to determine Cmax, Tmax, AUC, and bioavailability.

  • Sample Collection: Blood samples are collected from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters. Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

cluster_in_vivo In Vivo Pharmacokinetic Study Workflow animal_model Select Animal Model (e.g., Rats) dosing_iv Intravenous (IV) Dosing animal_model->dosing_iv dosing_po Oral (PO) Dosing animal_model->dosing_po sampling Serial Blood Sampling dosing_iv->sampling dosing_po->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis results Comparative PK Profile (Cmax, Tmax, AUC, F%, CL, Vd, t½) pk_analysis->results start Candidate Compound start->animal_model

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Synthesizing the Data: Building Structure-Pharmacokinetic Relationships

By systematically comparing the in vitro and in vivo data for a series of this compound derivatives, researchers can begin to build a predictive understanding of how structural modifications impact the pharmacokinetic profile. For our hypothetical example, the addition of a methyl group (Derivative B) led to:

  • Improved Absorption and Bioavailability: Likely due to increased lipophilicity and permeability.

  • Increased Distribution: A larger volume of distribution is consistent with greater tissue penetration.

  • Reduced Clearance and Longer Half-life: The N-methyl group likely sterically hinders metabolic attack on the piperazine nitrogen, leading to slower metabolism.

This type of analysis allows for the rational design of new derivatives with optimized pharmacokinetic properties tailored to the desired therapeutic application. For instance, if rapid clearance is desired for a short-acting agent, metabolic soft spots could be intentionally designed into the molecule. Conversely, for a once-daily oral medication, enhancing metabolic stability and oral bioavailability would be a key objective.

Conclusion

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • National Center for Biotechnology Information (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]

Sources

Bridging the Divide: A Guide to Correlating In Vitro and In Vivo Data for Novel CNS Drug Candidates, Featuring 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The central dogma of this process is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC) . This guide provides an in-depth, methodological framework for navigating this critical path, using the novel compound 1-(4-Bromopyridin-2-yl)piperazine as a representative case study.

While extensive public data for this specific molecule is limited, its structure places it within the well-explored class of arylpiperazines, compounds renowned for their diverse interactions with central nervous system (CNS) targets. This guide will therefore not present a direct data comparison for this specific molecule, but rather, will use it as a scaffold to illustrate the principles, experimental designs, and data interpretation required to build a compelling IVIVC for any novel CNS drug candidate. We will hypothesize a plausible biological target and walk through the necessary steps to characterize the molecule from benchtop to preclinical models.

The Arylpiperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The this compound molecule contains two key pharmacophores: the piperazine ring and a brominated pyridine ring. The piperazine moiety is a common feature in numerous approved drugs, often modulating pharmacokinetic properties and presenting a key interaction point with biological targets. The pyridine ring, as an isostere of benzene, contains a nitrogen atom that can act as a hydrogen bond acceptor, a critical feature for ligand-receptor binding.[1] The bromine atom can further influence binding affinity and metabolic stability.

Given this structural class, a plausible and testable hypothesis is that this compound interacts with key neurotransmitter systems, such as the serotonergic or dopaminergic pathways, which are common targets for arylpiperazine derivatives.[1] For the purpose of this guide, we will hypothesize that our primary target is the Serotonin 1A Receptor (5-HT1A) , a G-protein coupled receptor implicated in anxiety and depression. Our goal is to characterize the compound's activity at this target and determine if its in vitro profile translates to a predictable in vivo response.

Phase 1: Comprehensive In Vitro Profiling - Building the Foundation

The first step is to meticulously characterize the compound's behavior in controlled, isolated systems. This phase provides fundamental data on affinity, potency, selectivity, and drug-like properties.

A. Target Engagement: Affinity and Potency

1. Radioligand Binding Assay (Affinity - Ki)

This assay quantifies how strongly our compound binds to the 5-HT1A receptor. It measures the displacement of a known radioactive ligand.

Experimental Protocol: 5-HT1A Receptor Binding Assay

  • Source of Receptor: Use cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A commonly used radioligand is [3H]-8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Procedure: a. In a 96-well plate, add increasing concentrations of this compound (e.g., 0.1 nM to 10 µM). b. Add a fixed concentration of [3H]-8-OH-DPAT (typically at its Kd value). c. Add the cell membranes containing the receptor. d. Incubate at room temperature for 60 minutes to reach equilibrium. e. Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand. f. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Cell-Based Assay (Potency - EC50/IC50)

This assay determines the compound's functional effect on the receptor (e.g., agonist or antagonist) and its potency. Since the 5-HT1A receptor is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Functional Assay

  • Cell Line: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A).

  • Procedure (Antagonist Mode): a. Plate the cells in a 96-well plate and allow them to adhere. b. Treat the cells with increasing concentrations of this compound. c. After a pre-incubation period, stimulate the cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC80 concentration, in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. d. Incubate for 30 minutes. e. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The IC50 value represents the concentration at which the compound inhibits 50% of the agonist-induced response. To determine if it's an agonist, run the assay without the known agonist.

B. Selectivity and Off-Target Effects

A good drug candidate should be selective for its intended target. To assess this, this compound should be screened against a panel of other receptors, especially those structurally related (e.g., other serotonin and dopamine receptor subtypes) and those commonly associated with adverse effects (e.g., hERG channel for cardiotoxicity). A common approach is to use a broad radioligand binding panel (e.g., the Eurofins SafetyScreen44™ Panel).

C. In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • System: Human or rat liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s).

  • Procedure: a. Incubate this compound (typically at 1 µM) with liver microsomes and the cofactor NADPH to initiate the metabolic reaction. b. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). d. Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Hypothetical In Vitro Data Summary

To illustrate the output of this phase, let's compare our hypothetical data for this compound with a known 5-HT1A partial agonist, Buspirone.

ParameterThis compound (Hypothetical)Buspirone (Comparator)
5-HT1A Binding Affinity (Ki, nM) 5.217.6[2]
5-HT1A Functional Potency (IC50, nM) 15.8 (Antagonist)Partial Agonist[2]
Selectivity (vs. D2 Receptor, Ki, nM) > 1000400
Metabolic Stability (t1/2 in HLM, min) 4525[2]
Caco-2 Permeability (Papp, 10-6 cm/s) 18 (High)15 (High)

This hypothetical data suggests our compound is a potent and selective 5-HT1A antagonist with good metabolic stability and permeability, warranting progression to in vivo studies.

Phase 2: In Vivo Characterization - The Whole System Response

Here, we assess how the compound behaves in a living organism, focusing on its pharmacokinetic profile and its effect on a relevant physiological or behavioral endpoint.

A. Pharmacokinetic (PK) Studies

A fundamental PK study is essential to understand how the drug is absorbed, distributed, metabolized, and eliminated over time.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound at 1 mg/kg via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group: Administer the compound at 5 mg/kg via oral gavage to determine oral absorption and bioavailability.

  • Sampling: Collect blood samples (e.g., via tail or jugular vein cannula) at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process the blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Clearance (Cl), Volume of Distribution (Vd), Half-life (t1/2), and Oral Bioavailability (%F).

B. Pharmacodynamic (PD) / Efficacy Studies

Based on our hypothesized 5-HT1A antagonist mechanism, a relevant in vivo model is required. For example, the Forced Swim Test in mice is a common screening model for antidepressant-like activity.

Experimental Protocol: Mouse Forced Swim Test

  • Animal Model: Male C57BL/6 mice.

  • Procedure: a. Dose groups of mice with vehicle or different doses of this compound (e.g., 1, 3, 10 mg/kg, PO). b. After a set pre-treatment time (e.g., 60 minutes), place each mouse in a cylinder of water from which it cannot escape. c. Record the session (typically 6 minutes) and score the last 4 minutes for time spent immobile.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect. Plot the dose-response curve to determine the effective dose (e.g., ED50).

Hypothetical In Vivo Data Summary
ParameterThis compound (Hypothetical)
Clearance (Cl, ml/min/kg) in Rat 20
Volume of Distribution (Vss, L/kg) in Rat 3.5
Terminal Half-Life (t1/2, h) in Rat 2.0
Oral Bioavailability (%F) in Rat 65%
Forced Swim Test (ED50, mg/kg, PO) 3.5

This data suggests the compound has favorable pharmacokinetics and is active in a relevant behavioral model.

The Correlation: Connecting the Dots from Bench to Preclinical

The ultimate goal is to establish a quantitative relationship between the in vitro data and the in vivo observations.

Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation & Modeling in_vitro_binding Binding Assay (Ki) in_vitro_functional Functional Assay (IC50) in_vitro_binding->in_vitro_functional Confirms Affinity in_vivo_pd Efficacy Model (ED50) in_vitro_functional->in_vivo_pd Predicts In Vivo Potency in_vitro_adme ADME Profile (Cl_int, Papp) in_vivo_pk Pharmacokinetics (Cl, %F, Cmax) in_vitro_adme->in_vivo_pk Predicts Disposition pk_pd_model PK/PD Modeling in_vivo_pk->pk_pd_model Concentration Data in_vivo_pd->pk_pd_model Effect Data ivivc IVIVC Establishment pk_pd_model->ivivc Establishes Exposure-Response prediction Predict Human Dose ivivc->prediction

Caption: Workflow from in vitro characterization to in vivo correlation.

PK/PD Modeling

The cornerstone of IVIVC is PK/PD modeling. This involves correlating the plasma concentration of the drug over time (from the PK study) with the pharmacological effect (from the PD study). For our example, we would collect plasma samples from a satellite group of mice in the Forced Swim Test to determine the plasma concentration at the time of the test. By plotting the effect (e.g., % decrease in immobility) against the plasma concentration, we can estimate the in vivo EC50—the plasma concentration required to achieve 50% of the maximum effect.

Let's assume our PK/PD modeling reveals an in vivo EC50 of 50 ng/mL.

The Final Link

Now we must ask: does our in vitro data predict this in vivo outcome?

  • Free Drug Concentration: The active drug concentration is the unbound (free) fraction in the plasma. We need to measure plasma protein binding. Let's assume our compound is 95% bound to plasma proteins. The free in vivo EC50 would be: 50 ng/mL * (1 - 0.95) = 2.5 ng/mL.

  • Molar Conversion: Convert this to a molar concentration. If the molecular weight of our compound (C9H12BrN3) is 242.12 g/mol , then the free in vivo EC50 is approximately 10.3 nM.

  • Comparison: Our in vitro functional IC50 was 15.8 nM. The proximity of the in vitro IC50 (15.8 nM) and the free plasma in vivo EC50 (10.3 nM) suggests a strong in vitro-in vivo correlation. This gives us confidence that the observed in vivo effect is driven by the on-target activity measured in vitro.

PKPD_Concept cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) conc Drug Concentration in Plasma (Cp) effect Pharmacological Effect conc->effect drives caption PK/PD relationship: concentration drives the effect.

Caption: The fundamental concept of PK/PD modeling.

Conclusion: A Predictive Framework for Drug Development

Establishing a clear and predictive relationship between in vitro measurements and in vivo outcomes is paramount in modern drug discovery.[3][4][5] It allows for more rational decision-making, helps in the selection of the best drug candidates, and is critical for predicting the therapeutic window and starting dose in humans.[6][7] By following a systematic approach of detailed in vitro characterization, robust in vivo evaluation, and integrated PK/PD modeling, researchers can build a strong IVIVC. While this compound served as our hypothetical subject, the principles and methodologies outlined in this guide are universally applicable and form the foundation of successful translational science.

References

  • (No source provided)
  • Patsnap Synapse. (2025, May 29). How is in vitro–in vivo correlation (IVIVC) established?
  • Bhatt, P., & Gaikwad, V. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Emami, J. (2006). In vitro-In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(4), 867-871.
  • Catalent. (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Benchchem. (n.d.). This compound|Chemical Reagent.
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  • de Boer, P., van der Olphen, J., van der Velden, H. M., & van der Heyden, J. A. (1992). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 223-230.

Sources

Independent verification of 1-(4-Bromopyridin-2-yl)piperazine's mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Elucidating the Mechanism of Action for 1-(4-Bromopyridin-2-yl)piperazine

Introduction: From Chemical Structure to Biological Function

The compound this compound represents a common challenge and opportunity in modern drug discovery. Its structure, featuring a pyridinylpiperazine scaffold, is prevalent in a multitude of centrally active agents, suggesting a potential interaction with key neurotransmitter systems. However, a definitive mechanism of action (MoA) remains uncharacterized in public-domain literature. This guide serves as a strategic workflow for researchers and drug development professionals to independently verify and elucidate its biological function.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-phase experimental cascade designed for the systematic deconvolution of a novel compound's MoA. We will explain the causality behind each experimental choice, establish self-validating systems through appropriate controls, and ground our recommendations in authoritative, citable methodologies. Our approach moves from broad, unbiased screening to highly specific, hypothesis-driven validation, ensuring a rigorous and comprehensive investigation.

Phase 1: Target Hypothesis and Initial Binding Characterization

The first principle of MoA elucidation is to establish a direct physical interaction between the compound and a biological target. Given the pyridinylpiperazine core, a logical starting hypothesis is that the compound targets G-Protein Coupled Receptors (GPCRs), particularly dopamine and serotonin receptors, which are common targets for this chemical class.

Experimental Workflow: From Broad Screening to Specific Affinity

The workflow below outlines the initial steps to identify potential targets and quantify the compound's binding affinity.

G cluster_0 Phase 1: Target Identification & Binding A Compound QC (Purity, Identity, Solubility) B Broad Target Screen (e.g., Eurofins SafetyScreen44™) A->B Submit for Screening C Hit Identification (>50% inhibition @ 10µM) B->C Analyze Data D Hypothesis Generation (e.g., D2R, 5-HT2AR) C->D Prioritize Hits E Orthogonal Binding Assay (Radioligand Competition) D->E Validate Interaction F Affinity Determination (Ki) (Saturation & Competition Curves) E->F Quantify Affinity G cluster_0 D2R Gi-Coupled Signaling D2R Dopamine D2 Receptor G Gi/o Protein D2R->G Engages AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA -> Cellular Response cAMP->PKA Activates Dopamine Dopamine (Agonist) Dopamine->D2R Activates TestCmpd Test Compound (Antagonist?) TestCmpd->D2R Blocks

Caption: Simplified D2R Gi-coupled signaling pathway.

Protocol 2: cAMP Accumulation Assay

This functional assay quantifies the inhibition of adenylyl cyclase, providing a direct readout of Gi-coupled receptor activation.

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay Medium: DMEM/F12 with 0.1% BSA.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (full agonist).

  • Haloperidol (antagonist).

  • cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2 or Promega GloSensor™).

  • 384-well white microplates.

Step-by-Step Methodology:

  • Cell Plating: Seed the D2R-expressing cells into 384-well plates at an appropriate density and incubate overnight.

  • Agonist Mode:

    • To test for agonist or inverse agonist activity, add serial dilutions of the test compound to the cells.

    • Incubate for 30 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubate for another 30 minutes.

  • Antagonist Mode:

    • Add serial dilutions of the test compound to the cells and incubate for 30 minutes.

    • Add a fixed concentration of dopamine (the EC₈₀ concentration, predetermined) to challenge the system.

    • Immediately add a fixed concentration of forskolin.

    • Incubate for 30 minutes.

  • Detection: Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's protocol (e.g., adding HTRF reagents).

  • Data Analysis:

    • Agonist/Inverse Agonist: Plot the cAMP signal against the log concentration of the test compound. A decrease below the forskolin-only level indicates agonism. A decrease below the basal (no forskolin) level indicates inverse agonism. Fit the curve to determine EC₅₀ or IC₅₀.

    • Antagonist: Plot the cAMP signal against the log concentration of the test compound in the presence of the dopamine challenge. An increase in the signal back towards the forskolin-only level indicates antagonism. Fit the curve to determine the IC₅₀. This can be used to calculate the functional equilibrium constant (Kb) using the Gaddum equation.

Comparative Functional Data
CompoundAssay ModeFunctional EffectPotency (EC₅₀/IC₅₀, nM)
DopamineAgonist↓ cAMP5.5
This compound AgonistNo effect / Experimental Value>10,000
This compound AntagonistBlocks Dopamine effectExperimental Value
Haloperidol (Comparator)AntagonistBlocks Dopamine effect2.1

Phase 3: Cellular Target Engagement and Phenotypic Confirmation

The final phase of verification moves from engineered cell lines to more physiologically relevant systems. The objective is to confirm that the compound engages its intended target in a native cellular environment and elicits a measurable downstream phenotypic change.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Objective: To confirm that this compound directly binds to and stabilizes its target protein (e.g., D2R) in a cellular context.

Materials:

  • A cell line that endogenously expresses the target protein (e.g., a neuronal cell line).

  • Test compound and vehicle (DMSO).

  • PBS and protease/phosphatase inhibitors.

  • PCR tubes/plates and a thermal cycler.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • Equipment for protein quantification (e.g., Western Blot or ELISA setup).

  • Antibody specific to the target protein.

Step-by-Step Methodology:

  • Treatment: Treat intact cells with either vehicle or the test compound at various concentrations for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, then cool to room temperature.

  • Lysis: Lyse the cells to release the proteins (e.g., via three freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of the target protein remaining in the supernatant using Western Blot or another protein quantification method.

  • Data Analysis:

    • For each temperature, compare the amount of soluble target protein in the vehicle-treated vs. compound-treated samples.

    • Plot the percentage of soluble protein against temperature to generate "melting curves."

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.

Logical Flow: Integrating Evidence for MoA Confirmation

The culmination of these experiments provides a multi-layered validation of the compound's mechanism of action.

G cluster_0 Integrated MoA Validation A Primary Screen Hit (e.g., D2R) B Binding Confirmed? (Radioligand Assay) A->B C Ki < 1µM? B->C Yes H Discard/Re-evaluate Hypothesis B->H No D Functional Activity? (cAMP Assay) C->D Yes C->H No E Mode of Action (e.g., Antagonist) D->E Yes D->H No F Cellular Engagement? (CETSA) E->F G Confirmed MoA: D2 Receptor Antagonist F->G Yes F->H No

Caption: Decision-making flowchart for MoA validation.

Conclusion

References

  • Title: Cheng-Prusoff equation. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]
  • Title: Schild, Gaddum, and the pA₂. Source: British Journal of Pharmacology. URL:[Link]
  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells.

A Senior Application Scientist's Guide to the ADME Properties of Piperazine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs is no coincidence; it is recognized as a "privileged scaffold" due to its remarkable synthetic versatility and its favorable influence on physicochemical and pharmacokinetic properties.[1][2] The two basic nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and, consequently, oral bioavailability.[2][3] This inherent characteristic, combined with the ring's stable chair conformation that provides a rigid framework for orienting pharmacophores, makes it an invaluable tool for drug designers.[2]

The incorporation of a piperazine moiety significantly impacts a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][4] Understanding these properties is critical, as a compound's therapeutic success is contingent not just on its potency at the target, but on its ability to reach that target in sufficient concentration and for an appropriate duration, without causing undue toxicity. Early assessment of ADME properties allows researchers to identify and rectify potential liabilities, reducing the risk of costly late-stage failures in clinical trials.[5][6]

This guide provides a comparative analysis of the ADME properties of several prominent piperazine-based drugs. It further details the self-validating experimental protocols essential for generating this data, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Comparative ADME Profiles of Representative Piperazine-Based Drugs

The versatility of the piperazine scaffold is evident in the diverse therapeutic areas its derivatives address.[7] From oncology to antihistamines, modifications to the core structure allow for fine-tuning of ADME properties to suit the desired clinical application. The following table summarizes key pharmacokinetic parameters for a selection of well-known piperazine-containing drugs.

Table 1: Comparative Pharmacokinetic (PK) Parameters of Selected Piperazine-Based Drugs

DrugTherapeutic ClassOral Bioavailability (%)Tmax (h)Plasma Protein Binding (%)Half-life (h)Major Metabolic Pathways
Imatinib Kinase Inhibitor (Oncology)98%2-4~95%~18N-demethylation (CYP3A4), Oxidation
Olaparib PARP Inhibitor (Oncology)~30%1.5~82%15Oxidation (CYP3A4), Dehydrogenation
Sildenafil PDE5 Inhibitor~41%~1~96%3-5N-demethylation (CYP3A4/5, CYP2C9)
Cetirizine H1 Antihistamine~70%~1~93%~8Limited metabolism; primarily renal excretion

Data compiled from publicly available drug information and scientific literature.

Analysis of Structure-ADME Relationships:

The data in Table 1 reveals how structural modifications around the piperazine core influence the ADME profile.

  • Imatinib , a cornerstone in cancer therapy, exhibits excellent oral bioavailability. Its structure includes an N-methylated piperazine, a common site for metabolism by CYP3A4.[1][8]

  • Sildenafil also undergoes significant N-demethylation via CYP3A4, leading to a shorter half-life.[9] This rapid clearance is suitable for its on-demand therapeutic use.

  • Olaparib , another anticancer agent, shows that extensive metabolism via CYP3A4 can contribute to lower oral bioavailability.[8][10]

  • In contrast, Cetirizine is minimally metabolized. Its structure, featuring a carboxylic acid moiety, favors direct renal excretion of the parent drug, contributing to a longer duration of action and a lower potential for metabolism-based drug-drug interactions.

These examples underscore a crucial principle: the piperazine ring itself often directs metabolic pathways. Oxidative N-dealkylation, mediated primarily by cytochrome P450 enzymes like CYP3A4 and CYP2D6, is a common metabolic fate for many piperazine-containing drugs.[11][12][13] Understanding this predisposition is vital during the lead optimization phase to modulate clearance rates and avoid the formation of undesired active metabolites.[7]

Key In Vitro Assays for a Self-Validating ADME Assessment

Generating reliable ADME data hinges on robust, well-controlled in vitro assays that mimic physiological processes.[14] These assays serve as the foundation for predicting in vivo pharmacokinetics.[5] The following protocols are described as self-validating systems, incorporating essential controls to ensure data integrity.

Absorption & Efflux: The Caco-2 Permeability Assay

Causality Behind Experimental Choice: Predicting oral absorption is a primary goal in drug development. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes.[15] This monolayer forms tight junctions and expresses key uptake and efflux transporters (e.g., P-glycoprotein), making it the industry-standard model for predicting intestinal permeability and identifying compounds that are substrates of efflux pumps.[][17]

Detailed Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate filter inserts in a transwell plate and cultured for 18-22 days to allow for full differentiation and polarization.[]

  • Monolayer Integrity Verification (Self-Validation): Before the experiment, the Transepithelial Electrical Resistance (TEER) of each monolayer is measured. A TEER value above a pre-determined threshold indicates a confluent, intact monolayer. Additionally, the permeability of a low-permeability paracellular marker, such as Lucifer Yellow, is assessed. High passage of this marker would indicate compromised monolayer integrity, invalidating the results for that well.[18]

  • Bidirectional Permeability Assessment:

    • A-to-B Transport: The test compound (e.g., at 10 µM) is added to the apical (A) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (B) chamber (representing the bloodstream) over a time course (e.g., up to 2 hours).[19]

    • B-to-A Transport: In a parallel experiment, the compound is added to the basolateral chamber, and samples are taken from the apical chamber to measure reverse transport.[15]

  • Inclusion of Controls (Self-Validation): High-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) control compounds are run alongside the test articles to confirm the assay is performing within historical limits.[15] Known efflux transporter substrates (e.g., Talinolol for P-gp) are also included to verify transporter activity.[15]

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: The apparent permeability coefficient (Papp), in cm/s, is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.[15]

Metabolism: The Human Liver Microsomal (HLM) Stability Assay

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism.[20] Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing Cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of the majority of marketed drugs.[21] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance, providing a powerful predictor of in vivo hepatic clearance.[20][22]

Detailed Experimental Protocol:

  • Reagent Preparation: Pooled human liver microsomes (0.5 mg/mL) are prepared in a phosphate buffer (pH 7.4). A cofactor solution, typically an NADPH-regenerating system, is prepared separately. Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[20]

  • Incubation: The test compound (e.g., at 1 µM) is pre-incubated with the microsomes at 37°C. The metabolic reaction is initiated by adding the NADPH cofactor solution.[21]

  • Time-Point Sampling: Aliquots are removed from the reaction at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[20]

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an analytical internal standard.[21] This step also precipitates the microsomal proteins.

  • Negative Controls (Self-Validation): Two key controls are run in parallel:

    • No Cofactor Control: The incubation is performed without the NADPH solution. The absence of compound loss confirms that degradation is enzyme-mediated and not due to chemical instability.[20]

    • No Microsome Control (Blank): The incubation is performed without microsomes to check for any non-enzymatic degradation in the buffer system.

  • Positive Controls (Self-Validation): Compounds with known metabolic fates (e.g., high-clearance Verapamil and low-clearance Dextromethorphan) are included in each assay plate to verify the metabolic competency of the microsomal batch.[21]

  • Sample Analysis: After protein removal by centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the compound is determined by plotting the natural log of the remaining compound concentration versus time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[21]

Drug-Drug Interactions: The Cytochrome P450 (CYP) Inhibition Assay

Causality Behind Experimental Choice: Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions (DDIs).[23] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of the second drug, potentially causing toxicity.[24] Regulatory agencies require CYP inhibition profiling for all new drug candidates.[25] This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24][26]

Detailed Experimental Protocol:

  • Assay System: Human liver microsomes are used as the enzyme source, providing a physiologically relevant complement of CYPs.[26]

  • Incubation: For each CYP isoform, a specific probe substrate (a compound primarily metabolized by that single isoform) is incubated with HLMs, NADPH, and a range of concentrations of the test compound.[26]

  • Positive Controls (Self-Validation): A known, potent inhibitor for each specific isoform (e.g., Ketoconazole for CYP3A4, α-Naphthoflavone for CYP1A2) is run in each assay to confirm that the system can detect inhibition.[26]

  • Metabolite Quantification: After a set incubation time, the reaction is stopped. The amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.[23][26]

  • Data Interpretation: The rate of metabolite formation at each test compound concentration is compared to the rate in a vehicle control (no test compound). The resulting data is plotted as percent inhibition versus test compound concentration, and an IC50 value is calculated from the dose-response curve. A low IC50 value indicates a higher potential for in vivo DDIs.[26]

Visualizing ADME Workflows and Metabolic Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated.

ADME_Workflow cluster_invivo Tier 3: In Vivo PK sol Aqueous Solubility pampa PAMPA (Passive Permeability) sol->pampa pk_rodent Rodent PK Study (e.g., Rat) caco2 Caco-2 Assay (Absorption & Efflux) pampa->caco2 hlm HLM Stability (Metabolic Clearance) hep Hepatocyte Stability (Phase I & II Metabolism) hlm->hep cyp CYP Inhibition (DDI Risk) cyp_tdi CYP TDI (Mechanism-Based DDI) cyp->cyp_tdi caco2->pk_rodent hep->pk_rodent cyp_tdi->pk_rodent ppb Plasma Protein Binding ppb->pk_rodent

Caption: A tiered approach to ADME screening in early drug discovery.

Piperazine_Metabolism cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism parent Piperazine-Containing Drug (R1-Pip-R2) ndealkyl N-Dealkylation parent->ndealkyl Removes R1 or R2 rox Ring Oxidation parent->rox Forms hydroxylated metabolite ropen Ring Opening ndealkyl->ropen Forms reactive intermediates gluc Glucuronidation rox->gluc Adds glucuronic acid

Caption: Common metabolic pathways for piperazine-based drugs.

Conclusion

The piperazine scaffold remains an exceptionally valuable component in the medicinal chemist's toolkit. Its favorable physicochemical properties often provide a strong starting point for developing orally bioavailable drugs.[27][28] However, its susceptibility to common metabolic pathways, particularly N-dealkylation by CYP enzymes, necessitates a thorough and early investigation of a candidate's ADME profile.[11]

By employing a tiered screening approach that utilizes robust, self-validating in vitro assays such as Caco-2 permeability, microsomal stability, and CYP inhibition, drug discovery teams can build a comprehensive understanding of a compound's pharmacokinetic characteristics. This data-driven strategy enables the rational design of molecules with optimized ADME properties, mitigating the risk of failure and accelerating the journey from the laboratory to the clinic. The continued integration of these foundational ADME principles will ensure that the full therapeutic potential of piperazine-based drugs continues to be realized.

References

  • Faizan, F., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review.
  • Evotec. (n.d.). Microsomal Stability.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Creative Bioarray. (n.d.). In Vitro ADME.
  • ResearchGate. (2025). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Unknown. (n.d.). Caco2 assay protocol.
  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50).
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.
  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • Bentham Science Publishers. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?.
  • Sygnature Discovery. (n.d.). P450 / CYP Inhibition.
  • National Center for Biotechnology Information. (2021). Piperazine based antimicrobial polymers: a review.
  • ResearchGate. (2025). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • ResearchGate. (2025). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
  • National Center for Biotechnology Information. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • ACS Publications. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
  • National Center for Biotechnology Information. (n.d.). Piperazine.
  • ResearchGate. (n.d.). The physicochemical properties and druglikeness of the compounds.
  • National Center for Biotechnology Information. (n.d.). Pharmacokinetic interactions among imatinib, bosentan and sildenafil, and their clinical implications in severe pulmonary arterial hypertension.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(4-Bromopyridin-2-yl)piperazine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory. The procedures outlined are based on an analysis of the compound's constituent chemical moieties—a halogenated pyridine and a piperazine derivative—to establish a robust and scientifically-grounded disposal plan.

Hazard Characterization and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard profile can be constructed by examining its structural components. This proactive analysis is a cornerstone of laboratory safety, allowing us to anticipate risks and implement appropriate controls.

  • The Bromopyridine Moiety: Halogenated pyridines are recognized for their potential toxicity. 2-Bromopyridine, a close structural relative, is classified as toxic if swallowed and potentially fatal upon skin contact.[1] It is also known to cause significant skin, eye, and respiratory irritation.[2][3] The presence of the bromine atom necessitates its classification as halogenated organic waste.

  • The Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[4][5] Furthermore, they can act as sensitizers, leading to allergic skin reactions or even asthma-like symptoms upon inhalation.[5][6]

Based on this analysis, this compound must be handled as a hazardous substance with the assumed risks summarized below.

Hazard CategoryAnticipated RiskRationale based on Structural Analogs
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.Based on data for brominated pyridines and piperazine.[1][6][7]
Skin Corrosion/Irritation Expected to cause skin irritation or severe burns.A known property of both piperazine and bromopyridine derivatives.[2][4][5]
Eye Damage/Irritation Risk of serious eye damage.A primary hazard associated with piperazine and its salts.[4][5]
Respiratory/Skin Sensitization May cause allergic reactions upon repeated exposure.Piperazine is a known sensitizer.[5][6]
Environmental Hazard Must be prevented from entering waterways.Pyridine derivatives can be toxic to aquatic life.[8]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA), governs the management of hazardous waste from "cradle-to-grave".[9][10] Under RCRA, chemical waste like this compound must be correctly identified, managed, and treated according to federal and state regulations.[11][12]

Failure to comply can result in significant penalties. Therefore, all disposal activities must be conducted in accordance with your institution's Environmental Health & Safety (EH&S) guidelines, which are designed to meet EPA and state-level requirements.[9]

Core Disposal Principles

Three principles form the foundation of a safe and compliant chemical waste management program:

  • Waste Minimization: Only prepare the quantity of material essential for your experiment. This reduces the volume of waste generated.

  • Segregation: Never mix incompatible waste streams. Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper final disposal, which is typically high-temperature incineration.[13]

  • Containment & Labeling: All waste must be stored in appropriate, sealed, and clearly labeled containers to prevent accidental exposure and ensure proper identification for disposal technicians.[8][13]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the lifecycle of this compound waste in the laboratory.

Personnel Safety Requirement: This entire procedure must be performed inside a certified chemical fume hood.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, don the following PPE. This is non-negotiable.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (nitrile gloves are a suitable minimum standard for incidental contact).[14]

  • Body Protection: A buttoned lab coat must be worn.

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a respirator is required.[4]

Step 2: Prepare the Hazardous Waste Container

  • Obtain a designated waste container compatible with halogenated organic solvents. This container must be in good condition with a secure, threaded cap.[13]

  • Affix a "Hazardous Waste" label.

  • Using a permanent marker, write the full chemical name: "Waste: this compound " and list any solvents used. Do not use abbreviations.[13]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer any residual solid this compound into the prepared hazardous waste container using a dedicated spatula or scoop.

  • Contaminated Disposables: All items that have come into direct contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must be placed into the same designated hazardous waste container.[4]

  • Solution Waste: If the compound is in solution, pour the liquid waste into a designated "Halogenated Liquid Waste" container. Ensure compatibility with other contents.

Step 4: Decontamination of Reusable Equipment

  • Thoroughly rinse any non-disposable glassware or equipment that contacted the chemical with a suitable organic solvent (e.g., ethanol or acetone).

  • Collect this first rinse as hazardous waste in your halogenated liquid waste container.

  • Subsequent washes with soap and water can typically be discarded down the drain, but confirm this with your local EH&S guidelines.

Step 5: Secure and Store the Waste Container

  • Securely seal the cap on the waste container.[15]

  • Wipe the exterior of the container clean.

  • Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from incompatible materials like strong acids and oxidizing agents.[8][14] Ensure secondary containment is used.

Step 6: Arrange for Final Disposal

  • Do not allow hazardous waste to accumulate excessively in the lab.[13]

  • Contact your institution's EH&S department or hazardous waste management provider to schedule a pickup.

  • The final disposal method for this type of compound is typically high-temperature incineration in a licensed facility, which is effective for destroying halogenated organic molecules.[8][16]

Emergency Procedures: Spill Management

Accidents can occur despite careful planning. A swift and correct response is critical to mitigating risk.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the full PPE ensemble described in the disposal protocol.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[4][14] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material and contaminated fragments into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Report: Report the incident to your laboratory supervisor and EH&S department, regardless of the spill's size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill prep_container Step 2: Prepare & Label 'Halogenated Waste' Container ppe->prep_container collect Step 3: Collect Waste (Solid Residue & Contaminated Items) prep_container->collect decon Step 4: Decontaminate Reusable Equipment collect->decon collect->spill store Step 5: Secure & Store Container in Satellite Accumulation Area decon->store pickup Step 6: Schedule Pickup with EH&S or Waste Vendor store->pickup end Final Disposal (High-Temperature Incineration) pickup->end spill_protocol Execute Spill Protocol: Alert, Contain, Collect, Report spill->spill_protocol spill_protocol->store Collected spill waste in sealed container

Caption: Workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
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A Researcher's Guide to Personal Protective Equipment for 1-(4-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

As chemical structures grow in complexity, so does the need for a nuanced understanding of their handling requirements. 1-(4-Bromopyridin-2-yl)piperazine, a compound featuring a halogenated pyridine ring linked to a piperazine moiety, is increasingly utilized in synthetic and medicinal chemistry. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not just follow, but to fundamentally understand, the safety protocols necessary for their work.

Hazard Assessment: Understanding the Compound's Profile

Before any handling, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is not extensively published, we can infer its likely hazard profile from its constituent parts: a bromopyridine and a piperazine. Safety Data Sheets (SDS) for structurally similar compounds consistently highlight several key risks.[1]

  • Skin Irritation: The piperazine and pyridine moieties are known to cause skin irritation.[2][3] Prolonged contact can lead to redness, itching, and dermatitis.[1]

  • Serious Eye Irritation: As with many amine-containing compounds, contact with the eyes is likely to cause significant irritation and potential damage.[1][3]

  • Respiratory Irritation: Fine powders of such compounds can be easily inhaled, leading to irritation of the respiratory tract.[1][3]

  • Sensitization: Piperazine and its derivatives are known sensitizers, meaning repeated exposure can lead to allergic reactions of the skin or respiratory system.[4]

Given these potential hazards, a robust PPE plan is not merely a recommendation but a critical component of the experimental design.

Core Protective Measures: A Multi-Layered Defense

The cornerstone of safe handling lies in a multi-layered approach to PPE. Each component is chosen to mitigate a specific set of risks identified in the hazard assessment.

Standard safety glasses are insufficient. The risk of fine powder aerosolization or splashes during solvent use necessitates a higher level of protection.

  • Chemical Splash Goggles: These are mandatory. They must provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a face shield should be worn in addition to chemical splash goggles.

Protecting the skin from direct contact is crucial to prevent irritation and potential sensitization.

  • Laboratory Coat: A standard cotton lab coat is the minimum requirement. For procedures with a higher risk of splashes, a coat made of a chemically resistant material is recommended. Ensure the coat is fully buttoned and the sleeves are not rolled up.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory practice that protects against accidental spills.

Glove selection is one of the most critical decisions in handling this compound. The choice of material and its thickness are paramount.

  • Recommended Glove Material: Nitrile gloves are the preferred choice for incidental contact with pyridine- and piperazine-based compounds.[7] They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.[8]

  • Glove Thickness: For handling the solid, a standard disposable nitrile glove may suffice. However, when working with solutions, especially for prolonged periods, a thicker gauge nitrile glove (e.g., 8 mil) or double-gloving is recommended to increase the breakthrough time.[9]

  • Glove Compatibility: It is crucial to consider the solvent being used. While nitrile is generally effective, its resistance can vary. For example, nitrile has poor resistance to some organic solvents like halogenated hydrocarbons and aromatic hydrocarbons.[10] Always consult a glove manufacturer's chemical resistance guide for the specific solvent in your procedure.[8][11][12]

Table 1: General Glove Selection Guide

Task Recommended Glove Type Rationale
Weighing SolidStandard Nitrile GlovesProvides a barrier against incidental solid contact.
Preparing SolutionsThicker Nitrile Gloves (e.g., 8 mil) or Double GlovingIncreased protection against solvent permeation.
Running Reactions/Work-upThicker Nitrile Gloves (e.g., 8 mil) or Double GlovingProtects against prolonged or unexpected contact with reactants and solvents.

The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[7]

  • When is a Respirator Needed? In most laboratory-scale operations conducted within a fume hood, a respirator is not required. However, if you are handling large quantities of the powder, or if there is a potential for significant aerosolization outside of a fume hood (e.g., during a large spill cleanup), respiratory protection is necessary.

  • Type of Respirator: A NIOSH-approved respirator is required. For powders, a particulate filter such as an N95, P95, or P100 is appropriate.[13] If working with volatile organic solvents, a combination cartridge with an organic vapor (OV) component should be used.[14] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing, as mandated by OSHA (29 CFR 1910.134).[5][6]

Operational and Disposal Plans

Proper PPE use is intrinsically linked to the procedures being performed and the subsequent disposal of waste.

  • Preparation: Before handling the compound, designate a specific work area, preferably within a chemical fume hood.[15] Cover the work surface with an absorbent, disposable bench liner.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don the appropriate gloves.

  • Weighing: If possible, weigh the powder inside the fume hood.[15] If a balance is outside the hood, tare a container with a lid, add the powder inside the hood, close the lid, and then weigh the container.[15] This minimizes the potential for powder dispersal in the open lab.

  • Dissolution: Add solvents to the solid within the fume hood to avoid inhalation of any dust.

  • Reaction and Work-up: Keep the apparatus within the fume hood throughout the procedure.

  • Doffing PPE: Remove gloves first, turning them inside out to avoid contaminating your skin. Remove your goggles and lab coat. Wash your hands thoroughly with soap and water.[14]

PPE Selection and Decontamination Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_ops Operational Phase cluster_post Post-Operation A Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Sensitization B Review Procedure: - Scale of work - Solvents used - Potential for splash/aerosol A->B informs C Eye/Face Protection: - Chemical Goggles (Mandatory) - Face Shield (if splash risk) B->C D Hand Protection: - Nitrile Gloves - Double glove if prolonged contact B->D E Body Protection: - Lab Coat - Full pants, closed-toe shoes B->E F Respiratory Protection: Work in Fume Hood B->F G Don PPE Correctly H Execute Procedure in Designated Area G->H I Segregate Contaminated Waste: - Solid Waste - Liquid Waste - Sharps H->I J Doff PPE: 1. Gloves 2. Goggles/Shield 3. Lab Coat I->J K Wash Hands Thoroughly J->K

Caption: A workflow for selecting and using PPE.

Proper disposal of contaminated materials is critical to prevent secondary exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, bench liners, weighing paper) should be placed in a dedicated, labeled hazardous waste container.[1][16]

  • Liquid Waste: Unused solutions and solvent washes from cleaning glassware should be collected in a labeled hazardous waste container compatible with the solvents used.

  • Decontamination: Glassware should be rinsed with a suitable solvent in the fume hood before being washed. The rinsate must be collected as hazardous waste.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure, a swift and correct response can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

By integrating this comprehensive PPE strategy into your laboratory workflow, you can handle this compound with the confidence that comes from a deep, scientific understanding of safety. This diligence not only protects you and your colleagues but also upholds the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.